N-Deshydroxyethyl Dasatinib
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2-chloro-6-methylphenyl)-2-[(2-methyl-6-piperazin-1-ylpyrimidin-4-yl)amino]-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN7OS/c1-12-4-3-5-14(21)18(12)27-19(29)15-11-23-20(30-15)26-16-10-17(25-13(2)24-16)28-8-6-22-7-9-28/h3-5,10-11,22H,6-9H2,1-2H3,(H,27,29)(H,23,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBZFFWLHXORTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCNCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN7OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60470341 | |
| Record name | N-Deshydroxyethyl Dasatinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60470341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910297-51-7 | |
| Record name | N-Deshydroxyethyl dasatinib | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0910297517 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Deshydroxyethyl Dasatinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60470341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-DESHYDROXYETHYL DASATINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38T0L9673E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of N-Deshydroxyethyl Dasatinib
An In-depth Analysis for Researchers and Drug Development Professionals
Executive Summary
Dasatinib is a second-generation tyrosine kinase inhibitor (TKI) pivotal in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][2] Its clinical activity is not solely derived from the parent compound; active metabolites play a crucial role. This technical guide offers a detailed examination of N-Deshydroxyethyl Dasatinib (M4), a primary active metabolite of Dasatinib. We will explore its metabolic formation, molecular mechanism of action, comparative potency, and the downstream cellular consequences of its kinase inhibition. This document provides field-proven experimental protocols and pathway diagrams to equip researchers and drug development professionals with a comprehensive understanding of this key pharmacological entity.
Introduction: The Clinical Context of Dasatinib and Its Metabolites
Dasatinib is a multi-targeted kinase inhibitor renowned for its potent inhibition of the BCR-ABL fusion protein, the oncogenic driver in Ph+ leukemias, and the SRC family of kinases (SFKs).[1][3][4] Administered orally, Dasatinib undergoes rapid absorption and extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzyme CYP3A4.[1][3][5][6] This process generates several metabolites, with this compound (also known as M4) being of particular pharmacological significance.[1][3][5] Understanding the mechanism of this active metabolite is imperative for a complete picture of Dasatinib's therapeutic efficacy, its potential for drug-drug interactions, and the overall basis of its clinical success.
Biogenesis: The Metabolic Pathway to this compound
The formation of this compound is a primary event in the metabolic fate of the parent drug.
-
Enzymatic Conversion: The metabolite is formed via N-dealkylation of the hydroxyethyl side chain of Dasatinib.[1][3] This oxidative reaction is predominantly catalyzed by the CYP3A4 isoenzyme in the liver.[1][3] While other enzymes like CYP1A1 and CYP1B1 may have minor roles, CYP3A4 is the principal catalyst for this transformation.[3]
-
Pharmacokinetic Profile: Following oral administration of Dasatinib, the N-Deshydroxyethyl metabolite (M4) is one of several circulating metabolites.[7] Although its antiproliferative activity in vitro is comparable to that of Dasatinib, it represents a smaller fraction of the parent drug's area under the curve (AUC), accounting for approximately 5% of the Dasatinib AUC.[5][8] While this lower systemic exposure suggests the parent drug is the primary contributor to clinical efficacy, the high potency of the M4 metabolite means its contribution is not negligible.[1][8]
Molecular Mechanism of Action: ATP-Competitive Inhibition
The therapeutic action of this compound, mirroring its parent compound, is rooted in its function as a potent, ATP-competitive kinase inhibitor.
3.1 Target Kinase Profile this compound potently inhibits a spectrum of tyrosine kinases critical to oncogenesis:
-
Primary Targets: BCR-ABL and SRC Family Kinases (SFKs) such as SRC, LCK, and YES.[1][9]
-
Other Significant Targets: It also shows activity against c-KIT, ephrin receptors, and platelet-derived growth factor receptor β (PDGFRβ).[3][10]
3.2 ATP-Binding Site Interaction The core mechanism involves the reversible binding of this compound to the ATP-binding pocket within the catalytic domain of the target kinase.[10] This action is distinct from first-generation inhibitors like Imatinib. Dasatinib and its active metabolites can bind to both the active and inactive conformations of the ABL kinase, which contributes to its higher potency and its ability to overcome many forms of Imatinib resistance.[10][11] By occupying the ATP pocket, the inhibitor physically obstructs the binding of ATP, preventing the transfer of the gamma-phosphate to tyrosine residues on kinase substrates. This abrogation of phosphotransferase activity is the foundational step in its anti-cancer effect.
Cellular Effects: Downstream Signaling Pathway Inhibition
The inhibition of target kinases by this compound triggers a cascade of downstream cellular events, ultimately leading to the suppression of malignant cell growth and survival.[1]
4.1 Inhibition of BCR-ABL Signaling In Ph+ leukemia cells, the constitutively active BCR-ABL kinase drives proliferation and survival by activating numerous downstream pathways. This compound's inhibition of BCR-ABL effectively shuts down these signals:
-
Pathway Blockade: Key pro-survival pathways including RAS/MAPK, PI3K/AKT, and JAK/STAT are deactivated.
-
Cellular Outcomes: This blockade leads to the induction of G1 phase cell cycle arrest and triggers apoptosis (programmed cell death), selectively eliminating the malignant cells.[10]
Below is a diagram illustrating the central role of BCR-ABL and the inhibitory action of this compound.
Caption: BCR-ABL signaling pathway and its inhibition by this compound.
Comparative Efficacy: Potency vs. Parent Compound
A critical aspect for drug development is understanding the potency of a metabolite relative to its parent drug. In vitro studies have consistently demonstrated that this compound is a highly active compound.
Table 1: Comparative In Vitro Potency (IC₅₀) While specific IC₅₀ values for the M4 metabolite are not readily available in public literature, multiple sources confirm its antiproliferative activity is similar or comparable to that of Dasatinib.[1][5][8] For reference, Dasatinib is a highly potent inhibitor.
| Kinase Target | Dasatinib IC₅₀ (nM) | This compound (M4) Potency |
| BCR-ABL | <1 | Comparable to Dasatinib[1][8] |
| SRC | <1 | Comparable to Dasatinib |
| c-KIT | 1-5 | Comparable to Dasatinib |
| PDGFRβ | 1-5 | Comparable to Dasatinib |
Data compiled from multiple sources indicating Dasatinib's general potency ranges.[11][12][13]
Conclusion on Efficacy: The in vitro data confirms that this compound is equipotent to Dasatinib as a kinase inhibitor.[1] However, its lower systemic exposure in vivo means it is considered a minor contributor to the overall pharmacological effect, with the parent drug remaining the primary driver of clinical activity.[1][2]
Experimental Protocol: In Vitro Biochemical Kinase Inhibition Assay
To quantitatively assess the inhibitory activity of compounds like this compound, a robust biochemical assay is essential. The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a widely used, high-throughput method.
Objective: To determine the IC₅₀ value of this compound against a target kinase (e.g., ABL).
Principle (Self-Validating System): This homogenous assay measures the phosphorylation of a biotinylated substrate by the kinase. A Europium (Eu)-labeled anti-phosphotyrosine antibody serves as the donor fluorophore, and a Streptavidin-Allophycocyanin (SA-APC) conjugate, which binds the biotinylated substrate, serves as the acceptor. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into proximity, generating a FRET signal. Inhibition of the kinase reduces substrate phosphorylation, leading to a loss of the FRET signal.
Methodology:
-
Reagent Preparation:
-
Kinase Buffer: Prepare a 1X kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Causality: This buffer provides optimal pH and ionic conditions for kinase activity.
-
Compound Dilution: Prepare a serial dilution of this compound (e.g., 11-point, 3-fold dilution starting from 10 µM) in 100% DMSO. Then, create intermediate dilutions in kinase buffer. Trustworthiness: A wide concentration range is crucial for accurate IC₅₀ curve fitting.
-
Control Wells: Prepare wells for a positive control (kinase + substrate + ATP, no inhibitor) and a negative control (kinase + substrate, no ATP, no inhibitor).
-
-
Assay Procedure:
-
Step 1: Add 2.5 µL of the serially diluted compound or DMSO vehicle control to the wells of a low-volume 384-well plate.
-
Step 2: Add 2.5 µL of a 4X solution of the target kinase (e.g., ABL) in kinase buffer.
-
Step 3: Add 5 µL of a 2X solution of the biotinylated peptide substrate and ATP in kinase buffer. The final ATP concentration should be at or near its Km for the kinase. Causality: Using ATP at its Km makes the assay sensitive to competitive inhibitors.
-
Step 4: Incubate the plate at room temperature for 60-90 minutes.
-
Step 5: Add 5 µL of a 4X TR-FRET detection solution containing the Eu-labeled antibody and SA-APC.
-
Step 6: Incubate for an additional 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at both 620 nm (Europium) and 665 nm (APC).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).
-
Normalize the data using the positive (100% activity) and negative (0% activity) controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Caption: Experimental workflow for a TR-FRET based kinase inhibition assay.
Conclusion
This compound (M4) is a primary, pharmacologically active metabolite of Dasatinib formed via CYP3A4-mediated N-dealkylation. Its mechanism of action mirrors that of its parent compound, functioning as a potent, ATP-competitive inhibitor of the BCR-ABL and SRC family kinases. This inhibition blocks critical downstream signaling pathways, leading to cell cycle arrest and apoptosis in malignant cells. While its in vitro potency is comparable to Dasatinib, its lower systemic exposure renders it a secondary, albeit significant, contributor to the overall clinical efficacy of Dasatinib therapy. A thorough understanding of this metabolite's profile is essential for a holistic view of Dasatinib's pharmacology and for optimizing cancer therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Dasatinib | C22H26ClN7O2S | CID 3062316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dasatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism and disposition of dasatinib after oral administration to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 11. Comparison of imatinib mesylate, dasatinib (BMS-354825), and nilotinib (AMN107) in an N-ethyl-N-nitrosourea (ENU)–based mutagenesis screen: high efficacy of drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Dasatinib or High-Dose Imatinib for Chronic-Phase Chronic Myeloid Leukemia Resistant to Imatinib at a Dose of 400 to 600 Milligrams Daily: Two-Year Follow-Up of a Randomized Phase 2 Study (START-R) - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Formation of N-Deshydroxyethyl Dasatinib
A Whitepaper for Drug Metabolism and Development Professionals
Abstract
Dasatinib is a potent second-generation tyrosine kinase inhibitor pivotal in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). Its clinical profile is shaped by its extensive hepatic metabolism, which yields several metabolites. This technical guide provides a focused, in-depth examination of the formation, pharmacokinetics, and biological significance of N-Deshydroxyethyl Dasatinib, a principal active metabolite also known as M4. We will explore the core enzymatic pathways responsible for its generation, present detailed experimental protocols for its characterization, and discuss the clinical implications of its metabolic profile. This document is designed to serve as a critical resource for researchers and scientists engaged in drug development, pharmacology, and oncology.
Introduction: The Clinical Context of Dasatinib Metabolism
Dasatinib exerts its therapeutic effect by inhibiting multiple tyrosine kinases, most notably the BCR-ABL fusion protein that drives the pathophysiology of CML and Ph+ ALL.[1][2] Upon oral administration, Dasatinib is rapidly absorbed and undergoes extensive metabolism, primarily in the liver.[1][3] This biotransformation is a critical determinant of the drug's overall exposure, efficacy, and potential for drug-drug interactions (DDIs). The metabolic process is complex, involving hydroxylation, N-dealkylation, N-oxidation, and conjugation reactions, leading to several circulating metabolites.[4]
Among these, this compound (M4) is of particular interest. It is formed via a primary metabolic route and, crucially, retains pharmacological activity comparable to the parent compound.[5][6] Therefore, a comprehensive understanding of the M4 formation pathway is not merely an academic exercise; it is fundamental to fully characterizing Dasatinib's mechanism of action, predicting its behavior in diverse patient populations, and safely managing its co-administration with other therapeutic agents.
Section 1: The Core Metabolic Pathway: Formation of this compound (M4)
The conversion of Dasatinib to this compound is a Phase I metabolic reaction specifically classified as an N-dealkylation . This reaction involves the enzymatic removal of the 2-hydroxyethyl group from the piperazine ring of the Dasatinib molecule.[5][7]
The Predominant Role of Cytochrome P450 3A4 (CYP3A4)
The N-dealkylation of Dasatinib is predominantly catalyzed by Cytochrome P450 3A4 (CYP3A4) , a critical enzyme primarily expressed in the liver and intestine.[1][4][5][8][9] In vitro studies using human liver microsomes have definitively shown that CYP3A4 is the main enzyme responsible for generating the M4 metabolite.[7][8] The high first-pass metabolism observed with Dasatinib, which has an oral bioavailability of approximately 34%, is largely attributable to the extensive activity of CYP3A4 in the liver.[10]
While CYP3A4 is the principal catalyst, minor contributions from other CYP isozymes like CYP1A1 and CYP1B1 have also been suggested, though their overall impact on M4 formation is considered minimal compared to CYP3A4.[8]
Section 2: Pharmacological Profile of the M4 Metabolite
Understanding the formation of M4 is critical because it is not an inert byproduct. The metabolite retains significant biological activity.
-
Pharmacodynamics (Activity): In vitro studies have demonstrated that this compound possesses an antiproliferative potency similar to that of the parent Dasatinib molecule.[4][6] Like Dasatinib, it exerts its effect by inhibiting the BCR-ABL kinase signaling pathway that drives malignant cell proliferation.[5]
-
Pharmacokinetics (Exposure): Despite its comparable potency, the systemic exposure of M4 is significantly lower than that of Dasatinib. The M4 metabolite represents only about 5% of the total Dasatinib area under the curve (AUC) in human plasma.[4]
Clinical Significance
Data Summary: Dasatinib vs. M4 Metabolite
| Parameter | Dasatinib (Parent Drug) | This compound (M4) | Source(s) |
| Formation Pathway | N/A | N-dealkylation | [4][7] |
| Primary Enzyme | N/A (Metabolized by) | CYP3A4 | [1][4][8] |
| Pharmacological Activity | Potent BCR-ABL Inhibitor | Potency similar to Dasatinib | [4][5][6] |
| Systemic Exposure (AUC) | Primary contributor to total drug exposure | ~5% of Dasatinib AUC | [4] |
| Clinical Efficacy Role | Major | Minor | [5] |
Section 3: Experimental Methodologies for Studying M4 Formation
Investigating the metabolism of Dasatinib requires robust in vitro and analytical techniques. The following protocols outline standard, field-proven methodologies for characterizing the formation of this compound.
Protocol 1: In Vitro Metabolism Assay Using Human Liver Microsomes (HLMs)
This experiment is the industry standard for identifying and characterizing CYP450-mediated metabolism. HLMs are subcellular fractions of hepatocytes that are rich in CYP enzymes, providing a reliable and controlled system to study metabolic pathways.
Objective: To quantify the formation of this compound from Dasatinib in the presence of a metabolically active system.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of Dasatinib in a suitable organic solvent (e.g., DMSO).
-
Prepare a phosphate buffer solution (e.g., 100 mM potassium phosphate, pH 7.4).
-
Prepare a solution of the NADPH-regenerating system (cofactor required for CYP activity).
-
Thaw pooled Human Liver Microsomes (HLMs) on ice immediately before use.
-
-
Incubation:
-
In a microcentrifuge tube, pre-warm the HLM suspension and phosphate buffer to 37°C.
-
Add the Dasatinib stock solution to the HLM/buffer mixture to achieve the desired final concentration (e.g., 1-10 µM).
-
Initiate the metabolic reaction by adding the NADPH-regenerating system. The absence of NADPH serves as a negative control.
-
-
Reaction Quenching:
-
After a predetermined incubation time (e.g., 30-60 minutes), terminate the reaction by adding a cold organic solvent, such as acetonitrile, containing an internal standard (e.g., Dasatinib-d8).[11] This step simultaneously stops enzymatic activity and precipitates proteins.
-
-
Sample Processing:
-
Vortex the mixture vigorously.
-
Centrifuge the tubes at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant, which contains Dasatinib and its metabolites, to a new tube or a 96-well plate for analysis.
-
Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the definitive analytical technique for this application due to its exceptional sensitivity and selectivity, allowing for the accurate quantification of specific molecules within a complex biological matrix.
Objective: To separate and quantify Dasatinib and this compound in the supernatant from the HLM assay.
Methodology:
-
Sample Preparation:
-
The supernatant from the quenching step may be directly injected or evaporated to dryness and reconstituted in a mobile phase-compatible solution.
-
-
Chromatographic Separation (LC):
-
Inject the prepared sample into an HPLC or UPLC system.
-
Use a reverse-phase C18 column to separate Dasatinib from its more polar metabolite, M4, based on their differential partitioning between the stationary and mobile phases.
-
Employ a gradient elution method with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).
-
-
Detection and Quantification (MS/MS):
-
The column eluent is directed into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for Dasatinib, this compound, and the internal standard are monitored for highly selective quantification.
-
-
Data Analysis:
-
Construct a calibration curve using standards of known concentrations.
-
Calculate the concentration of the M4 metabolite formed by comparing its peak area ratio (relative to the internal standard) against the calibration curve.
-
Section 4: Clinical Implications and Drug-Drug Interactions
The heavy reliance on CYP3A4 for Dasatinib metabolism makes it highly susceptible to drug-drug interactions (DDIs).
-
CYP3A4 Inhibitors: Co-administration of Dasatinib with strong CYP3A4 inhibitors (e.g., ketoconazole, itraconazole) will decrease the metabolic clearance of Dasatinib, leading to a significant increase in its plasma concentration.[4][12] This elevates the risk of dose-dependent toxicities. Consequently, the formation of M4 and other CYP3A4-dependent metabolites will be reduced. The mean Cmax and AUC of dasatinib can increase by 4-fold and 5-fold, respectively, when used with ketoconazole.[4]
-
CYP3A4 Inducers: Conversely, co-administration with strong CYP3A4 inducers (e.g., rifampin, St. John's Wort) will accelerate Dasatinib metabolism, drastically reducing its plasma concentration and potentially compromising therapeutic efficacy.[3] This would lead to an increased rate of M4 formation, though the overall exposure to the parent drug would be sub-optimal.
These interactions underscore the critical need for careful medication review in patients receiving Dasatinib. Dose adjustments or avoidance of concomitant CYP3A4 modulators is a key clinical management strategy.[9]
Conclusion
This compound (M4) is a primary, pharmacologically active metabolite of Dasatinib formed via N-dealkylation, a reaction predominantly catalyzed by the CYP3A4 enzyme. While its in vitro potency is comparable to the parent drug, its significantly lower systemic exposure (~5% of parent AUC) means it contributes minimally to the overall clinical efficacy. The primary driver of Dasatinib's therapeutic effect remains the parent molecule.
Nevertheless, the study of M4's formation is a cornerstone of Dasatinib's drug development profile. It provides essential insights into its clearance mechanisms, informs the prediction and management of critical drug-drug interactions involving the CYP3A4 pathway, and completes the safety and dispositional understanding of the drug. The experimental protocols detailed herein represent the standard, robust methodologies required by researchers to explore and validate these metabolic pathways, ensuring a comprehensive characterization of this important anti-leukemic agent.
References
- 1. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 2. Dasatinib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Clinical Pharmacokinetics and Pharmacodynamics of Dasatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. A physiologically‐based pharmacokinetic precision dosing approach to manage dasatinib drug–drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of CYP3A4 in kinase inhibitor metabolism and assessment of CYP3A4 activity - Mikus - Translational Cancer Research [tcr.amegroups.org]
- 11. benchchem.com [benchchem.com]
- 12. ashpublications.org [ashpublications.org]
The In Vivo Pharmacokinetics of N-Deshydroxyethyl Dasatinib: A Technical Guide for Drug Development Professionals
This technical guide provides an in-depth exploration of the in vivo pharmacokinetics of N-deshydroxyethyl dasatinib, a primary and pharmacologically active metabolite of the tyrosine kinase inhibitor, dasatinib. Designed for researchers, scientists, and drug development professionals, this document elucidates the metabolic formation, pharmacokinetic profile, and bioanalytical quantification of this key metabolite, offering both foundational knowledge and actionable experimental protocols.
Executive Summary: The Significance of a Metabolite
Dasatinib is a cornerstone in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1] Its clinical activity is primarily driven by the parent compound; however, a comprehensive understanding of its metabolism is critical for a complete safety and efficacy profile. Dasatinib undergoes extensive metabolism, predominantly mediated by the cytochrome P450 enzyme CYP3A4, leading to several metabolites.[1][2] Among these, this compound (also known as M4) is of particular interest due to its pharmacological activity.[1]
While possessing in vitro potency comparable to the parent drug, this compound's systemic exposure is significantly lower, constituting approximately 5% of the dasatinib Area Under the Curve (AUC) in humans.[3] This suggests a minor role in the overall clinical efficacy.[1] Nevertheless, characterizing its formation and clearance is a critical component of a thorough pharmacokinetic assessment, providing insights into the complete disposition of dasatinib and potential avenues for drug-drug interactions.
Metabolic Pathway and Bioactivation
The formation of this compound occurs through the N-dealkylation of the hydroxyethyl moiety of the parent dasatinib molecule. This metabolic conversion is principally catalyzed by CYP3A4 in the liver.[1][2] While other enzymes may have minor roles, CYP3A4 is the primary enzyme responsible for generating this active metabolite.[2]
Caption: Metabolic conversion of Dasatinib to this compound (M4).
In Vivo Pharmacokinetic Profile
The in vivo pharmacokinetics of this compound are intrinsically linked to the administration and metabolism of the parent drug, dasatinib.
Comparative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of this compound in comparison to dasatinib in humans, illustrating the significantly lower systemic exposure of the metabolite.
| Parameter | Dasatinib | This compound (M4) | Reference |
| Tmax (h) | 0.5 - 6 | Aligned with parent drug Tmax | [3] |
| AUC (% of parent) | 100% | ~5% | [3] |
| Protein Binding | ~96% | ~93% | [4] |
Causality Behind the Observations: The low relative AUC of M4, despite its formation from the parent drug, is a result of its own clearance and distribution kinetics. Once formed, it is subject to further metabolism and elimination from the body. The high protein binding of both the parent drug and the metabolite influences their distribution and availability to target tissues and metabolizing enzymes.
Experimental Design for In Vivo Pharmacokinetic Assessment
A robust in vivo study design is paramount for accurately characterizing the pharmacokinetic profiles of both dasatinib and this compound.
Preclinical Study Protocol (Rodent Model)
This protocol outlines a typical pharmacokinetic study in Wistar rats. The choice of this species is based on its common use in preclinical drug metabolism studies.
Objective: To determine the plasma concentration-time profiles and pharmacokinetic parameters of dasatinib and this compound following oral administration of dasatinib.
Methodology:
-
Animal Model: Male Wistar rats (n=5 per time point), weighing 200-250g.
-
Acclimatization: Animals should be acclimatized for at least one week prior to the study with free access to standard chow and water.
-
Dosing:
-
Fast the animals overnight (with access to water) before dosing.
-
Prepare a formulation of dasatinib in a suitable vehicle (e.g., 0.5% w/v methylcellulose).
-
Administer a single oral dose of dasatinib (e.g., 10 mg/kg) via oral gavage.
-
-
Sample Collection:
-
Collect blood samples (~200 µL) via the tail vein or other appropriate route at pre-defined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Immediately centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Harvest the plasma and store at -80°C until bioanalysis.
-
-
Data Analysis:
-
Quantify the plasma concentrations of dasatinib and this compound using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis software.
-
Caption: Workflow for a preclinical in vivo pharmacokinetic study.
Bioanalytical Methodology: LC-MS/MS Quantification
The simultaneous quantification of dasatinib and this compound in plasma requires a highly sensitive and selective bioanalytical method. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this application.[5][6]
Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE is a robust method for extracting analytes from a complex biological matrix like plasma.
Protocol:
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the rat plasma sample.
-
Internal Standard (IS) Addition: Add 20 µL of a working solution of a suitable internal standard (e.g., dasatinib-d8) in methanol. The IS is crucial for correcting for variability in extraction and instrument response.
-
Extraction:
-
Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether).
-
Vortex the mixture for 2 minutes to ensure thorough extraction of the analytes into the organic phase.
-
-
Phase Separation: Centrifuge the samples at 10,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Evaporation: Carefully transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase and inject an aliquot into the LC-MS/MS system.[7]
LC-MS/MS Instrumental Parameters
The following are representative instrumental parameters. Method development and validation are essential for each specific application.
Liquid Chromatography:
-
Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm) is a common choice.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically in the range of 0.3-0.5 mL/min.
Tandem Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for dasatinib and its metabolites.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
MRM Transitions:
Self-Validating System: The use of a stable isotope-labeled internal standard that co-elutes with the analytes provides a self-validating system. Any variations in sample preparation or instrument performance that affect the analytes will similarly affect the internal standard, ensuring the accuracy of the final concentration determination.
Conclusion
This compound is a pharmacologically active metabolite of dasatinib, formed primarily by CYP3A4-mediated N-dealkylation.[1][2] While its in vitro potency is comparable to the parent drug, its in vivo systemic exposure is substantially lower, limiting its contribution to the overall clinical efficacy of dasatinib.[1][3] A comprehensive understanding of its pharmacokinetics is, however, essential for a complete characterization of dasatinib's disposition. The detailed experimental and bioanalytical protocols provided in this guide offer a robust framework for researchers to accurately assess the in vivo pharmacokinetics of this compound in conjunction with its parent compound.
References
- 1. benchchem.com [benchchem.com]
- 2. ClinPGx [clinpgx.org]
- 3. Frontiers | Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics [frontiersin.org]
- 4. Population Pharmacokinetics of Dasatinib in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A validated LC-MS/MS assay for the simultaneous determination of the anti-leukemic agent dasatinib and two pharmacologically active metabolites in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of methotrexate, dasatinib and its active metabolite N- deshydroxyethyl dasatinib in rat plasma by LC-MS/MS: method validation and application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. vibgyorpublishers.org [vibgyorpublishers.org]
N-Deshydroxyethyl Dasatinib as a Dasatinib metabolite
An In-Depth Technical Guide to N-Deshydroxyethyl Dasatinib (M4): A Key Active Metabolite of Dasatinib
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dasatinib is a potent second-generation tyrosine kinase inhibitor (TKI) integral to the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1] Its clinical profile is shaped by its extensive hepatic metabolism, which produces several metabolites. Among these, this compound, also known as M4, is a primary, pharmacologically active metabolite.[1][2] This technical guide provides a comprehensive examination of the M4 metabolite, detailing its formation, comparative pharmacokinetic and pharmacodynamic profiles against the parent drug, its ultimate clinical significance, and the analytical methodologies required for its quantification. This document is designed to serve as a critical resource for professionals engaged in oncology research and drug metabolism studies.
Introduction: The Clinical Context of Dasatinib and its Metabolism
Dasatinib exerts its therapeutic effect by inhibiting multiple tyrosine kinases, most notably the BCR-ABL fusion protein that drives the pathophysiology of CML and Ph+ ALL.[3] It also potently inhibits the SRC family of kinases.[4] Upon oral administration, Dasatinib is rapidly absorbed and undergoes extensive metabolism, primarily in the liver.[3][5] This biotransformation is predominantly mediated by the cytochrome P450 enzyme CYP3A4, leading to the formation of multiple circulating metabolites, including M4, M5, M6, M20, and M24.[4][5]
While many metabolites are inactive or minor, understanding the profile of active metabolites is crucial for a complete picture of a drug's efficacy, safety, and potential for drug-drug interactions. This compound (M4) is of particular interest because it retains significant pharmacological activity, comparable in vitro to the parent compound.[1][2]
Metabolic Formation of this compound (M4)
The formation of M4 from Dasatinib is a Phase I metabolic reaction. Specifically, it is an N-dealkylation reaction where the hydroxyethyl group on the piperazine ring of Dasatinib is removed.[1][4]
Primary Enzyme: The conversion is catalyzed almost exclusively by CYP3A4 in the liver.[1][4] While other enzymes like CYP1A1 and CYP1B1 may have minor involvement, CYP3A4 is the principal catalyst.[4] The significant role of CYP3A4 makes Dasatinib's metabolism susceptible to interactions with potent CYP3A4 inhibitors (like ketoconazole) or inducers (like rifampin), which can dramatically alter plasma concentrations of the parent drug and its metabolites.[2][5]
References
N-Deshydroxyethyl Dasatinib in chronic myeloid leukemia research
An In-Depth Technical Guide to N-Deshydroxyethyl Dasatinib (M4) in Chronic Myeloid Leukemia Research
Introduction
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the Philadelphia chromosome, a translocation that results in the BCR-ABL1 fusion gene.[1][2] This gene encodes a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and is the primary therapeutic target in CML.[1][3] Dasatinib is a potent, second-generation tyrosine kinase inhibitor (TKI) approved for the treatment of CML, including cases resistant or intolerant to imatinib.[1][4][5] It is a multi-targeted kinase inhibitor that effectively targets both the active and inactive conformations of the ABL kinase domain, as well as Src family kinases.[5][6]
Upon administration, Dasatinib undergoes extensive metabolism, primarily mediated by the cytochrome P450 enzyme CYP3A4.[5][7] This process generates several metabolites, of which this compound, also known as M4, is the primary pharmacologically active metabolite.[7][8][9] Understanding the formation, pharmacokinetic profile, and biological activity of M4 is critical for a comprehensive assessment of Dasatinib's overall therapeutic efficacy, potential for drug-drug interactions, and mechanisms of action in CML research. This guide provides a detailed technical overview of M4 for researchers, scientists, and drug development professionals.
Metabolic Formation and Pharmacokinetics
This compound (M4) is formed through the N-dealkylation of the hydroxyethyl side chain of the parent Dasatinib molecule.[7][8] This metabolic conversion is predominantly catalyzed by the CYP3A4 isozyme in the liver, with minor contributions from CYP1A1 and CYP1B1.[4][7] The integrity of this pathway is crucial as it directly influences the concentration and potential contribution of this active metabolite.
Caption: Metabolic pathway of Dasatinib to its active metabolite M4.
While M4 is pharmacologically active, its role in the overall clinical effect of Dasatinib is tempered by its pharmacokinetic profile. The systemic exposure of M4 is significantly lower than that of the parent drug, representing only about 5% of the Dasatinib area under the curve (AUC).[8] This suggests that while potent, its contribution to the sustained therapeutic pressure on BCR-ABL1 is minor compared to Dasatinib itself.[7][9]
Table 1: Comparative Pharmacokinetic Parameters
| Parameter | Dasatinib | This compound (M4) | Reference(s) |
|---|---|---|---|
| Half-life (t½) | ~3-5 hours | ~4-6 hours | [7] |
| Plasma Protein Binding | ~96% | ~93% | [7][8][9] |
| Systemic Exposure | Primary contributor | ~5% of Dasatinib AUC | [8] |
| Primary Metabolizing Enzyme | CYP3A4 | N/A (is a metabolite) |[4][5][7] |
Molecular Mechanism and Biological Activity
Like its parent compound, this compound exerts its therapeutic effect by inhibiting the BCR-ABL1 fusion protein.[7] By binding to the ATP-binding site of the kinase domain, it blocks the phosphorylation of downstream substrates, thereby disrupting the signaling pathways that drive the uncontrolled proliferation and survival of CML cells.[3][7] Key inhibited downstream pathways include the RAS/RAF/MEK/ERK, PI3K/AKT/mTOR, and STAT5 pathways.[7][10]
Caption: Inhibition of BCR-ABL1 downstream signaling by Dasatinib and M4.
In vitro studies confirm that M4 possesses antiproliferative activity comparable to that of Dasatinib.[7][8] Although specific IC50 values for M4 are not consistently reported across the literature, its potency against BCR-ABL1 and Src family kinases is considered to be in a similar nanomolar range to the parent drug in biochemical and cell-based assays.[7]
Table 2: Comparative In Vitro Biological Activity
| Compound | Target Kinase(s) | IC50 (Unmutated BCR-ABL1) | Antiproliferative Activity | Reference(s) |
|---|---|---|---|---|
| Dasatinib | BCR-ABL1, Src Family Kinases | <1 nM | Potent | [5][7] |
| This compound (M4) | BCR-ABL1, Src Family Kinases | Not explicitly reported | Similar to Dasatinib in vitro |[7][8] |
Methodologies for the Characterization of this compound
To study M4, robust and validated analytical and biological assays are essential. The following protocols provide a framework for the quantification and functional characterization of this metabolite.
Protocol: Quantification of this compound in Plasma by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately quantifying drug metabolites in complex biological matrices.[7][11]
Objective: To determine the concentration of this compound (M4) in human or animal plasma.
Methodology:
-
Sample Preparation (Protein Precipitation):
-
Causality: This step removes abundant plasma proteins that interfere with chromatographic separation and mass spectrometric detection.
-
Pipette 100 µL of plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of Dasatinib or M4).
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Supernatant Transfer and Evaporation:
-
Carefully transfer the supernatant to a new tube, avoiding the protein pellet.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds to ensure the analyte is fully dissolved.
-
-
LC-MS/MS Analysis:
-
Inject 5-10 µL of the reconstituted sample into the LC-MS/MS system.
-
Chromatography: Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) with a gradient elution.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Self-Validation: A gradient ensures separation of M4 from Dasatinib and other potential interferences.
-
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).
-
Define specific precursor-to-product ion transitions for both M4 and the internal standard for high selectivity and sensitivity.
-
-
Caption: Workflow for LC-MS/MS quantification of M4 in plasma.
Protocol: In Vitro Kinase Inhibition Assay
Objective: To determine the inhibitory potency (IC50) of M4 against a target kinase (e.g., BCR-ABL1).
Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Prepare serial dilutions of M4 in DMSO, then further dilute in reaction buffer.
-
Prepare solutions of purified recombinant BCR-ABL1 kinase, a specific peptide substrate, and ATP.
-
-
Assay Execution:
-
In a 96-well or 384-well plate, add the kinase, substrate, and varying concentrations of M4.
-
Self-Validation: Include controls for no inhibitor (100% activity) and no kinase (background).
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a defined period (e.g., 60 minutes) at 30°C.
-
-
Detection and Analysis:
-
Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods like radioisotope incorporation (32P-ATP), fluorescence polarization, or a phospho-specific antibody-based ELISA.[7]
-
Plot the percentage of kinase inhibition against the logarithm of the M4 concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (sigmoidal dose-response).
-
Protocol: Cell-Based Proliferation Assay (MTT Assay)
Objective: To assess the antiproliferative activity (GI50) of M4 on a CML cell line (e.g., K562).
Methodology:
-
Cell Seeding:
-
Culture K562 cells (a Philadelphia chromosome-positive CML cell line) in appropriate media (e.g., RPMI-1640 with 10% FBS).
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to acclimate.
-
-
Compound Treatment:
-
Prepare serial dilutions of M4.
-
Treat the cells with the various concentrations of M4. Include vehicle-only (e.g., DMSO) controls.
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
-
Viability Measurement:
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.[7]
-
Causality: Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into a purple formazan product.[7]
-
Add a solubilization solution (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at ~570 nm using a microplate reader.
-
Calculate the percentage of growth inhibition relative to the vehicle-treated control cells.
-
Determine the GI50 (concentration for 50% growth inhibition) by plotting the inhibition percentage against the log of the M4 concentration.[7]
-
Caption: Workflow for a cell-based proliferation (MTT) assay.
Conclusion
This compound (M4) is a primary, pharmacologically active metabolite of Dasatinib. It demonstrates in vitro potency against BCR-ABL1 and Src family kinases that is comparable to its parent compound.[7][8] However, its clinical significance is limited by its substantially lower systemic exposure, which suggests it plays a minor role in the overall therapeutic efficacy of Dasatinib in CML patients.[7] The parent drug remains the principal driver of the clinical response.[7] Nevertheless, a thorough understanding of M4's properties is crucial for a complete picture of Dasatinib's pharmacology, informing studies on drug-drug interactions, metabolic variability between patients, and the broader principles of active metabolite contribution in targeted cancer therapy. The methodologies outlined in this guide provide a robust framework for researchers to further investigate its role in CML.
References
- 1. The role of dasatinib in the management of chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The development of dasatinib as a treatment for chronic myeloid leukemia (CML): from initial studies to application in newly diagnosed patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 4. ClinPGx [clinpgx.org]
- 5. Dasatinib in chronic myeloid leukemia: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics [frontiersin.org]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Mechanisms of resistance to ABL kinase inhibition in CML and the development of next generation ABL kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Stability and Degradation Profile of N-Deshydroxyethyl Dasatinib
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-Deshydroxyethyl Dasatinib is a known process-related impurity and a primary active metabolite of Dasatinib, a potent tyrosine kinase inhibitor used in oncology.[1][2] The stability of this compound is a critical parameter that can influence the safety, efficacy, and shelf-life of the Dasatinib drug product. This guide provides a comprehensive technical overview of the stability and degradation profile of this compound. It synthesizes field-proven insights with established scientific protocols to offer a self-validating framework for its analysis. This document delves into forced degradation studies under various stress conditions, details stability-indicating analytical methodologies, and proposes potential degradation pathways, all grounded in authoritative references.
Introduction
Overview of Dasatinib
Dasatinib is a multi-targeted kinase inhibitor pivotal in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[2] It functions by inhibiting key proteins, such as BCR-ABL and Src family kinases, that drive malignant cell proliferation.[2] The chemical integrity of the active pharmaceutical ingredient (API) and the control of its impurities are paramount to ensure its therapeutic efficacy and patient safety.
This compound: An Impurity and Active Metabolite
This compound is recognized both as a process-related impurity in the synthesis of Dasatinib and as its primary pharmacologically active metabolite, also known as M4.[1][2] It is formed through the N-dealkylation of the hydroxyethyl group of the parent molecule, a process primarily catalyzed by the CYP3A4 enzyme in the liver.[2] While its systemic exposure is lower than the parent drug, its in vitro potency is comparable, making the characterization of its stability essential.[2]
Regulatory Context and the Imperative of Stability Profiling
International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2) on stability testing and Q3A(R2) on impurities in new drug substances, mandate the characterization of impurities and degradation products.[3] Forced degradation studies are a cornerstone of this process, helping to elucidate degradation pathways, identify likely degradation products, and develop stability-indicating analytical methods.[3] This ensures that any changes in the drug product over time are detected and controlled.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is the first step in predicting its stability.
Chemical Structure
The structural difference from Dasatinib is the absence of the terminal hydroxyethyl group on the piperazine ring, replaced by a hydrogen atom. This modification can influence the molecule's polarity, solubility, and susceptibility to certain degradation reactions.
Caption: Chemical Name of this compound.
Forced Degradation (Stress Testing) Methodology
Forced degradation studies are essential to establish the intrinsic stability of a molecule and to develop a stability-indicating method.
Rationale and Objectives
The primary goals of stress testing this compound are:
-
To identify potential degradation products.
-
To elucidate degradation pathways.
-
To demonstrate the specificity of an analytical method to separate the main compound from its degradants.
-
To inform decisions on formulation, packaging, and storage conditions.
Experimental Workflow for Forced Degradation
The workflow ensures a systematic approach to evaluating stability under various stress conditions as prescribed by ICH guidelines.
Caption: General workflow for forced degradation studies.
Detailed Protocols
The following are representative protocols based on published studies on Dasatinib and its impurities.[4][5] The concentration and duration should be optimized to achieve 5-20% degradation.
3.3.1 Acidic Hydrolysis
-
Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).
-
Stress Condition: Add an equal volume of 1N HCl.
-
Incubation: Reflux the solution at 80°C for 30 minutes.[4]
-
Sample Processing: Cool the solution to room temperature. Carefully neutralize it with an appropriate volume of 1N NaOH. Dilute with the mobile phase to a final concentration suitable for analysis (e.g., 100 µg/mL).[4]
3.3.2 Basic Hydrolysis
-
Preparation: Use the same stock solution as in the acidic hydrolysis protocol.
-
Stress Condition: Add an equal volume of 1N NaOH.
-
Incubation: Reflux the solution at 80°C for 30 minutes.[4]
-
Sample Processing: Cool the solution and neutralize it with 1N HCl. Dilute with the mobile phase to the target analytical concentration.[4]
3.3.3 Oxidative Degradation
-
Preparation: Use the same stock solution.
-
Stress Condition: Add an equal volume of 30% hydrogen peroxide (H₂O₂).
-
Incubation: Keep the solution at 60°C for 30 minutes.[4]
-
Sample Processing: Dilute the sample with the mobile phase to the final concentration for injection.
3.3.4 Thermal Degradation
-
Preparation: Place the solid powder of this compound in a controlled-temperature oven.
-
Stress Condition: Expose the sample to dry heat at 105°C for 24 hours.[5]
-
Sample Processing: After exposure, dissolve the powder in a suitable solvent and dilute it to the target concentration for analysis.
3.3.5 Photolytic Degradation
-
Preparation: Expose a solution of the compound (e.g., 1 mg/mL) in a transparent container.
-
Stress Condition: Place the sample in a photostability chamber and expose it to UV light (200 Watt hours/m²) and fluorescent light (1.2 million lux-hours), as per ICH Q1B guidelines.[5]
-
Sample Processing: After exposure, dilute the sample to the final concentration for analysis. A parallel sample protected from light should be analyzed as a control.
Stability and Degradation Profile
While specific degradation data for this compound is not extensively published, inferences can be drawn from the comprehensive stability studies conducted on the parent drug, Dasatinib. Dasatinib has been shown to be susceptible to degradation under acidic, alkaline, and oxidative conditions.[6]
| Stress Condition | Reagent/Parameter | Observation for Dasatinib (Parent Drug) | Potential Implication for this compound |
| Acid Hydrolysis | 0.1N HCl, 60°C | 7.9% degradation with two minor degradation peaks.[4] | Likely susceptible to hydrolysis, potentially at the amide or thiazole moieties. |
| Alkaline Hydrolysis | 2N NaOH, 30 min | 6.5% degradation.[4] | Susceptible to base-catalyzed hydrolysis, likely at the carboxamide group. |
| Oxidative | 30% H₂O₂, 60°C | Mild sensitivity observed.[4] The N-oxide impurity is a known oxidative degradant.[7] | The piperazine nitrogen is a likely site for oxidation, forming an N-oxide derivative. |
| Thermal | Dry Heat | Generally stable. | Expected to be relatively stable in solid form under thermal stress. |
| Photolytic | UV/Vis Light | Generally stable.[6] | Expected to have good photostability. |
Proposed Degradation Pathways
Based on the structure and known degradation of Dasatinib, the primary sites of instability in this compound are likely the amide bond and the piperazine ring .
Caption: Potential degradation pathways for this compound.
Stability-Indicating Analytical Method
A validated stability-indicating method is crucial for accurately quantifying this compound and separating it from its degradation products, the parent drug, and other related impurities. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common technique.[8]
Detailed HPLC Method Protocol
This protocol is a representative example based on published methods for Dasatinib and its impurities.[1][4][9]
-
Instrumentation: HPLC system with a PDA or UV detector.
-
Column: C18 column (e.g., Zorbax SB-C18, 150 x 4.6 mm, 3.5 µm).[9]
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 6.0 with 1-octanesulfonic acid sodium salt (0.1% w/v).[5]
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A gradient elution is typically required to resolve all impurities. An example would be starting with a high percentage of Mobile Phase A and gradually increasing Mobile Phase B over the run.
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 45°C.[7]
-
Detection Wavelength: 320 nm.[9]
-
Injection Volume: 10 µL.[9]
-
Diluent: Methanol or a mixture of acetonitrile and water.[1]
Method Validation
The analytical method must be validated according to ICH Q2(R1) guidelines, demonstrating:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, including degradants. This is proven by the forced degradation studies.
-
Linearity: Assessed over a range of concentrations (e.g., 20% to 150% of the nominal concentration).[4]
-
Accuracy & Precision: Determined by replicate injections of known concentrations.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amounts of analyte that can be reliably detected and quantified.
-
Robustness: The method's reliability with respect to deliberate variations in method parameters (e.g., pH, flow rate).
Conclusion and Recommendations
This compound, a key impurity and active metabolite of Dasatinib, demonstrates susceptibility to hydrolytic and oxidative degradation. Its stability profile is a critical consideration for the development, manufacturing, and storage of Dasatinib drug products.
Key Recommendations:
-
Strict pH control is necessary for liquid formulations to prevent acid and base-catalyzed hydrolysis.
-
Protection from strong oxidizing agents is recommended during synthesis and storage.
-
The solid-state form appears to be robust, showing good thermal and photostability.
-
A validated, stability-indicating HPLC method, as outlined, should be implemented for routine quality control and stability monitoring to ensure the purity and safety of the final drug product.
References
- 1. ijsr.net [ijsr.net]
- 2. benchchem.com [benchchem.com]
- 3. brjac.com.br [brjac.com.br]
- 4. chesci.com [chesci.com]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. researchgate.net [researchgate.net]
- 7. RP-LC Method Development and Validation for Dasatinib Forced Degradation Study: Isolation and Structural Characterization by NMR and HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. xisdxjxsu.asia [xisdxjxsu.asia]
N-Deshydroxyethyl Dasatinib: A Comprehensive Technical Guide to a Key Metabolite
Introduction
Dasatinib, a potent second-generation tyrosine kinase inhibitor, represents a significant advancement in the targeted therapy of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). Its clinical efficacy is not solely attributed to the parent drug but also to the biotransformation products formed in vivo. Among these, N-Deshydroxyethyl Dasatinib, also known as the M4 metabolite, has garnered considerable attention from the scientific community. This technical guide provides an in-depth exploration of the chemical and structural properties of this compound, offering valuable insights for researchers, scientists, and professionals engaged in drug development. This document will elucidate its formation through metabolic pathways, its intrinsic chemical characteristics, and the analytical methodologies pivotal for its characterization and quantification.
Chemical Identity and Structure
This compound is the product of N-dealkylation of the parent drug, Dasatinib. Its chemical identity is well-defined, and its structure has been elucidated through various spectroscopic techniques.
IUPAC Name: N-(2-chloro-6-methylphenyl)-2-[(2-methyl-6-piperazin-1-ylpyrimidin-4-yl)amino]-1,3-thiazole-5-carboxamide[1]
Synonyms: BMS-528691, this compound metabolite M4[1]
CAS Number: 910297-51-7[1]
The structural difference between Dasatinib and its N-Deshydroxyethyl metabolite lies in the absence of the hydroxyethyl group on the piperazine ring. This seemingly minor modification has implications for its physicochemical properties and pharmacokinetic profile.
Core Chemical Properties
A summary of the key chemical properties of this compound is presented in the table below, providing a foundational dataset for researchers.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₀H₂₂ClN₇OS | [1][2] |
| Molecular Weight | 443.95 g/mol | [2] |
| Appearance | White to Off-White Solid | |
| Melting Point | >300°C | |
| Solubility | Soluble in DMSO |
Metabolic Formation and Pharmacological Significance
This compound is a primary circulating metabolite of Dasatinib in humans. Its formation is a critical aspect of the parent drug's metabolism and has been a subject of extensive study in pharmacology and drug development.
Metabolic Pathway
The biotransformation of Dasatinib to this compound is primarily mediated by the cytochrome P450 enzyme system in the liver. Specifically, CYP3A4 is the principal enzyme responsible for the N-dealkylation of the hydroxyethyl moiety from the piperazine ring of Dasatinib.[3]
Caption: Metabolic conversion of Dasatinib to this compound.
Pharmacological Activity
An intriguing aspect of this compound is its pharmacological activity. In vitro studies have demonstrated that its potency as a kinase inhibitor is comparable to that of the parent drug, Dasatinib.[3] However, its contribution to the overall in vivo therapeutic effect is considered to be minor. This is attributed to its significantly lower systemic exposure in comparison to Dasatinib.[3] A thorough understanding of the metabolite's activity is crucial for a complete picture of Dasatinib's mechanism of action and for assessing potential drug-drug interactions.
Synthesis and Characterization
The availability of pure this compound as a reference standard is essential for a multitude of research applications, including pharmacokinetic studies, as an analytical standard, and for further pharmacological evaluation.
Synthetic Approach
While this compound is a metabolite, it can also be synthesized chemically. It is a key intermediate in some synthetic routes to Dasatinib itself. One reported synthesis of Dasatinib involves the alkylation of this compound with 2-bromoethanol.[4][5] This implies that the synthesis of this compound can be achieved by following the initial steps of this Dasatinib synthesis and stopping before the final alkylation step. The synthesis involves the coupling of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide with a suitably protected piperazinyl-pyrimidine intermediate.[5]
Caption: this compound as a key intermediate in Dasatinib synthesis.
Analytical Characterization
-
High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique for assessing the purity of this compound. A reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water (often with additives like formic acid) is a common setup. Detection is typically performed using a UV detector.
-
Mass Spectrometry (MS): Mass spectrometry is indispensable for confirming the molecular weight of this compound. Electrospray ionization (ESI) in positive ion mode is a suitable technique. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound, confirming the connectivity of atoms within the molecule. While detailed spectra are not publicly available, the characterization of its deuterated and N-Boc protected analogs has been reported, indicating the use of this technique.[6]
Experimental Protocols
For researchers working with this compound, having robust and validated experimental protocols is paramount. The following section outlines a representative protocol for the quantification of this metabolite in a biological matrix.
Quantification of this compound in Plasma via LC-MS/MS
This protocol provides a framework for the sensitive and specific quantification of this compound in plasma samples, a critical assay in pharmacokinetic studies.
Objective: To determine the concentration of this compound in plasma using liquid chromatography-tandem mass spectrometry.
Materials:
-
This compound reference standard
-
Internal Standard (IS) (e.g., deuterated this compound or a structurally similar compound)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Plasma samples
Instrumentation:
-
Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.
Procedure:
-
Preparation of Stock Solutions and Standards:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of the internal standard in a suitable solvent.
-
Serially dilute the this compound stock solution with a mixture of ACN and water to prepare calibration standards and quality control (QC) samples.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add a known amount of the internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure the separation of the analyte from endogenous plasma components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for this compound: A common transition to monitor is m/z 444.2 -> [Product Ion]. The specific product ion should be determined by direct infusion of the reference standard.
-
MRM Transition for Internal Standard: A specific transition for the chosen internal standard.
-
-
-
Data Analysis:
-
Quantify the concentration of this compound in the samples by constructing a calibration curve from the peak area ratios of the analyte to the internal standard versus the nominal concentrations of the calibration standards.
-
Caption: Workflow for the quantification of this compound in plasma.
Conclusion
This compound, the M4 metabolite of Dasatinib, is a molecule of significant interest in the fields of medicinal chemistry, pharmacology, and drug development. Its chemical properties, metabolic pathway, and pharmacological activity are crucial pieces of the puzzle in understanding the overall clinical profile of Dasatinib. This technical guide has provided a comprehensive overview of the core chemical and structural aspects of this compound, along with practical insights into its synthesis and analytical characterization. For researchers and scientists, a thorough understanding of this key metabolite is indispensable for the continued development of targeted cancer therapies and for optimizing patient outcomes.
References
Methodological & Application
Application Note & Protocol: Quantification of N-Deshydroxyethyl Dasatinib in Human Plasma by LC-MS/MS
Abstract
This document provides a comprehensive and validated protocol for the sensitive and selective quantification of N-Deshydroxyethyl Dasatinib (M4), a primary active metabolite of the tyrosine kinase inhibitor Dasatinib, in human plasma.[1][2] Dasatinib is a critical therapeutic agent for chronic myelogenous leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[3] Given that Dasatinib is extensively metabolized, primarily by CYP3A4, understanding the pharmacokinetic profile of its active metabolites is crucial for optimizing therapeutic strategies and ensuring patient safety.[2][3][4] This protocol employs a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, widely recognized for its superior sensitivity and specificity in complex biological matrices.[5][6][7] The methodology detailed herein utilizes a straightforward protein precipitation technique for sample preparation and a stable isotope-labeled internal standard to ensure high accuracy and precision, consistent with regulatory bioanalytical guidelines.[8][9][10][11]
Scientific Background & Method Principle
Dasatinib undergoes extensive metabolism in the liver, leading to several circulating metabolites.[1][3] Among these, this compound (M4) is formed via N-dealkylation and exhibits pharmacological activity comparable to the parent drug in vitro.[1][2][12] Although its systemic exposure is significantly lower than Dasatinib, its quantification is vital for comprehensive pharmacokinetic (PK) assessments and in studies exploring drug-drug interactions or patient-specific metabolic phenotypes.[1][2][13]
The principle of this method is based on the highly selective and sensitive nature of LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode. The workflow involves three core stages:
-
Sample Preparation: Efficient removal of plasma proteins and other endogenous interferences is achieved through protein precipitation with an organic solvent. This step is critical as matrix components can suppress the ionization of the target analyte, leading to inaccurate results.[14][15] A stable isotope-labeled internal standard (SIL-IS), this compound-d8, is introduced at the beginning of this process to correct for variability during sample handling and analysis.[16]
-
Chromatographic Separation: The prepared sample is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system. A reversed-phase column, such as a C18 or Phenyl-Hexyl, is used to chromatographically separate the this compound from other plasma components and potential isomeric metabolites, ensuring that only the analyte of interest enters the mass spectrometer at a specific time.[5]
-
Mass Spectrometric Detection: Following separation, the analyte is ionized, typically using positive electrospray ionization (ESI+). The tandem mass spectrometer is set to selectively monitor a specific precursor-to-product ion transition (m/z) for both the analyte and its internal standard. This MRM detection provides an exceptional degree of specificity and allows for precise quantification over a wide dynamic range.[7]
Figure 1: Overall bioanalytical workflow from sample preparation to data analysis.
Materials, Reagents, and Instrumentation
Materials & Reagents
-
Reference Standards:
-
This compound (purity ≥98%)
-
This compound-d8 (Internal Standard, purity ≥98%)[16]
-
-
Solvents (LC-MS Grade or equivalent):
-
Methanol
-
Acetonitrile
-
Formic Acid (≥99%)
-
Ultrapure Water (18.2 MΩ·cm)
-
-
Biological Matrix:
-
Drug-free human plasma (K2-EDTA as anticoagulant), sourced from an accredited biobank.
-
-
Labware:
-
Calibrated pipettes and sterile, disposable tips
-
1.5 mL polypropylene microcentrifuge tubes
-
Autosampler vials with inserts
-
Vortex mixer
-
Refrigerated microcentrifuge
-
Instrumentation & Conditions
The following configuration serves as a validated starting point. Parameters must be optimized for the specific instrumentation used in the laboratory.
| Parameter | Condition |
| LC System | UPLC/HPLC System (e.g., Waters ACQUITY, Shimadzu Nexera) |
| Analytical Column | Phenyl-Hexyl, 2.1 x 50 mm, 1.7 µm[5] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile:Methanol (50:50, v/v) |
| Flow Rate | 0.5 mL/min |
| Gradient | 5% B to 95% B over 3.0 min, hold for 1.0 min, return to 5% B and re-equilibrate for 1.0 min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS/MS System | Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500, Thermo TSQ, Agilent 6400 Series) |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MRM Transition (Analyte) | To be optimized; e.g., m/z 444.0 > 343.1 |
| MRM Transition (IS) | To be optimized; e.g., m/z 452.0 > 351.1[16] |
| Nebulizing Gas (N₂) | 50 psi |
| Drying Gas (N₂) Flow | 10 L/min |
| Drying Gas Temperature | 350 °C |
| Capillary Voltage | 4000 V |
| Collision Energy (CE) | To be optimized for each transition |
Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of this compound and its d8-Internal Standard (IS) into separate volumetric flasks and dissolve in an appropriate solvent (e.g., DMSO or Methanol) to achieve a final concentration of 1 mg/mL. Store at -20°C.
-
Working Solutions: Prepare serial dilutions of the primary stock solutions using Acetonitrile:Water (50:50, v/v) to create working solutions for calibration standards and quality controls.
-
Internal Standard Spiking Solution (e.g., 100 ng/mL): Dilute the IS stock solution to a final concentration of 100 ng/mL in Acetonitrile. This solution will be used as the protein precipitation solvent.
Preparation of Calibration Curve (CC) and Quality Control (QC) Samples
-
Prepare CC standards by spiking appropriate volumes of the working solutions into blank human plasma to achieve a concentration range of, for example, 0.5 - 500 ng/mL (e.g., 0.5, 1, 5, 20, 100, 250, 500 ng/mL).
-
Prepare QC samples in blank human plasma at a minimum of four levels:
-
LLOQ QC: At the Lower Limit of Quantification (e.g., 0.5 ng/mL)
-
Low QC: ~3x LLOQ (e.g., 1.5 ng/mL)
-
Mid QC: In the middle of the calibration range (e.g., 75 ng/mL)
-
High QC: ~80% of the Upper Limit of Quantification (e.g., 400 ng/mL)
-
Plasma Sample Preparation Protocol (Protein Precipitation)
This protocol is designed for its simplicity, speed, and effectiveness in removing the bulk of plasma proteins.[7][15]
-
Aliquot: Label 1.5 mL microcentrifuge tubes. Aliquot 100 µL of human plasma (blank, CC, QC, or unknown study sample) into the corresponding tube.
-
Precipitate & Add IS: Add 300 µL of the Internal Standard Spiking Solution (100 ng/mL in Acetonitrile) to each tube. The addition of a cold organic solvent facilitates more efficient protein precipitation.
-
Vortex: Cap the tubes and vortex vigorously for 60 seconds to ensure complete mixing and protein denaturation.
-
Centrifuge: Centrifuge the tubes at approximately 14,000 rpm for 10 minutes at 4°C. This will form a tight pellet of precipitated proteins at the bottom of the tube.
-
Transfer: Carefully aspirate 200 µL of the clear supernatant and transfer it to an autosampler vial. Avoid disturbing the protein pellet.
-
Analyze: Inject 5 µL of the supernatant into the LC-MS/MS system for analysis.
Figure 2: Step-by-step protein precipitation workflow for plasma samples.
Bioanalytical Method Validation (BMV)
To ensure the reliability, reproducibility, and accuracy of the data for pharmacokinetic studies, the method must be fully validated according to the principles outlined in the ICH M10 Bioanalytical Method Validation and Study Sample Analysis guideline.[8][10][11] This process demonstrates that the analytical method is suitable for its intended purpose.[17]
The table below summarizes the key validation parameters and their typical acceptance criteria.
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Selectivity & Specificity | To ensure no interference from endogenous plasma components at the retention time of the analyte and IS. | Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS. |
| Matrix Effect | To assess the ion suppression or enhancement effect of the biological matrix on the analyte's signal. | The coefficient of variation (CV%) of the IS-normalized matrix factor should be ≤15%. |
| Calibration Curve | To demonstrate the relationship between instrument response and known analyte concentration. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards must be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | To determine the closeness of measured concentrations to the nominal value (accuracy) and the degree of scatter (precision). | For QC samples, the mean accuracy should be within 85-115% of nominal (80-120% at LLOQ). The precision (CV%) should not exceed 15% (20% at LLOQ).[5] |
| Recovery | To evaluate the efficiency of the extraction process. | Recovery should be consistent, precise, and reproducible across the concentration range. |
| Dilution Integrity | To verify that samples with concentrations above the ULOQ can be diluted with blank matrix and accurately quantified. | Accuracy and precision of diluted QCs must be within ±15%. |
| Stability | To ensure the analyte is stable throughout the sample lifecycle (collection, storage, and analysis). | Mean concentration of stability samples must be within ±15% of nominal concentration. Assessed for freeze-thaw cycles, bench-top, long-term storage, and post-preparative stability.[5] |
Conclusion
The LC-MS/MS method detailed in this application note provides a robust, sensitive, and selective protocol for the quantification of this compound in human plasma. The simple protein precipitation sample preparation procedure allows for high-throughput analysis, which is essential in clinical and research settings. Full validation of this method in accordance with international regulatory guidelines will ensure the generation of high-quality, reliable data to support pharmacokinetic studies and therapeutic drug monitoring of Dasatinib.
References
- 1. Metabolism and disposition of dasatinib after oral administration to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics [frontiersin.org]
- 3. ClinPGx [clinpgx.org]
- 4. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A validated LC-MS/MS assay for the simultaneous determination of the anti-leukemic agent dasatinib and two pharmacologically active metabolites in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isolation windows - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vibgyorpublishers.org [vibgyorpublishers.org]
- 8. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. labs.iqvia.com [labs.iqvia.com]
- 10. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. fda.gov [fda.gov]
- 12. benchchem.com [benchchem.com]
- 13. [PDF] Metabolism and Disposition of Dasatinib after Oral Administration to Humans | Semantic Scholar [semanticscholar.org]
- 14. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. pharmaffiliates.com [pharmaffiliates.com]
- 17. id-eptri.eu [id-eptri.eu]
Application Note: A Robust LC-MS/MS Method for the Quantification of N-Deshydroxyethyl Dasatinib in Human Plasma
Abstract
This application note presents a detailed, validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and selective quantification of N-Deshydroxyethyl Dasatinib (M4), a primary active metabolite of the tyrosine kinase inhibitor Dasatinib, in human plasma. Dasatinib is a critical therapeutic agent for chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL)[1][2]. A comprehensive understanding of its metabolic fate is crucial for optimizing therapy and assessing drug-drug interactions. This compound is formed via N-dealkylation, a reaction primarily catalyzed by the cytochrome P450 enzyme CYP3A4[2][3][4]. Due to its pharmacological activity, accurate measurement of this metabolite alongside the parent drug is essential for thorough pharmacokinetic (PK) and pharmacodynamic (PD) evaluations. The method described herein utilizes liquid-liquid extraction for sample cleanup, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer, providing the necessary performance for clinical and preclinical research.
Introduction: The Rationale for Metabolite Quantification
Dasatinib is a potent, multi-targeted kinase inhibitor that has transformed the treatment landscape for specific leukemias[1][5]. Upon administration, it undergoes extensive metabolism, leading to several circulating metabolites[3][6]. Among these, this compound (M4) is of particular interest as it retains pharmacological activity comparable to the parent compound in vitro[2]. Although its systemic exposure is significantly lower than Dasatinib, its contribution to the overall clinical effect cannot be disregarded[2].
Therefore, a bioanalytical method capable of accurately quantifying this compound is not merely an analytical exercise; it is a prerequisite for a complete understanding of Dasatinib's disposition in the body. LC-MS/MS is the definitive technology for this purpose, offering unparalleled sensitivity and selectivity to measure low-concentration analytes in complex biological matrices like plasma[5][7]. This guide provides the foundational protocols and scientific justification for establishing such a method in a research or drug development laboratory.
Metabolic Pathway: Formation of this compound
The conversion of Dasatinib to its N-deshydroxyethyl metabolite is a critical Phase I metabolic step. This N-dealkylation reaction is predominantly mediated by CYP3A4 enzymes in the liver, highlighting a potential pathway for drug-drug interactions with CYP3A4 inhibitors or inducers[2][4].
Caption: Metabolic conversion of Dasatinib to its active metabolite.
Comprehensive Analytical Workflow
The bioanalytical process follows a logical sequence from sample receipt to final data reporting. Each step is optimized to ensure maximum recovery, minimize matrix interference, and achieve the highest analytical precision and accuracy.
Caption: Overview of the bioanalytical workflow.
Detailed Experimental Protocols
Part 1: Sample Preparation - The Foundation of Quality Data
The objective of sample preparation is to isolate the analytes of interest from interfering matrix components (e.g., proteins, phospholipids) and to concentrate them for enhanced sensitivity[7][8]. The choice between methods represents a trade-off between cleanliness, recovery, and throughput.
-
Protein Precipitation (PPT): A rapid and straightforward technique, ideal for high-throughput environments. However, it may result in less clean extracts, potentially leading to matrix effects.[9]
-
Liquid-Liquid Extraction (LLE): Offers superior sample cleanup by partitioning the analyte into an immiscible organic solvent, leaving many interferences behind in the aqueous layer. This often results in lower matrix effects and improved assay robustness.[7][9]
-
Solid-Phase Extraction (SPE): Provides the cleanest extracts and highest concentration factors but is the most time-consuming and costly of the three methods.[7][10]
For this application, LLE is presented as the primary method due to its balance of extract cleanliness and efficiency.
Protocol: Liquid-Liquid Extraction (LLE)
This protocol is adapted from methodologies proven effective for Dasatinib and its metabolites[7][11].
-
Aliquoting: In a clean microcentrifuge tube, aliquot 180 µL of human plasma (either a study sample, quality control (QC), or calibration standard).
-
Internal Standard (IS) Spiking: Add 20 µL of the internal standard working solution (e.g., Dasatinib-d8 at 500 ng/mL) and briefly vortex.
-
Expert Insight: The use of a stable isotope-labeled internal standard (SIL-IS) like Dasatinib-d8 is the gold standard. It co-elutes with the analyte and behaves nearly identically during extraction and ionization, thereby providing the most accurate correction for any sample-to-sample variability[12].
-
-
Extraction: Add 2 mL of methyl tert-butyl ether (MTBE) as the extraction solvent[7][9].
-
Mixing: Vortex the mixture vigorously for 2 minutes to ensure thorough partitioning of the analyte into the organic phase.
-
Phase Separation: Centrifuge the samples at 3000 rpm for 20 minutes at 18°C to achieve a clean separation of the aqueous and organic layers[7].
-
Isolation: Carefully transfer the upper organic layer to a new clean tube, taking care not to aspirate any of the lower aqueous/protein layer.
-
Evaporation: Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 180 µL of a mobile phase-compatible solution (e.g., 85% methanol / 15% 5 mM ammonium acetate)[7]. Vortex for 1 minute to ensure the complete dissolution of the analytes.
-
Injection: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
Part 2: LC-MS/MS Instrumental Analysis
Liquid Chromatography (LC) Conditions
The chromatographic separation is designed to resolve this compound from Dasatinib and other potential metabolites, as well as from endogenous plasma components, to prevent ion suppression or enhancement in the mass spectrometer.
| Parameter | Recommended Condition | Rationale |
| Analytical Column | Phenyl-Hexyl or C18, e.g., 2.1 x 150 mm, 3 µm[13][14] | Provides excellent hydrophobic retention and resolution for the analytes. Phenyl-hexyl columns can offer alternative selectivity. |
| Mobile Phase A | 0.1% Formic Acid and 5 mM Ammonium Acetate in Water | The acidic modifier and buffer improve peak shape and promote efficient protonation for positive mode ESI[8]. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | A common strong organic solvent for reverse-phase chromatography. |
| Flow Rate | 0.25 mL/min[13] | A typical flow rate for narrow-bore columns, balancing analysis time and separation efficiency. |
| Gradient Elution | 5% B to 80% B over 4 min, hold for 1 min, re-equilibrate | A gradient is necessary to elute analytes with differing polarities and clean the column effectively between injections. |
| Column Temperature | 40 °C[8][13] | Reduces mobile phase viscosity and can improve peak shape and reproducibility. |
| Injection Volume | 10 µL | A standard volume to balance sensitivity and peak shape. |
Mass Spectrometry (MS) Conditions
Detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique provides exceptional selectivity by monitoring a specific precursor-to-product ion transition for each analyte.
-
Ionization Source: Electrospray Ionization (ESI)
-
Polarity: Positive Ion Mode
-
Rationale: The nitrogen-rich structures of Dasatinib and its metabolites are readily protonated, making positive mode ESI highly sensitive for their detection[2][7].
The following MRM transitions are foundational for the method. Note: Compound-dependent parameters like Declustering Potential (DP) and Collision Energy (CE) must be optimized empirically on the specific instrument being used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Common Reference |
| Dasatinib | 488.2 | 401.3 | [7][12][13] |
| This compound (M4) | 444.26 | 401.0 | [2][11] |
| Dasatinib-d8 (IS) | 496.15 | 406.1 | [12] |
Method Validation and Data Analysis
A bioanalytical method is only reliable if it is rigorously validated according to international regulatory standards, such as those from the FDA and EMA[15]. The validation process establishes the performance characteristics of the method.
Key Validation Parameters:
-
Selectivity: The method must demonstrate a lack of interfering peaks at the retention time of the analytes and IS in blank plasma from multiple sources.
-
Linearity and Range: The assay should be linear over a defined concentration range, typically covering the expected concentrations in study samples (e.g., 1.00 - 1000 ng/mL)[11][14]. A correlation coefficient (r²) of >0.99 is expected.
-
Accuracy and Precision: The intra- and inter-day precision (as %CV) and accuracy (as % bias) must be within ±15% of the nominal value (and ±20% at the Lower Limit of Quantification, LLOQ)[14][15].
-
Matrix Effect and Recovery: Assesses the impact of plasma constituents on analyte ionization and the efficiency of the extraction process. These should be consistent and reproducible.
-
Stability: The stability of the analyte must be confirmed under various conditions that mimic sample handling and storage, including bench-top, long-term freezer storage (-70°C), and multiple freeze-thaw cycles[14][16].
Data Analysis Quantification is achieved by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting is typically applied to generate the calibration curve. The concentrations of this compound in QC and unknown samples are then calculated from this curve using the instrument's data processing software.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the quantitative analysis of this compound in human plasma using LC-MS/MS. By leveraging a clean liquid-liquid extraction procedure and highly selective MRM detection, this method achieves the robustness, sensitivity, and accuracy required for regulated bioanalysis. The detailed explanation of the rationale behind each step empowers researchers and drug development professionals to implement and adapt this method for critical pharmacokinetic studies, ultimately contributing to a more complete understanding of Dasatinib's clinical pharmacology.
References
- 1. ClinPGx [clinpgx.org]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics [frontiersin.org]
- 4. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Metabolism and disposition of dasatinib after oral administration to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Simultaneous determination of methotrexate, dasatinib and its active metabolite N- deshydroxyethyl dasatinib in rat plasma by LC-MS/MS: method validation and application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. vibgyorpublishers.org [vibgyorpublishers.org]
- 13. A validated UPLC–MS/MS method for simultaneous determination of imatinib, dasatinib and nilotinib in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A validated LC-MS/MS assay for the simultaneous determination of the anti-leukemic agent dasatinib and two pharmacologically active metabolites in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. resolvemass.ca [resolvemass.ca]
- 16. benchchem.com [benchchem.com]
Application Note: A Validated LC-MS/MS Method for the Quantification of N-Deshydroxyethyl Dasatinib in Human Plasma
Introduction
Dasatinib is a potent, orally administered tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia.[1][2][3] Following administration, Dasatinib undergoes extensive metabolism, primarily mediated by cytochrome P450 3A4, leading to the formation of several metabolites.[4] Among these, N-Deshydroxyethyl Dasatinib is a major active metabolite that requires accurate quantification for comprehensive pharmacokinetic and toxicokinetic assessments.[4][5]
This application note provides a detailed, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of Dasatinib and this compound in human plasma. The protocol herein is grounded in established scientific principles and adheres to the bioanalytical method validation guidelines set forth by the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[6][7][8][9][10][11][12][13][14]
Scientific Rationale and Method Overview
The accurate measurement of drug metabolites is crucial for understanding the overall exposure and potential pharmacological activity of a therapeutic agent.[12] LC-MS/MS is the analytical technique of choice for this application due to its high sensitivity, selectivity, and wide dynamic range, enabling the precise quantification of analytes in complex biological matrices.[15][16]
This method employs a solid-phase extraction (SPE) procedure for sample cleanup, which effectively removes plasma proteins and other endogenous interferences that can suppress the ionization of the target analytes.[5] Chromatographic separation is achieved on a phenyl-hexyl analytical column, which provides a suitable retention and separation of Dasatinib and its metabolite from matrix components. Detection is performed using a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI) mode with multiple reaction monitoring (MRM), ensuring high selectivity and sensitivity.[5][17]
A stable isotope-labeled internal standard is utilized to compensate for any variability during sample processing and analysis, thereby ensuring the accuracy and precision of the method.[5] The validation of this method is performed in accordance with regulatory guidelines to demonstrate its reliability for its intended purpose.[18][19]
Experimental Workflow
The overall analytical workflow is depicted in the following diagram:
Caption: High-level overview of the analytical workflow.
Detailed Protocols
Materials and Reagents
-
Dasatinib and this compound reference standards
-
Stable isotope-labeled internal standard (e.g., Dasatinib-d8)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid and ammonium acetate (analytical grade)
-
Human plasma (with anticoagulant)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
Sample Preparation: Solid-Phase Extraction (SPE)
The choice of SPE is critical for removing phospholipids and proteins from the plasma matrix, which are known to cause ion suppression in the ESI source. The Oasis HLB sorbent is a hydrophilic-lipophilic balanced polymer that provides excellent retention for a broad range of acidic, neutral, and basic compounds, making it ideal for Dasatinib and its metabolite.
Caption: Step-by-step solid-phase extraction protocol.
LC-MS/MS Instrumentation and Conditions
The following table summarizes the instrumental parameters for the chromatographic separation and mass spectrometric detection. A phenyl-hexyl stationary phase is selected for its unique selectivity, offering pi-pi interactions that can enhance the retention and separation of aromatic compounds like Dasatinib and its metabolite.
| Parameter | Condition |
| HPLC System | Agilent 1200 Series or equivalent |
| Analytical Column | Luna Phenyl-Hexyl, 50 x 2.0 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% B to 80% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Mass Spectrometer | Sciex API 4000 or equivalent |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Dasatinib: m/z 488.2 → 401.1this compound: m/z 446.2 → 401.1Dasatinib-d8 (IS): m/z 496.2 → 409.1 |
| Ion Source Temp. | 500°C |
Method Validation
The developed method was rigorously validated according to FDA and ICH guidelines.[6][7][8][9][11][13] The validation parameters and their acceptance criteria are summarized below.
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Range | 1 - 1000 ng/mL | Met |
| Intra-day Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | < 6% |
| Inter-day Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | < 8% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±10% |
| Recovery (%) | Consistent, precise, and reproducible | > 80% |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | Minimal effect observed |
| Stability | ||
| - Freeze-Thaw (3 cycles) | % Change within ±15% | Stable |
| - Short-term (24h at RT) | % Change within ±15% | Stable |
| - Long-term (30 days at -80°C) | % Change within ±15% | Stable |
| - Post-preparative (48h in autosampler) | % Change within ±15% | Stable |
LLOQ: Lower Limit of Quantification; RT: Room Temperature
Conclusion
This application note describes a robust, sensitive, and selective LC-MS/MS method for the simultaneous quantification of this compound and its parent drug, Dasatinib, in human plasma. The method has been thoroughly validated and is demonstrated to be accurate, precise, and reliable for its intended use in clinical and preclinical studies. The detailed protocol and validation data presented herein provide a comprehensive guide for researchers, scientists, and drug development professionals engaged in the bioanalysis of Dasatinib.
References
- 1. researchgate.net [researchgate.net]
- 2. acgpubs.org [acgpubs.org]
- 3. ijrpc.com [ijrpc.com]
- 4. benchchem.com [benchchem.com]
- 5. A validated LC-MS/MS assay for the simultaneous determination of the anti-leukemic agent dasatinib and two pharmacologically active metabolites in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. labs.iqvia.com [labs.iqvia.com]
- 7. youtube.com [youtube.com]
- 8. qbdgroup.com [qbdgroup.com]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. moh.gov.bw [moh.gov.bw]
- 11. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 13. database.ich.org [database.ich.org]
- 14. fda.gov [fda.gov]
- 15. researchgate.net [researchgate.net]
- 16. scielo.br [scielo.br]
- 17. impactfactor.org [impactfactor.org]
- 18. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 19. Simultaneous quantification of dasatinib, nilotinib, bosutinib, and ponatinib using high‐performance liquid chromatography–Photodiode array detection - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Characterizing the Biological Activity of N-Deshydroxyethyl Dasatinib Using Cell-Based Assays
Introduction
Dasatinib is a potent, second-generation tyrosine kinase inhibitor (TKI) that is a cornerstone in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1] Its therapeutic efficacy is primarily due to the potent inhibition of the BCR-ABL fusion protein and the SRC family of kinases.[2][3] Upon administration, Dasatinib is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, into several metabolites.[1][4]
Among these, N-Deshydroxyethyl Dasatinib (also known as M4) is a major pharmacologically active metabolite.[1][5] The M4 metabolite is formed through the N-dealkylation of the parent compound.[4] Understanding the biological activity of this metabolite is crucial for a comprehensive view of Dasatinib's overall therapeutic effect. This application note provides detailed protocols for essential cell-based assays to characterize and quantify the activity of this compound, enabling researchers to assess its anti-proliferative effects and its impact on target kinase signaling pathways.
Mechanism of Action: Targeting the BCR-ABL Pathway
Dasatinib and its active metabolite, this compound, exert their therapeutic effect by binding to the ATP-binding site of BCR-ABL and SRC family kinases.[3] In Ph+ leukemias, the constitutively active BCR-ABL kinase drives uncontrolled cell proliferation and survival by phosphorylating a network of downstream substrates.[3][6] Key among these is the Crk-like protein (CRKL), whose phosphorylation status serves as a reliable biomarker for BCR-ABL activity in a cellular context.[7][8] By inhibiting BCR-ABL, this compound blocks these downstream signaling events, leading to the induction of apoptosis in malignant cells.[3][9]
References
- 1. benchchem.com [benchchem.com]
- 2. ClinPGx [clinpgx.org]
- 3. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 4. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C20H22ClN7OS | CID 11669430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Acute dasatinib exposure commits Bcr-Abl–dependent cells to apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Development of resistance to dasatinib in Bcr/Abl-positive acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: N-Deshydroxyethyl Dasatinib as a Reference Standard in Pharmaceutical Analysis
Abstract
This technical guide provides a comprehensive overview of N-Deshydroxyethyl Dasatinib, a principal active metabolite of the tyrosine kinase inhibitor, Dasatinib.[1] The document outlines its critical role as a reference standard in the pharmaceutical industry, emphasizing its application in impurity profiling, pharmacokinetic (PK) studies, and the development of robust analytical methodologies. Detailed protocols for High-Performance Liquid Chromatography (HPLC) are provided, alongside an in-depth discussion of the scientific rationale underpinning these procedures. This guide is intended for researchers, scientists, and professionals in drug development and quality control, offering both foundational knowledge and practical, field-proven insights to ensure the safety, efficacy, and quality of Dasatinib formulations.[2]
Introduction: The Imperative of Impurity Profiling in Modern Pharmaceuticals
Dasatinib is a potent multi-targeted kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][3] The metabolic fate of Dasatinib within the human body is a critical area of study, as the resulting metabolites can contribute to the drug's overall pharmacological and toxicological profile.[4][5] Drug impurities, which include metabolites, degradation products, and by-products from synthesis, are of significant concern to regulatory bodies such as the FDA and are addressed in guidelines from the International Council for Harmonisation (ICH).[6][7] Even at trace levels, these impurities can impact the safety and efficacy of a pharmaceutical product.[2]
This compound, also referred to as M4, is a pharmacologically active metabolite of Dasatinib.[1][8] It is formed through the N-dealkylation of the parent drug, a process primarily catalyzed by the cytochrome P450 enzyme, CYP3A4.[1][8] While its systemic exposure is significantly lower than that of Dasatinib, its comparable in-vitro potency necessitates its quantification and control in the final drug product.[1] The availability of a highly characterized this compound reference standard is therefore indispensable for accurate analytical testing.
Physicochemical Properties and Data
A thorough understanding of the physicochemical properties of this compound is fundamental to the development of effective analytical methods.
| Property | Data | Source |
| Chemical Name | N-(2-chloro-6-methylphenyl)-2-[(2-methyl-6-piperazin-1-ylpyrimidin-4-yl)amino]-1,3-thiazole-5-carboxamide | [9] |
| Synonyms | M4, N-Deshydroxyethyl BMS-354825 | [10] |
| CAS Number | 910297-51-7 | [9][11] |
| Molecular Formula | C20H22ClN7OS | [9][11] |
| Molecular Weight | 443.95 g/mol | [9][11] |
| Appearance | Neat (Solid) | [9] |
| Purity | >95% (HPLC) | [9] |
| Storage | +4°C | [9] |
The Metabolic Genesis of this compound
The biotransformation of Dasatinib is extensive, with metabolism being a major route of elimination.[12] The metabolic pathways include hydroxylation, N-dealkylation, N-oxidation, and glucuronide conjugation.[3][8] this compound (M4) is a key Phase I metabolite.
Caption: Metabolic conversion of Dasatinib to this compound (M4).
Applications as a Reference Standard
A reference standard is a highly purified and well-characterized compound used as a measurement base. This compound serves several critical functions in this capacity:
-
Impurity Profiling and Quantification: It is used to identify and quantify the M4 metabolite in Dasatinib drug substance and drug product, ensuring that its levels are within the established safety thresholds set by regulatory agencies.[7][13]
-
Analytical Method Development and Validation: It is essential for developing and validating analytical methods, such as HPLC and LC-MS, to ensure they are accurate, precise, specific, and robust for the detection of this metabolite.[14][15][16]
-
Pharmacokinetic (PK) and Bioequivalence Studies: In PK studies, the reference standard is used to create calibration curves for the accurate measurement of M4 concentrations in biological matrices like plasma and serum. This is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of Dasatinib.[17]
-
Stability Studies: It is used to assess the stability of Dasatinib under various stress conditions (e.g., acid, base, oxidation, heat, light) by helping to identify and quantify M4 as a potential degradant.[15]
Protocols: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
The following protocol describes a validated Reverse-Phase HPLC (RP-HPLC) method for the quantification of this compound in a Dasatinib drug substance.
Rationale for Method Selection
RP-HPLC is the gold standard for impurity analysis in the pharmaceutical industry due to its high resolving power, sensitivity, and reproducibility.[2][18] A C18 column is chosen for its excellent retention and separation of moderately polar to non-polar compounds like Dasatinib and its metabolites. Gradient elution is employed to ensure the efficient separation of the more polar M4 metabolite from the parent Dasatinib peak and other potential impurities within a reasonable run time. UV detection is selected based on the chromophoric nature of the molecules.
Materials and Reagents
-
This compound Reference Standard
-
Dasatinib Drug Substance (for spiking)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Ammonium Acetate (Analytical Grade)
-
Water (HPLC Grade)
-
Formic Acid (or other suitable pH modifier)
Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| Instrument | HPLC system with UV/Vis or Photodiode Array (PDA) Detector |
| Column | C18, 250 x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 20 mM Ammonium Acetate buffer (pH adjusted to 5.0) |
| Mobile Phase B | Acetonitrile:Methanol (90:10, v/v) |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 310 nm |
| Injection Volume | 10 µL |
| Diluent | Methanol |
Note: This is a representative method. Specific conditions may need to be optimized based on the exact column and system used.
Standard and Sample Preparation
5.4.1. Standard Stock Solution (this compound):
-
Accurately weigh approximately 5 mg of this compound reference standard.
-
Transfer to a 50 mL volumetric flask.
-
Dissolve and dilute to volume with Methanol to obtain a concentration of ~100 µg/mL.
5.4.2. Working Standard Solution:
-
Pipette 1.0 mL of the Standard Stock Solution into a 100 mL volumetric flask.
-
Dilute to volume with Methanol to obtain a final concentration of ~1.0 µg/mL. This represents a 0.2% level relative to a 500 µg/mL sample concentration.
5.4.3. Sample Solution (Dasatinib Drug Substance):
-
Accurately weigh approximately 25 mg of Dasatinib drug substance.
-
Transfer to a 50 mL volumetric flask.
-
Dissolve and dilute to volume with Methanol to obtain a concentration of ~500 µg/mL.
5.4.4. Spiked Sample Solution (for Method Validation - Specificity):
-
Prepare a Dasatinib sample solution as described in 5.4.3.
-
Spike the solution with an appropriate volume of the this compound Standard Stock Solution to achieve a final concentration of ~1.0 µg/mL of the metabolite.
Experimental Workflow
Caption: Experimental workflow for HPLC analysis of this compound.
Data Analysis and System Suitability
-
Identification: The retention time of the peak corresponding to this compound in the sample chromatogram should match that of the reference standard.
-
Quantification: The percentage of this compound in the sample is calculated using the following formula:
% Impurity = (Area_impurity / Area_standard) * (Conc_standard / Conc_sample) * Purity_standard * 100
-
System Suitability: Before sample analysis, inject the working standard solution multiple times (n≥5). The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤ 5.0% and the resolution between the Dasatinib peak and the this compound peak is ≥ 2.0.[15]
Conclusion: Ensuring Drug Quality Through Rigorous Science
The use of this compound as a reference standard is a non-negotiable aspect of quality control in the manufacturing of Dasatinib. It enables the accurate identification and quantification of a key active metabolite, thereby ensuring that the final drug product meets the stringent purity and safety standards demanded by regulatory authorities worldwide. The protocols and insights provided in this guide are designed to empower researchers and quality control professionals to implement scientifically sound and defensible analytical strategies. A comprehensive understanding of drug metabolism and the application of well-characterized reference standards are cornerstones of modern drug development, ultimately safeguarding patient health.[5][17]
References
- 1. benchchem.com [benchchem.com]
- 2. biotech-spain.com [biotech-spain.com]
- 3. ClinPGx [clinpgx.org]
- 4. tandfonline.com [tandfonline.com]
- 5. The Role of Drug Metabolism in Pharmacokinetics: What You Need to Know [cfpie.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. ijsrtjournal.com [ijsrtjournal.com]
- 8. Frontiers | Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics [frontiersin.org]
- 9. This compound | LGC Standards [lgcstandards.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. [PDF] Metabolism and Disposition of Dasatinib after Oral Administration to Humans | Semantic Scholar [semanticscholar.org]
- 13. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijsr.net [ijsr.net]
- 15. brjac.com.br [brjac.com.br]
- 16. RP-LC Method Development and Validation for Dasatinib Forced Degradation Study: Isolation and Structural Characterization by NMR and HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Drug Metabolism and Pharmacokinetics | BCM [bcm.edu]
- 18. benchchem.com [benchchem.com]
Synthesis of N-Deshydroxyethyl Dasatinib: A Detailed Protocol for Researchers
Introduction
Dasatinib, a potent second-generation tyrosine kinase inhibitor, is a cornerstone in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1] Its clinical efficacy is governed not only by the parent drug's pharmacokinetics and pharmacodynamics but also by the activity of its metabolites.[1] This technical guide provides a comprehensive protocol for the synthesis of N-Deshydroxyethyl Dasatinib, a primary and pharmacologically active metabolite of Dasatinib, also known as M4.[1][2]
Dasatinib undergoes extensive metabolism upon oral administration, primarily mediated by the cytochrome P450 enzyme CYP3A4.[1][3] This metabolic conversion leads to the formation of several metabolites, with this compound being of significant interest. It is formed through the N-dealkylation of the hydroxyethyl moiety of the parent Dasatinib molecule.[2][3] Understanding the synthesis of this active metabolite is critical for a complete comprehension of Dasatinib's overall therapeutic effect, for developing reference standards for metabolic studies, and for exploring potential new therapeutic agents.
This document will delve into a detailed, step-by-step synthetic protocol, supported by mechanistic insights and safety considerations to aid researchers in the fields of medicinal chemistry, drug metabolism, and oncology.
Theory and Mechanistic Insights
The synthesis of this compound can be logically derived from established synthetic routes for Dasatinib. A common strategy for Dasatinib synthesis involves the coupling of key intermediates, often culminating in the addition of the N-(2-hydroxyethyl)piperazine side chain.[4][5] Therefore, the synthesis of this compound can be achieved by utilizing piperazine in place of N-(2-hydroxyethyl)piperazine in the final coupling step.
The core of the synthetic strategy revolves around the construction of the central thiazole-pyrimidine scaffold, followed by the amidation with 2-chloro-6-methylaniline and the final nucleophilic substitution with piperazine. The key reaction steps include:
-
Nucleophilic Aromatic Substitution: Formation of the aminopyrimidine intermediate by reacting 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide with a di-halogenated pyrimidine.
-
Final Coupling: Introduction of the piperazine moiety via a second nucleophilic aromatic substitution.
Visualizing the Synthetic Pathway
The following diagram illustrates the proposed synthetic pathway for this compound.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol
This protocol provides a detailed methodology for the synthesis of this compound.
Materials and Reagents
| Reagent | Supplier | Purity |
| 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide | Commercially available | ≥98% |
| 4,6-Dichloro-2-methylpyrimidine | Commercially available | ≥98% |
| Sodium hydride (NaH), 60% dispersion in mineral oil | Commercially available | |
| Anhydrous Tetrahydrofuran (THF) | Commercially available | |
| Piperazine | Commercially available | ≥99% |
| Potassium carbonate (K2CO3) | Commercially available | ≥99% |
| Acetonitrile (ACN) | Commercially available | HPLC grade |
| Dichloromethane (DCM) | Commercially available | HPLC grade |
| Methanol (MeOH) | Commercially available | HPLC grade |
| Ethyl acetate (EtOAc) | Commercially available | HPLC grade |
| Hexanes | Commercially available | HPLC grade |
| Deionized water | In-house |
Step-by-Step Synthesis
Step 1: Synthesis of 2-((6-Chloro-2-methylpyrimidin-4-yl)amino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (Intermediate)
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (1.0 eq).
-
Add anhydrous THF to the flask to dissolve the starting material.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution. Caution: NaH is highly reactive with water and flammable. Handle under an inert atmosphere.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes.
-
In a separate flask, dissolve 4,6-dichloro-2-methylpyrimidine (1.1 eq) in anhydrous THF.
-
Add the solution of 4,6-dichloro-2-methylpyrimidine dropwise to the reaction mixture at 0 °C over 30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired intermediate.
Step 2: Synthesis of this compound
-
To a round-bottom flask, add the intermediate from Step 1 (1.0 eq), piperazine (3.0 eq), and potassium carbonate (2.5 eq).
-
Add acetonitrile as the solvent.
-
Heat the reaction mixture to reflux (approximately 80-85 °C) and stir for 8-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid and wash with acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford this compound as a solid.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity.
Troubleshooting and Safety Precautions
| Issue | Possible Cause | Suggested Solution |
| Low yield in Step 1 | Incomplete deprotonation or side reactions. | Ensure anhydrous conditions. Add NaH carefully at 0 °C. Check the quality of the starting materials. |
| Incomplete reaction in Step 2 | Insufficient heating or reaction time. | Ensure the reaction is at reflux. Increase the reaction time and monitor by TLC/LC-MS. Consider using a higher boiling point solvent like n-butanol. |
| Purification difficulties | Presence of closely related impurities. | Optimize the column chromatography conditions (e.g., solvent system, gradient). Consider preparative HPLC for high purity samples. |
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
-
Sodium hydride is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.
-
The solvents used are flammable and should be handled away from ignition sources.
-
Refer to the Material Safety Data Sheets (MSDS) for all chemicals before use.
Conclusion
This application note provides a detailed and practical protocol for the synthesis of this compound. By following this guide, researchers can reliably produce this important metabolite for use as a reference standard in metabolic studies, for pharmacological evaluation, and as a starting point for the development of new kinase inhibitors. The provided mechanistic insights and troubleshooting guide aim to facilitate a smooth and successful synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. ClinPGx [clinpgx.org]
- 3. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vixra.org [vixra.org]
- 5. Dasatinib monohydrate: Structure and Synthesis method_Chemicalbook [chemicalbook.com]
Application Notes and Protocols: N-Deshydroxyethyl Dasatinib for In Vitro Kinase Inhibition Assays
Introduction
Dasatinib is a potent, second-generation tyrosine kinase inhibitor (TKI) pivotal in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1] Its clinical activity is primarily attributed to the inhibition of the BCR-ABL fusion protein and SRC family kinases.[1][] Upon administration, Dasatinib undergoes extensive metabolism, predominantly mediated by the cytochrome P450 enzyme CYP3A4.[1] This process yields several metabolites, among which N-Deshydroxyethyl Dasatinib (also known as M4) is a principal active metabolite.[1][]
This compound is formed through the N-dealkylation of the parent molecule and exhibits a pharmacological profile of significant interest to researchers.[1] Notably, its in vitro antiproliferative activity is comparable to that of Dasatinib.[1][] However, its systemic exposure in vivo is considerably lower than the parent drug.[1][] This distinction makes this compound a crucial tool for in vitro studies, allowing for the focused investigation of its kinase inhibition profile without the complexities of in vivo metabolic conversion.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound as a potent inhibitor in in vitro kinase assays. We will delve into its mechanism of action, provide detailed, field-proven protocols for biochemical kinase inhibition assays, and present representative data to guide your experimental design.
Mechanism of Action: A Shared Legacy with Dasatinib
This compound shares its core mechanism of action with its parent compound, Dasatinib. It functions as an ATP-competitive inhibitor, binding to the kinase domain of target proteins.[3] This binding action blocks the transfer of a phosphate group from ATP to the substrate, thereby inhibiting the downstream signaling pathways that drive cellular proliferation and survival.[4] Dasatinib and, by extension, its active M4 metabolite are distinguished by their ability to bind to both the active and inactive conformations of the ABL kinase domain, a feature that contributes to its high potency and its efficacy against some imatinib-resistant mutations.[5]
The primary targets of this compound, mirroring Dasatinib, are the BCR-ABL fusion protein and the SRC family of kinases (including SRC, LCK, LYN, and YES).[6][7] Inhibition of these targets disrupts the aberrant signaling cascades that are hallmarks of CML and Ph+ ALL.
Figure 1: Simplified BCR-ABL Signaling and Inhibition.
Quantitative Data: Kinase Inhibition Profile
While extensive kinase panel screening data for this compound is not widely published, its inhibitory potency is consistently reported to be comparable to Dasatinib.[1][] The following table provides representative IC50 values for key kinase targets of Dasatinib, which can be used as a guideline for expected potencies when working with this compound.
Disclaimer: The following data is illustrative and based on the reported potency of the parent compound, Dasatinib. Actual IC50 values for this compound should be determined empirically under your specific assay conditions.
| Target Kinase | Representative IC50 (nM) | Assay Type | Key Cellular Role |
| BCR-ABL | < 1 | Biochemical | Oncogenic driver in CML and Ph+ ALL |
| SRC | 0.5 - 1.5 | Biochemical | Cell growth, proliferation, survival |
| LCK | 1 - 5 | Biochemical | T-cell signaling and activation |
| c-KIT | 1 - 10 | Biochemical | Growth factor receptor, cell survival |
| PDGFRβ | 5 - 30 | Biochemical | Cell growth, migration, angiogenesis |
| EPHA2 | ~15 | Biochemical | Cell migration, adhesion, proliferation |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for determining the inhibitory activity of this compound against a target kinase. Two common, robust, and reliable methods are presented: a traditional radiometric assay and a more modern, non-radioactive Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Workflow Overview
Figure 2: General workflow for an in vitro kinase inhibition assay.
Protocol 1: Radiometric Kinase Inhibition Assay ([³³P]-ATP)
This "gold standard" method directly measures the incorporation of a radiolabeled phosphate from [γ-³³P]ATP onto a substrate. It is highly sensitive and robust.
1. Materials and Reagents:
-
This compound (Supplier examples: MedChemExpress, Simson Pharma)[6]
-
Purified recombinant kinase (e.g., ABL, SRC)
-
Kinase-specific substrate (peptide or protein)
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)
-
[γ-³³P]ATP (~3000 Ci/mmol)
-
Unlabeled ATP (10 mM stock)
-
3% Phosphoric Acid (Stop Solution)
-
96-well reaction plates
-
Phosphocellulose filter plates
-
Scintillation fluid
-
Scintillation counter
2. Step-by-Step Methodology:
-
Prepare Inhibitor Dilutions:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution (e.g., 1:3 or 1:5) in DMSO to create a range of concentrations (e.g., from 10 mM down to 100 nM).
-
Prepare a DMSO-only control for 0% inhibition (maximum signal) and a no-enzyme control for 100% inhibition (background).
-
-
Assay Plate Setup:
-
Dispense 1 µL of each inhibitor dilution (and DMSO control) into the wells of a 96-well reaction plate.
-
-
Prepare Enzyme/Substrate Mixture:
-
Dilute the kinase and substrate to their optimal concentrations (determined empirically, but typically in the low nM range for the enzyme and at the Km for the substrate) in Kinase Assay Buffer.
-
-
Pre-incubation:
-
Add 24 µL of the enzyme/substrate mixture to each well containing the inhibitor.
-
Mix gently and incubate for 15-20 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiate Kinase Reaction:
-
Prepare an ATP master mix containing unlabeled ATP and [γ-³³P]ATP in Kinase Assay Buffer. The final ATP concentration should be at or near the Km for the specific kinase (often 10-100 µM).[8]
-
Add 25 µL of the ATP mix to all wells to start the reaction. The total reaction volume is now 50 µL.
-
-
Incubation:
-
Incubate the reaction plate at 30°C for a predetermined time (e.g., 60-120 minutes), ensuring the reaction remains in the linear range.[8]
-
-
Stop Reaction and Capture Substrate:
-
Terminate the reaction by adding 50 µL of 3% phosphoric acid to each well.
-
Transfer the entire volume from each well to a corresponding well on a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.
-
-
Washing:
-
Wash the filter plate 3-4 times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.[8]
-
-
Detection and Data Acquisition:
-
Dry the filter plate completely.
-
Add scintillation fluid to each well.
-
Measure the radioactivity (Counts Per Minute, CPM) in each well using a scintillation counter.
-
-
Data Analysis:
-
Subtract the average CPM from the no-enzyme control wells (background) from all other wells.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control (0% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2: TR-FRET Kinase Inhibition Assay (e.g., LanthaScreen®)
This homogeneous (no-wash) assay format uses a terbium-labeled antibody to detect the phosphorylation of a fluorescently labeled substrate. It is well-suited for high-throughput screening.
1. Materials and Reagents:
-
This compound
-
Purified recombinant kinase
-
Fluorescein- or GFP-labeled substrate
-
Kinase Assay Buffer (as above)
-
Terbium-labeled anti-phospho-substrate antibody
-
ATP (10 mM stock)
-
TR-FRET Dilution Buffer
-
EDTA (Stop Solution, typically 20-50 mM final concentration)
-
Low-volume 384-well assay plates (black or white)
-
TR-FRET-capable plate reader
2. Step-by-Step Methodology:
-
Prepare Inhibitor Dilutions:
-
Follow the same procedure as described in the radiometric assay protocol to prepare serial dilutions of this compound in DMSO.
-
-
Assay Plate Setup:
-
Dispense a small volume (e.g., 250 nL) of each inhibitor dilution and DMSO controls into the wells of a 384-well plate.
-
-
Prepare Kinase/Substrate Mixture:
-
In Kinase Assay Buffer, prepare a 2X solution of the kinase and the fluorescently labeled substrate at their optimal concentrations.
-
-
Pre-incubation:
-
Add 5 µL of the 2X kinase/substrate mixture to each well.
-
Mix and incubate for 15-20 minutes at room temperature.
-
-
Initiate Kinase Reaction:
-
Prepare a 2X ATP solution in Kinase Assay Buffer. The concentration should be at the empirically determined Km for ATP.
-
Add 5 µL of the 2X ATP solution to each well to start the reaction (total volume is now 10 µL).
-
Incubate for 60 minutes at room temperature.[9]
-
-
Stop Reaction and Detection:
-
Prepare a 2X Stop/Detection mix containing the terbium-labeled antibody and EDTA in TR-FRET Dilution Buffer. The final concentration of the antibody is typically 2 nM and EDTA is 20 mM.
-
Add 10 µL of the Stop/Detection mix to each well.
-
Incubate for 30-60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-capable plate reader, measuring the emission at both the terbium donor wavelength (~495 nm) and the fluorescein/GFP acceptor wavelength (~520 nm).
-
-
Data Analysis:
-
Calculate the TR-FRET emission ratio (520 nm / 495 nm) for each well.
-
Calculate the percent inhibition for each inhibitor concentration based on the emission ratios of the high (DMSO) and low (no enzyme or high concentration of a known inhibitor) controls.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the curve to determine the IC50 value.
-
Trustworthiness and Self-Validation
To ensure the integrity and reproducibility of your results, the following controls are essential for each assay:
-
No-Enzyme Control: This determines the background signal of the assay in the absence of any kinase activity.
-
No-Inhibitor (DMSO) Control: Represents 0% inhibition and serves as the maximum signal for kinase activity.
-
Positive Control Inhibitor: Use a well-characterized inhibitor for the target kinase (e.g., Dasatinib itself or Staurosporine) to validate that the assay can detect inhibition.
-
ATP and Substrate Titrations: Before screening inhibitors, determine the apparent Km for ATP and the optimal substrate concentration to ensure the assay is run under appropriate kinetic conditions.[9]
Safety and Handling
As with any laboratory chemical, appropriate safety precautions should be taken when handling this compound. It is classified as causing skin and serious eye irritation, and is suspected of causing cancer and damaging fertility. Always wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat. Handle the compound in a well-ventilated area or a chemical fume hood. Consult the Safety Data Sheet (SDS) from your supplier for detailed handling and disposal information.
Conclusion
This compound is a pharmacologically active metabolite of Dasatinib with comparable in vitro potency, making it an invaluable tool for kinase research.[1][] Its use allows for the direct assessment of inhibitory activity against key oncogenic kinases like BCR-ABL and SRC without the confounding variable of metabolic conversion. The detailed radiometric and TR-FRET protocols provided herein offer robust and reliable methods for determining the IC50 values of this compound. By incorporating proper controls and adhering to safety guidelines, researchers can confidently utilize this compound to further elucidate kinase signaling pathways and accelerate the discovery of novel therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 9. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Solid-Phase Extraction of N-Deshydroxyethyl Dasatinib from Human Plasma
Abstract & Introduction
Dasatinib is a potent, second-generation tyrosine kinase inhibitor (TKI) approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[1][2] Following administration, Dasatinib is extensively metabolized, primarily by CYP3A4, into several metabolites.[2][3][4] The N-dealkylated metabolite, N-Deshydroxyethyl Dasatinib (also designated M4), is one of the primary circulating, pharmacologically active metabolites.[3][4][5][6] Although its exposure is lower than the parent drug, its in vitro antiproliferative activity is comparable, making its accurate quantification essential for comprehensive pharmacokinetic (PK) and therapeutic drug monitoring (TDM) studies.[4]
Biological matrices such as human plasma are complex, containing numerous endogenous components like proteins, salts, and phospholipids that can interfere with sensitive analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7] Solid-Phase Extraction (SPE) is a highly effective sample preparation technique that addresses this challenge by isolating and concentrating analytes while removing matrix interferences.[8][9][10] This leads to cleaner extracts, reduced ion suppression in mass spectrometry, and improved assay robustness and sensitivity.[7][10]
This application note provides a detailed protocol for the extraction of this compound from human plasma using reversed-phase SPE. We will delve into the mechanistic rationale for sorbent and solvent selection and present a step-by-step methodology designed for high recovery and reproducibility.
Guiding Principles: Analyte & Sorbent Chemistry
A robust SPE method is built on the fundamental physicochemical interactions between the analyte, the sorbent (stationary phase), and the solvents (mobile phase).
Analyte Characteristics: this compound (M4)
Understanding the analyte is the first pillar of method development.
-
Chemical Name: N-(2-chloro-6-methylphenyl)-2-[[2-methyl-6-(1-piperazinyl)-4-pyrimidinyl]amino]-1,3-thiazole-5-carboxamide[11][12]
-
Key Physicochemical Properties: this compound possesses a calculated LogP of approximately 3.8, indicating significant hydrophobic character.[11] The piperazine moiety provides a basic functional group, allowing the molecule to be protonated (carry a positive charge) under acidic conditions. These two features—hydrophobicity and basicity—are the primary levers we can use for selective extraction.
Sorbent Selection: Polymeric Reversed-Phase
The goal is to select a sorbent that strongly retains the analyte while allowing matrix interferences to be washed away.
-
Mechanism: Reversed-phase SPE is the ideal choice for retaining moderately polar to non-polar analytes like this compound from a polar matrix (plasma).[13][14] The primary retention mechanism is the hydrophobic interaction (van der Waals forces) between the non-polar regions of the analyte and the hydrophobic stationary phase.[14]
-
Sorbent Chemistry: While traditional silica-based C18 sorbents can be effective, modern polymeric reversed-phase sorbents like hydrophilic-lipophilic balanced (HLB) copolymers are often superior for bioanalytical applications. These sorbents, such as the Waters Oasis™ HLB, offer several advantages:
-
High Retention Capacity: They provide robust retention for a wide polarity range of compounds.[15]
-
pH Stability: They are stable across a broad pH range, allowing for greater flexibility in method development.
-
Water-Wettability: A key feature is that they remain activated even if the sorbent bed runs dry. This unique property can enable simplified, higher-throughput protocols by making the conditioning and equilibration steps unnecessary for certain applications, increasing the method's robustness.[15]
-
-
Validation Precedent: Published, validated LC-MS/MS methods for the parent drug Dasatinib and its metabolites have demonstrated the successful use of Oasis HLB sorbents, providing a strong, authoritative foundation for this choice.[16][17]
Visualized Workflow & Analyte-Sorbent Interaction
To clarify the process, the following diagrams illustrate the experimental workflow and the underlying retention mechanism.
Caption: High-level workflow for the SPE of this compound.
Caption: Analyte retention on a reversed-phase sorbent.
Detailed Experimental Protocol
This protocol is optimized for a standard 1 cc SPE cartridge containing 30 mg of a polymeric reversed-phase sorbent (e.g., Waters Oasis™ HLB). All steps should be performed using a vacuum manifold to control flow rates.
Materials & Reagents
-
SPE Device: 1 cc (30 mg) polymeric reversed-phase cartridges.
-
Solvents (HPLC Grade or higher): Methanol, Acetonitrile, Water.
-
Reagents: Phosphoric Acid (H₃PO₄), Ammonium Hydroxide (optional for elution).
-
Equipment: Vacuum manifold, sample collection tubes, nitrogen evaporator, vortex mixer, centrifuge.
-
Biological Matrix: Human plasma, stored at -20°C or lower.
Step-by-Step Methodology
Step 1: Sample Pre-treatment
-
Rationale: This step is critical to disrupt protein binding and ensure the analyte is in an ionic state (protonated) that is fully compatible with the aqueous loading conditions. Dilution also reduces sample viscosity for consistent flow.
-
Procedure:
-
Allow frozen plasma samples to thaw completely at room temperature.
-
Vortex the plasma sample to ensure homogeneity.
-
In a microcentrifuge tube, add 200 µL of plasma.
-
Add 200 µL of 4% aqueous phosphoric acid.
-
Vortex for 30 seconds to mix and precipitate proteins.
-
Centrifuge at >10,000 x g for 5 minutes to pellet the precipitated proteins.
-
The resulting supernatant is the pre-treated sample ready for loading.
-
Step 2: SPE Cartridge Conditioning
-
Rationale: The conditioning solvent wets the polymeric chains of the sorbent, activating the hydrophobic surface for interaction with the analyte.[9][13]
-
Procedure:
-
Place the SPE cartridges on the vacuum manifold.
-
Pass 1 mL of Methanol through each cartridge. Do not allow the sorbent bed to dry.
-
Step 3: Equilibration
-
Rationale: This step removes the organic conditioning solvent and prepares the sorbent surface with an aqueous environment similar to the sample, ensuring optimal retention upon loading.[13]
-
Procedure:
-
Pass 1 mL of HPLC-grade water through each cartridge. Do not allow the sorbent bed to dry before sample loading.
-
Step 4: Sample Loading
-
Rationale: The pre-treated sample is passed through the sorbent. The hydrophobic this compound is retained, while highly polar, endogenous materials like salts pass through to waste.
-
Procedure:
-
Load the entire supernatant from Step 1 onto the conditioned and equilibrated cartridge.
-
Apply a low vacuum to maintain a slow, steady flow rate of approximately 1-2 mL/minute.[18]
-
Step 5: Wash
-
Rationale: This is the key clean-up step. A weak solvent (mostly aqueous) is used to rinse away remaining weakly-bound interferences (e.g., phospholipids, small molecule metabolites) without displacing the strongly-retained analyte of interest.[19]
-
Procedure:
-
Pass 1 mL of 5% Methanol in water through the cartridge.
-
After the wash solvent has passed through, dry the sorbent bed under full vacuum for 1-2 minutes to remove any residual aqueous solvent.
-
Step 6: Elution
-
Rationale: A strong organic solvent is used to disrupt the hydrophobic interactions between the analyte and the sorbent, releasing the purified analyte for collection.
-
Procedure:
-
Place clean collection tubes inside the manifold.
-
Add 1 mL of Methanol to the cartridge.
-
Allow the solvent to soak the sorbent bed for ~30 seconds to ensure complete disruption of interactions.[20]
-
Apply a low vacuum to slowly pass the elution solvent into the collection tube.
-
Step 7: Post-Elution Processing
-
Rationale: The eluate is concentrated and transferred into a solvent that is compatible with the initial mobile phase of the analytical chromatography system.[13]
-
Procedure:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the mobile phase used for LC-MS/MS analysis (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).
-
Vortex briefly and transfer to an autosampler vial for analysis.
-
Performance Characteristics & Data
A validated SPE method must demonstrate high recovery, minimal matrix effects, and excellent precision. The following table presents typical performance data expected from this protocol, based on established bioanalytical methods for Dasatinib and other TKIs.[16][21][22][23][24]
| Parameter | Acceptance Criteria | Expected Performance | Rationale & Significance |
| Analyte Recovery (%) | >80% | 85% - 105% | Measures the efficiency of the extraction process. High recovery ensures maximum sensitivity. |
| Matrix Effect (%) | 85% - 115% | 90% - 110% | Quantifies the degree of ion suppression or enhancement from co-eluting matrix components. Values close to 100% indicate a clean extract with minimal interference. |
| Precision (% RSD) | ≤15% | <10% | Assesses the reproducibility of the extraction. Low relative standard deviation (RSD) across replicate samples demonstrates a robust and reliable method. |
Trustworthiness & Self-Validation
The integrity of this protocol is grounded in established chromatographic principles and can be systematically verified:
-
Analyte Breakthrough: To ensure the sorbent capacity is not exceeded, the load and wash fractions can be collected and analyzed. The absence of the target analyte confirms it was fully retained on the sorbent.
-
Elution Efficiency: A second elution step can be performed into a separate collection tube. Analysis of this second fraction should show negligible amounts of the analyte, confirming that the first elution was comprehensive.
-
Method Validation: This protocol should be formally validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation) by assessing specificity, linearity, accuracy, precision, recovery, matrix effect, and stability before use in regulated studies.[25]
Conclusion
This application note details a robust and reliable solid-phase extraction protocol for the quantitative analysis of this compound in human plasma. By leveraging the principles of reversed-phase chromatography with a modern polymeric sorbent, this method effectively removes endogenous matrix interferences, yielding a clean extract suitable for sensitive LC-MS/MS analysis. The systematic, step-by-step approach, grounded in the physicochemical properties of the analyte, ensures high recovery and reproducibility, making it an invaluable tool for researchers in pharmacology, drug development, and clinical diagnostics.
References
- 1. ClinPGx [clinpgx.org]
- 2. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism and disposition of dasatinib after oral administration to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics [frontiersin.org]
- 5. [PDF] Metabolism and Disposition of Dasatinib after Oral Administration to Humans | Semantic Scholar [semanticscholar.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. scielo.br [scielo.br]
- 8. Solid-phase extraction - Wikipedia [en.wikipedia.org]
- 9. organomation.com [organomation.com]
- 10. Solid-Phase Extraction/Pre-Concentration Strategies for Drug Analysis | Encyclopedia MDPI [encyclopedia.pub]
- 11. This compound | C20H22ClN7OS | CID 11669430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. GSRS [gsrs.ncats.nih.gov]
- 13. Reversed-Phase SPE Methodology [sigmaaldrich.com]
- 14. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lcms.cz [lcms.cz]
- 16. A validated LC-MS/MS assay for the simultaneous determination of the anti-leukemic agent dasatinib and two pharmacologically active metabolites in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. promochrom.com [promochrom.com]
- 19. lcms.labrulez.com [lcms.labrulez.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. Sensitive analysis of tyrosine kinase inhibitors in plasma using polypropylene fabric-solid phase extraction combined with liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. waters.com [waters.com]
- 23. impactfactor.org [impactfactor.org]
- 24. researchgate.net [researchgate.net]
- 25. Validated UPLC-MS/MS method for the quantification of dasatinib in plasma: Application to pharmacokinetic interaction studies with nutraceuticals in Wistar rats | PLOS One [journals.plos.org]
Application Note: Quantitative Bioanalysis of N-Deshydroxyethyl Dasatinib in Human Plasma Using a Stable Isotope-Labeled Internal Standard by LC-MS/MS
Abstract
Dasatinib is a potent second-generation tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][2] Therapeutic Drug Monitoring (TDM) of Dasatinib is increasingly recognized as a valuable tool for optimizing dosage, thereby maximizing therapeutic efficacy while minimizing dose-related toxicities.[3][4] Dasatinib is extensively metabolized, primarily by CYP3A4, into several metabolites.[1][2] One of the primary active metabolites is N-Deshydroxyethyl Dasatinib (also known as M4), which exhibits antiproliferative activity comparable to the parent drug.[1][5][6] Accurate quantification of this metabolite is crucial for comprehensive pharmacokinetic (PK) and pharmacodynamic (PD) modeling. This application note presents a detailed, robust, and validated protocol for the sensitive and selective quantification of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled (SIL) internal standard, this compound-d8, to ensure the highest level of accuracy and precision by compensating for variability in sample preparation and matrix effects, aligning with the stringent guidelines set by regulatory bodies like the U.S. Food and Drug Administration (FDA).[7][8]
The Foundational Role of Stable Isotope-Labeled Internal Standards
In quantitative LC-MS/MS bioanalysis, the goal is to achieve unerring accuracy and precision, even when dealing with complex biological matrices like plasma. Matrix effects—the suppression or enhancement of analyte ionization due to co-eluting endogenous components—are a primary challenge.[9][10] The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for mitigating these effects.[9]
A SIL-IS is chemically and structurally identical to the analyte, differing only in the mass of one or more of its atoms (e.g., replacing ¹H with ²H, or ¹²C with ¹³C).[9] This near-identical physicochemical profile ensures that the SIL-IS and the analyte co-elute chromatographically and experience the exact same degree of matrix-induced ionization suppression or enhancement.[11] Consequently, while the absolute response of each compound may vary between samples, the ratio of their responses remains constant. This ratiometric quantification is the cornerstone of a robust bioanalytical method, effectively correcting for variations in extraction recovery and instrument response.[7][12]
Caption: Principle of SIL-IS correcting for matrix effects.
Materials and Methods
Reagents and Materials
-
Reference Standards: this compound (Analyte, Purity >98%) and this compound-d8 (Internal Standard, Isotopic Purity >99%).[13]
-
Solvents: Acetonitrile (ACN) and Methanol (MeOH), LC-MS grade. Formic Acid (FA), Optima™ LC/MS grade.
-
Water: Deionized water, 18.2 MΩ·cm or greater.
-
Biological Matrix: Human plasma (K₂EDTA), sourced from at least six unique donors for validation.
Instrumentation
-
LC System: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
MS System: A triple quadrupole mass spectrometer equipped with a heated electrospray ionization (H-ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size).
-
Software: Instrument control and data acquisition software.
LC-MS/MS Parameters
The following tables outline the optimized instrumental parameters for the analysis.
Table 1: Liquid Chromatography Conditions
| Parameter | Condition |
|---|---|
| Column | C18 Reversed-Phase (50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 95% B over 3.0 min, hold 1.0 min, return to 10% B and equilibrate for 1.0 min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Autosampler Temp. | 10°C |
Table 2: Mass Spectrometry Conditions
| Parameter | Condition |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Spray Voltage | 3500 V |
| Vaporizer Temp. | 350°C |
| Ion Transfer Tube Temp. | 325°C |
| Sheath Gas | 40 Arb |
| Aux Gas | 10 Arb |
| Analyte (M4) MRM Transition | m/z 444.1 → 343.1 |
| SIL-IS (M4-d8) MRM Transition | m/z 452.2 → 351.1 |
| Collision Gas | Argon |
| Collision Energy | Optimized for each transition (e.g., 25 V) |
Note: MRM transitions are proposed based on the molecular weight of this compound (443.95 g/mol ) and its deuterated analog, and a plausible fragmentation pattern. These should be empirically optimized on the specific instrument used.[13][14]
Experimental Protocols
The entire analytical workflow is designed for efficiency and robustness, from sample receipt to final data reporting.
Caption: Bioanalytical workflow from sample to result.
Protocol 1: Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of this compound and its d8-SIL-IS into separate volumetric flasks. Dissolve in a minimal amount of DMSO and bring to final volume with Methanol.
-
Analyte Intermediate & Spiking Solutions: Prepare a series of intermediate solutions by serially diluting the Analyte primary stock with 50:50 ACN:Water. Use these to spike into blank plasma to create calibration standards (e.g., 1-1000 ng/mL) and quality control (QC) samples (e.g., LLOQ, Low, Mid, High concentrations).
-
SIL-IS Working Solution (50 ng/mL): Dilute the SIL-IS primary stock solution with 50:50 ACN:Water to a final concentration of 50 ng/mL. This solution will be added to all samples, calibrators, and QCs.
Protocol 2: Plasma Sample Extraction (Protein Precipitation)
-
Sample Aliquoting: Label a 1.5 mL microcentrifuge tube for each sample, calibrator, and QC. Aliquot 50 µL of plasma into the appropriate tube.
-
Internal Standard Addition: Add 10 µL of the 50 ng/mL SIL-IS working solution to every tube except for the 'blank' (matrix blank without IS).
-
Protein Precipitation: Add 200 µL of ice-cold Acetonitrile containing 0.1% formic acid to each tube.
-
Mixing: Cap the tubes and vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at approximately 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer ~150 µL of the clear supernatant into a 96-well plate or autosampler vial.
-
Analysis: Inject 5 µL of the supernatant onto the LC-MS/MS system for analysis.
Bioanalytical Method Validation Protocol
To ensure the reliability of the data, the method must be validated according to regulatory guidelines such as the FDA's "Bioanalytical Method Validation Guidance for Industry".[8][15] The following experiments are critical.
-
Selectivity: Analyze at least six different lots of blank human plasma. The response of any interfering peaks at the retention time of the analyte and SIL-IS should be less than 20% of the LLOQ response and 5% of the IS response, respectively.[7]
-
Calibration Curve: A calibration curve consisting of a blank, a zero standard (blank + IS), and at least six non-zero calibrators should be analyzed with each validation run. A linear, 1/x² weighted regression model is typically used. The back-calculated concentrations of at least 75% of the standards must be within ±15% of their nominal value (±20% for the LLOQ).[7]
-
Accuracy and Precision: Analyze QC samples at four levels (LLOQ, Low, Mid, High) in at least five replicates per level over three separate days (inter-day) and within the same day (intra-day). The mean accuracy should be within ±15% of the nominal value (±20% at LLOQ), and the precision (%CV) should not exceed 15% (20% at LLOQ).[7]
-
Matrix Effect: This is assessed by comparing the peak response of the analyte and IS spiked into post-extraction blank plasma from six different sources to their response in a neat solution. The IS-normalized matrix factor (Matrix Factor of Analyte / Matrix Factor of IS) should have a %CV ≤ 15%.[11]
-
Extraction Recovery: The recovery is determined by comparing the analyte and IS peak areas from pre-extraction spiked samples to those from post-extraction spiked samples. Recovery does not need to be 100%, but it must be consistent and reproducible.[16]
-
Stability: Analyte stability must be demonstrated under various conditions:
-
Freeze-Thaw Stability: After at least three freeze-thaw cycles.
-
Bench-Top Stability: At room temperature for a duration reflecting typical sample handling time.
-
Long-Term Stability: Stored at -70°C or below for a period exceeding the expected sample storage time.
-
Processed Sample Stability: In the autosampler for the expected duration of an analytical run. The mean concentration of stability samples must be within ±15% of the nominal concentration.
-
Expected Results and Discussion
Following the protocols described, this method is expected to be highly selective and sensitive, with a lower limit of quantification (LLOQ) of approximately 1 ng/mL for this compound in human plasma.
Table 3: Summary of Expected Validation Performance
| Validation Parameter | Acceptance Criteria | Expected Outcome |
|---|---|---|
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Calibration Range | N/A | 1 - 1000 ng/mL |
| Intra-day Precision (%CV) | ≤15% (≤20% at LLOQ) | < 10% |
| Inter-day Precision (%CV) | ≤15% (≤20% at LLOQ) | < 10% |
| Intra-day Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±8% |
| Inter-day Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±8% |
| Matrix Effect (%CV of IS-Normalized Factor) | ≤15% | < 12% |
| Extraction Recovery | Consistent & Reproducible | > 85% |
| Stability (Freeze-Thaw, Bench-Top, Long-Term) | Mean conc. within ±15% of nominal | Passes |
The consistent and high recovery, coupled with a low coefficient of variation for the IS-normalized matrix factor, underscores the critical role of the this compound-d8 internal standard. It effectively normalizes for any sample-to-sample variations in extraction efficiency and ionization, which is particularly important when analyzing clinical samples from diverse patient populations where inter-individual matrix variability can be significant.[17][18]
Conclusion
This application note provides a comprehensive and robust LC-MS/MS method for the quantification of the active metabolite this compound in human plasma. The protocol, centered on the use of a stable isotope-labeled internal standard, is designed to meet the rigorous standards of regulatory bodies for bioanalytical method validation. Its successful implementation will enable researchers and clinicians to generate high-quality data for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring, ultimately contributing to the personalized and optimized treatment of patients receiving Dasatinib.
References
- 1. Frontiers | Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics [frontiersin.org]
- 2. ClinPGx [clinpgx.org]
- 3. Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics [pubmed.ncbi.nlm.nih.gov]
- 4. Dasatinib Dose Optimization Based on Therapeutic Drug Monitoring in Patients with Chronic-Phase Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism and disposition of dasatinib after oral administration to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. fda.gov [fda.gov]
- 9. benchchem.com [benchchem.com]
- 10. eijppr.com [eijppr.com]
- 11. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. This compound-d8 - CD Bioparticles [cd-bioparticles.net]
- 14. GSRS [gsrs.ncats.nih.gov]
- 15. fda.gov [fda.gov]
- 16. fda.gov [fda.gov]
- 17. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Minimizing Matrix Effects in N-Deshydroxyethyl Dasatinib Bioanalysis
Introduction
Welcome to the technical support center for the bioanalysis of N-deshydroxyethyl dasatinib. Dasatinib, a multi-targeted tyrosine kinase inhibitor, is a critical therapeutic agent in the treatment of specific leukemias.[1][2][3][4][5] Accurate quantification of its primary active metabolite, this compound, is paramount for comprehensive pharmacokinetic and drug metabolism studies.[5][6][7]
This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of bioanalysis, with a specific focus on mitigating matrix effects. Matrix effects, the alteration of ionization efficiency by co-eluting compounds from the biological sample, are a significant challenge in LC-MS/MS-based bioanalysis, potentially compromising the accuracy, precision, and sensitivity of the method.[8] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound bioanalysis, and why are they a concern?
Q2: What is the most effective way to compensate for matrix effects?
A2: The use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated analog of this compound, is the gold standard for compensating for matrix effects.[8][13][14] A SIL-IS is chemically and physically almost identical to the analyte, meaning it will co-elute and experience similar degrees of ion suppression or enhancement.[8][14] This allows for the accurate calculation of the analyte concentration based on the ratio of the analyte's response to the SIL-IS's response, effectively normalizing for variations in matrix effects between samples.[13]
Q3: What are the primary sample preparation techniques to minimize matrix effects for this compound?
A3: The goal of sample preparation is to remove as many interfering matrix components as possible while efficiently recovering the analyte. The three most common techniques are:
-
Protein Precipitation (PPT): A simple and fast method where an organic solvent (e.g., acetonitrile) is added to the plasma sample to precipitate proteins.[1][15] While quick, it is the least effective at removing other matrix components like phospholipids and may result in significant matrix effects.[9][16]
-
Liquid-Liquid Extraction (LLE): This technique separates the analyte from the aqueous biological matrix into an immiscible organic solvent.[15] LLE generally provides cleaner extracts than PPT but requires careful optimization of the extraction solvent and pH.
-
Solid-Phase Extraction (SPE): Considered the most effective technique for removing matrix interferences, SPE uses a solid sorbent to selectively retain the analyte while other components are washed away.[11][15][17] It typically yields the cleanest extracts, which is crucial for achieving low limits of quantification.[15]
Q4: How do I choose the right sample preparation technique?
A4: The choice depends on the required sensitivity, throughput, and the complexity of the matrix.
-
For high-throughput screening in early discovery, the speed of Protein Precipitation might be acceptable.
-
Liquid-Liquid Extraction offers a good balance between cleanliness and speed. Salting-out assisted liquid-liquid extraction (SALLE) is a variation that can improve the extraction of a wider range of compounds.[18][19]
-
For regulated bioanalysis requiring the highest sensitivity and minimal matrix effects, Solid-Phase Extraction is the preferred method.[15] Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can be particularly effective at removing phospholipids.[11]
Troubleshooting Guides
This section addresses specific problems you might encounter during the bioanalysis of this compound.
Issue 1: Poor Sensitivity and Low Analyte Response
Question: I am observing a significantly lower signal for this compound than expected, even in my higher concentration quality control (QC) samples. What could be the cause, and how can I fix it?
Answer: This is a classic symptom of ion suppression , where co-eluting matrix components inhibit the ionization of your analyte in the mass spectrometer's source.[20]
| Potential Cause | Explanation | Troubleshooting Steps & Solutions |
| Insufficient Sample Cleanup | Endogenous matrix components, particularly phospholipids, are likely co-eluting with this compound and suppressing its ionization.[11][12] Protein precipitation is often insufficient in removing these interferences.[16] | 1. Enhance Sample Preparation: Switch to a more rigorous sample preparation technique. Solid-Phase Extraction (SPE) is highly recommended for its ability to effectively remove phospholipids and other interfering substances.[15][17] Alternatively, a well-optimized Liquid-Liquid Extraction (LLE) protocol can also provide a cleaner extract than PPT.[21] 2. Implement Phospholipid Removal Strategies: Consider using specialized phospholipid removal plates or cartridges, which can be used as a standalone technique or in conjunction with other methods.[12][16][22] |
| Chromatographic Co-elution | The LC method may not be adequately separating this compound from the matrix components causing ion suppression. | 1. Optimize Chromatography: Adjust the chromatographic gradient to increase the separation between your analyte and the region of ion suppression. You can identify this region with a post-column infusion experiment.[23] 2. Evaluate Different Column Chemistries: If gradient optimization is insufficient, consider a column with a different selectivity (e.g., a phenyl-hexyl or biphenyl phase instead of a standard C18) to alter the elution profile of interfering compounds relative to your analyte. |
| Suboptimal Ion Source Parameters | The settings on your mass spectrometer's ion source (e.g., temperature, gas flows, voltage) may not be optimal for this compound in the presence of the sample matrix. | 1. Re-optimize Source Conditions: Infuse a solution of this compound in an extracted blank matrix and re-optimize the ion source parameters to maximize the signal. |
Issue 2: High Variability in Quality Control (QC) Samples
Question: My QC samples are showing high variability (%CV > 15%) across the batch, especially at the low QC level. What is causing this inconsistency?
Answer: High variability is often a result of inconsistent matrix effects between different samples.[20] The composition of biological matrices can vary slightly from one individual to another, leading to different degrees of ion suppression or enhancement in each sample.
| Potential Cause | Explanation | Troubleshooting Steps & Solutions |
| Inconsistent Matrix Effects | Different lots of blank matrix used for standards and QCs, or variability between study samples, can lead to inconsistent ion suppression. | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for sample-to-sample variations in matrix effects.[8][13][14] The SIL-IS will experience the same variability as the analyte, maintaining a constant analyte/IS ratio. 2. Improve Sample Cleanup: A more robust and effective sample cleanup method like SPE will remove more of the interfering components, reducing the overall magnitude and variability of the matrix effect.[15] |
| Variable Extraction Recovery | The efficiency of your extraction process may be inconsistent across the samples. | 1. Optimize Extraction Protocol: Re-evaluate and optimize your extraction parameters, such as solvent volumes, pH, and mixing times, to ensure consistent and high recovery. 2. Use a SIL-IS: An appropriate internal standard will also compensate for variability in extraction recovery.[14] |
| Sample Collection and Handling Issues | Inconsistencies in how the samples were collected, processed, or stored can introduce variability. | 1. Review Sample Handling Procedures: Ensure that all samples are handled consistently according to the established protocol. Check for issues like hemolysis or lipemia, which can significantly impact the matrix composition. |
Issue 3: Poor Peak Shape
Question: I'm observing poor peak shape (e.g., tailing, fronting, or splitting) for this compound. What could be the problem?
Answer: While poor peak shape can have many causes related to the LC system and column, it can also be a manifestation of matrix effects.[20][24]
| Potential Cause | Explanation | Troubleshooting Steps & Solutions |
| Column Overload from Matrix Components | High concentrations of co-eluting matrix components can overload the analytical column, leading to distorted peak shapes for the analyte. | 1. Improve Sample Cleanup: A cleaner sample extract from SPE or LLE will reduce the amount of matrix material injected onto the column.[15][21] 2. Dilute the Sample: If sensitivity allows, diluting the final extract can alleviate column overload.[25] |
| Incompatible Reconstitution Solvent | If the solvent used to reconstitute the dried extract is significantly stronger than the initial mobile phase, it can cause peak distortion.[20] | 1. Match Reconstitution Solvent to Mobile Phase: Ensure the reconstitution solvent is the same as or weaker than the initial mobile phase conditions of your LC gradient. |
| Analyte Interaction with Metal Surfaces | Some compounds can chelate with the metal surfaces of the HPLC column and system, leading to peak tailing and signal loss.[26] | 1. Consider Metal-Free or PEEK-Lined Columns: If other troubleshooting steps fail, especially for chelating compounds, a metal-free column housing may improve peak shape and recovery.[26] |
Experimental Protocols & Visualizations
Protocol 1: Quantitative Assessment of Matrix Effects
This protocol allows you to quantify the extent of ion suppression or enhancement in your method.
Objective: To calculate the matrix factor (MF) for this compound.
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike this compound and its SIL-IS into the final reconstitution solvent at a known concentration (e.g., at the MQC level).
-
Set B (Post-Spike Matrix): Process at least six different lots of blank biological matrix through your entire sample preparation procedure. Spike this compound and its SIL-IS into the final, dried extracts just before the reconstitution step.[20] The concentration should be the same as in Set A.
-
Set C (Pre-Spike Matrix): Spike this compound and its SIL-IS into the blank matrix before starting the sample preparation. This set is used to determine extraction recovery.
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS/MS system.
-
Calculate Matrix Factor (MF):
-
MF = (Peak Response in Presence of Matrix [Set B]) / (Peak Response in Neat Solution [Set A])
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
-
Calculate IS-Normalized MF:
-
IS-Normalized MF = (MF of Analyte) / (MF of SIL-IS)
-
A value close to 1 demonstrates that the SIL-IS is effectively compensating for the matrix effect.
-
Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples
This is a general protocol using a mixed-mode cation exchange polymer-based SPE sorbent, which is effective for basic compounds like this compound.
Objective: To extract this compound from plasma with high recovery and minimal matrix interferences.
Materials:
-
Mixed-mode cation exchange SPE plate/cartridges
-
Methanol (MeOH)
-
Acetonitrile (ACN)
-
Formic Acid (FA)
-
Ammonium Hydroxide (NH₄OH)
-
Deionized Water
Procedure:
-
Pre-treat Sample: To 100 µL of plasma, add 100 µL of 4% phosphoric acid in water. Vortex to mix. This step helps to disrupt protein binding.
-
Condition Sorbent: Condition the SPE sorbent with 1 mL of MeOH, followed by 1 mL of water.
-
Load Sample: Load the pre-treated plasma sample onto the conditioned sorbent.
-
Wash Sorbent:
-
Wash 1: 1 mL of 0.1% FA in water.
-
Wash 2: 1 mL of MeOH. This step helps to remove phospholipids.
-
-
Elute Analyte: Elute this compound and the IS with 1 mL of 5% NH₄OH in ACN.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable volume of the initial mobile phase.
Workflow Visualizations
References
- 1. Pretreatment and analysis techniques development of TKIs in biological samples for pharmacokinetic studies and therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. rjptonline.org [rjptonline.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Simultaneous determination of methotrexate, dasatinib and its active metabolite N- deshydroxyethyl dasatinib in rat plasma by LC-MS/MS: method validation and application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. longdom.org [longdom.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. waters.com [waters.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Salting-out assisted liquid-liquid extraction for bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. benchchem.com [benchchem.com]
- 21. ovid.com [ovid.com]
- 22. chromatographytoday.com [chromatographytoday.com]
- 23. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 24. zefsci.com [zefsci.com]
- 25. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 26. chromatographyonline.com [chromatographyonline.com]
Navigating the Chromatographic Maze: A Technical Support Guide to Optimizing Dasatinib and Metabolite Separation
Welcome to the technical support center for the chromatographic analysis of Dasatinib and its metabolites. As researchers and drug development professionals, you are aware that robust and reliable analytical methods are the bedrock of pharmacokinetic studies and therapeutic drug monitoring. The complex metabolic profile of Dasatinib, a potent tyrosine kinase inhibitor, presents unique challenges in achieving optimal chromatographic separation. This guide is designed to be your go-to resource, providing not just protocols, but the scientific rationale behind them, to empower you to troubleshoot and optimize your separations effectively.
This center is structured to address your needs in a practical, question-and-answer format. We will first tackle frequently asked questions to provide a foundational understanding, followed by in-depth troubleshooting guides for specific issues you may encounter. Our approach is grounded in years of field experience, ensuring that the insights provided are not just theoretically sound, but practically applicable in your laboratory.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the chromatographic analysis of Dasatinib and its metabolites.
Q1: What are the major metabolites of Dasatinib I should be concerned about separating?
Dasatinib undergoes extensive metabolism, primarily mediated by CYP3A4, leading to several key metabolites. For a comprehensive pharmacokinetic profile, your method should aim to resolve Dasatinib from its five primary circulating metabolites:
-
M4 (N-deshydroxyethyl Dasatinib): An active metabolite with potency similar to the parent drug.
-
M5 (N-oxide Dasatinib): Formed by oxidation of the piperazine ring.
-
M6 (Dasatinib Carboxylic Acid): An oxidative metabolite.
-
M20 and M24 (Hydroxylated Metabolites): Products of hydroxylation on the molecule.[1][2]
Additionally, glucuronide and sulfate conjugates can be formed as secondary, phase II metabolites.[1]
Q2: What are the most common chromatographic techniques used for Dasatinib analysis?
Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the gold standard for the bioanalysis of Dasatinib and its metabolites.[2][3][4][5][6] This is due to its high sensitivity, selectivity, and speed. Reversed-phase HPLC with UV or MS detection is also widely used, particularly for the analysis of the parent drug and in formulations.[7][8][9]
Q3: Which stationary phase is most effective for separating Dasatinib and its metabolites?
C18 columns are the most commonly employed stationary phases and have demonstrated good performance in separating Dasatinib and its metabolites from endogenous plasma components.[3][5][6] However, due to the presence of multiple basic nitrogen atoms in Dasatinib (pKa values of 3.1, 6.8, and 10.8)[2][10], peak tailing can be a concern due to interactions with residual silanols on the silica backbone. Therefore, modern, end-capped C18 columns or those with alternative chemistries like phenyl-hexyl can offer improved peak shapes.[11][12] The choice of stationary phase will ultimately depend on the specific metabolites being targeted and the complexity of the matrix.
Q4: What are the key considerations for mobile phase selection?
The mobile phase composition is critical for achieving optimal separation. Here are the key factors to consider:
-
Organic Modifier: Acetonitrile is the most common organic modifier used in mobile phases for Dasatinib analysis. Methanol is also used, sometimes in combination with acetonitrile.[4][9]
-
Aqueous Phase pH: Given Dasatinib's pH-dependent solubility (more soluble at lower pH)[10], controlling the mobile phase pH is crucial. An acidic mobile phase, typically containing 0.1% formic acid, is widely used to ensure good peak shape and ionization efficiency in positive ion mode mass spectrometry.[5][6]
-
Additives: Ammonium acetate or ammonium formate are often added to the mobile phase to improve peak shape and enhance MS signal intensity.[12]
Troubleshooting Guides
This section provides in-depth, step-by-step guidance on resolving common chromatographic issues encountered during the analysis of Dasatinib and its metabolites.
Issue 1: Poor Peak Shape (Tailing) for Dasatinib and Basic Metabolites
Symptoms: Asymmetrical peaks with a pronounced "tail," leading to inaccurate integration and reduced resolution.
Causality: Peak tailing for basic compounds like Dasatinib and some of its metabolites is often caused by secondary interactions with acidic residual silanol groups on the silica-based stationary phase. At a typical acidic mobile phase pH, the basic nitrogens in Dasatinib are protonated, leading to strong electrostatic interactions with ionized silanols.
Troubleshooting Workflow
Caption: Troubleshooting workflow for peak tailing.
Issue 2: Co-elution of Dasatinib and its Hydroxylated Metabolites (M20/M24)
Symptoms: A single, broad, or shouldered peak where Dasatinib and its hydroxylated metabolites (M20 and M24) are expected, leading to inaccurate quantification.
Causality: M20 and M24 are structurally very similar to Dasatinib, with the addition of a hydroxyl group. This subtle change in polarity can make their separation challenging on standard C18 columns, especially with rapid gradients.
Troubleshooting Workflow
Caption: Troubleshooting workflow for co-elution.
Issue 3: Low Sensitivity and Signal Suppression in UPLC-MS/MS
Symptoms: Poor signal intensity for Dasatinib and/or its metabolites, leading to a high limit of quantification (LOQ) and inaccurate results at low concentrations.
Causality: Ion suppression is a common phenomenon in electrospray ionization (ESI) where co-eluting matrix components compete with the analyte for ionization, reducing the analyte's signal. This is a significant challenge in bioanalysis of complex matrices like plasma.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low sensitivity.
Data and Protocols
To provide a practical starting point, the following tables summarize typical experimental conditions and stability data for Dasatinib analysis.
Table 1: Example UPLC-MS/MS Parameters for Dasatinib and Metabolites
| Parameter | Recommended Setting | Rationale | Reference |
| Column | Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) | Provides high efficiency and good retention for Dasatinib and its metabolites. | [5][6] |
| Mobile Phase A | 0.1% Formic Acid in Water | Promotes protonation of analytes for positive ion ESI and improves peak shape. | [5][6] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic solvent providing good elution strength. | [5][6] |
| Flow Rate | 0.4 mL/min | Typical for UPLC systems, providing a balance between speed and efficiency. | |
| Gradient | Start with low %B, ramp to high %B over 2-5 min | A gradient is necessary to elute both the more polar metabolites and the parent drug in a reasonable time with good peak shape. | [6] |
| Injection Volume | 1-5 µL | Smaller injection volumes minimize column overload and potential matrix effects. | [3] |
| Column Temp. | 40 °C | Reduces mobile phase viscosity and can improve peak efficiency. | [12] |
| Ionization Mode | ESI Positive | Dasatinib and its metabolites contain basic nitrogens that are readily protonated. | [3] |
| MRM Transitions | Dasatinib: m/z 488.2 -> 401.1 | Specific precursor-product ion transitions provide high selectivity for quantification. | [5][6] |
Table 2: Stability of Dasatinib in Human Plasma
| Condition | Duration | Temperature | Stability Outcome | Reference |
| Bench-top | 22 hours | Room Temperature | Stable | [11] |
| Freeze-Thaw | 6 cycles | -20°C | Stable | [11] |
| Long-term | 123 days | -20°C | Stable | [11] |
| Autosampler | 56 hours | 10°C | Recovery ≥ 96.13% | [13] |
Experimental Protocols
Protocol 1: Plasma Sample Preparation using Protein Precipitation (PPT)
This is a rapid and simple method suitable for initial method development and high-throughput screening.
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and inject into the UPLC-MS/MS system.
Protocol 2: Plasma Sample Preparation using Solid-Phase Extraction (SPE)
This method provides a cleaner extract compared to PPT, reducing matrix effects.
-
Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Pre-treat 200 µL of plasma sample by adding 200 µL of 4% phosphoric acid in water.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute Dasatinib and its metabolites with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase and inject.
Conclusion
Optimizing the chromatographic separation of Dasatinib and its metabolites requires a systematic approach that combines a solid understanding of chromatographic principles with knowledge of the specific physicochemical properties of the analytes. This guide provides a framework for addressing common challenges, from peak tailing and co-elution to signal suppression. By leveraging the provided FAQs, troubleshooting workflows, and experimental protocols, researchers can develop and validate robust and reliable analytical methods, ensuring the generation of high-quality data for their drug development programs. Remember that every analytical challenge is an opportunity to deepen your understanding and refine your skills as a scientist.
References
- 1. Dasatinib | C22H26ClN7O2S | CID 3062316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Separation and Characterization of New Forced Degradation Products of Dasatinib in Tablet Dosage Formulation Using LC–MS and Stability-Indicating HPLC Methods | Semantic Scholar [semanticscholar.org]
- 4. brjac.com.br [brjac.com.br]
- 5. tandfonline.com [tandfonline.com]
- 6. Development of UPLC-MS/MS Method for Studying the Pharmacokinetic Interaction Between Dasatinib and Posaconazole in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijsr.net [ijsr.net]
- 8. researchgate.net [researchgate.net]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. A validated LC-MS/MS assay for the simultaneous determination of the anti-leukemic agent dasatinib and two pharmacologically active metabolites in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A validated UPLC–MS/MS method for simultaneous determination of imatinib, dasatinib and nilotinib in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
Technical Support Center: Troubleshooting the Instability of N-Deshydroxyethyl Dasatinib in Bioanalytical Samples
Introduction
Welcome to the technical support guide for N-Deshydroxyethyl Dasatinib (M4), a primary and pharmacologically active metabolite of the tyrosine kinase inhibitor, Dasatinib.[1][2][3] This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the stability and quantification of this critical metabolite in analytical samples. Inconsistent or unexpectedly low concentrations of this compound can compromise pharmacokinetic data and clinical interpretations.
This guide provides a structured, question-and-answer approach to troubleshoot common instability issues, grounded in established scientific principles and validated methodologies. We will explore the entire analytical workflow, from sample collection to final data acquisition, to help you identify and rectify sources of analyte degradation and variability.
Section 1: Frequently Asked Questions (FAQs) - Foundational Issues
This section addresses the most common initial questions researchers face when dealing with this compound instability.
Q1: My measured concentrations of this compound are consistently low and variable across replicates. What are the most likely culprits?
This is the most frequent issue reported and typically stems from a combination of pre-analytical and analytical factors. The primary suspects are:
-
pH-Dependent Instability: Dasatinib and its metabolites exhibit pH-dependent solubility and stability.[4][5] The parent drug is a weak base and is more soluble in acidic conditions.[4] Deviations from an optimal pH range during sample handling, storage, or extraction can promote degradation through hydrolysis. Forced degradation studies on Dasatinib confirm its susceptibility to both acidic and alkaline conditions.[6][7]
-
Temperature Excursions: The metabolite is sensitive to temperature. Even though studies show stability for up to 22 hours at room temperature, this assumes controlled conditions.[8] Prolonged exposure on the benchtop, especially under bright light, can initiate degradation.
-
Oxidative Degradation: The piperazine ring in the Dasatinib structure is susceptible to oxidation, leading to the formation of N-oxide metabolites.[1][7] Improper sample handling that introduces oxygen or fails to inhibit oxidative processes can lead to loss of the analyte.
-
In-Source Fragmentation (An Analytical Artifact): In LC-MS/MS analysis, the analyte can fragment within the ion source of the mass spectrometer before it is analyzed. This artifact can be easily mistaken for sample degradation, as it leads to a lower-than-expected signal for the target analyte.[9]
Q2: What are the definitive, validated storage conditions for plasma samples containing this compound?
Based on validated bioanalytical methods for Dasatinib and its active metabolites, the following storage conditions are recommended to ensure long-term integrity.
| Stability Type | Condition | Duration | Recommendation |
| Short-Term (Bench-Top) | Room Temperature (~25°C) | Up to 22 hours | Stable .[8] However, best practice is to minimize time at room temperature. Keep samples on ice during processing. |
| Freeze-Thaw Cycles | -20°C to -80°C | Up to 6 cycles | Stable .[8] It is crucial to minimize the duration of the thaw period for each cycle. |
| Long-Term Storage | -20°C | Up to 123 days | Stable .[8] |
| Long-Term Storage | -70°C / -80°C | At least 90 days | Stable .[10][11][12] For archival purposes, -80°C is the preferred storage temperature. |
| Autosampler Stability | 4°C to 10°C | Up to 56 hours | Stable in processed samples (post-extraction).[10][13] |
This data is synthesized from multiple studies on Dasatinib and its metabolites. Always perform your own validation according to ICH guidelines.
Q3: My protocol involves multiple freeze-thaw cycles. At what point should I become concerned about the integrity of this compound?
Validated studies have demonstrated that Dasatinib and its active metabolites are stable for at least six freeze-thaw cycles when frozen at -20°C.[8] While this provides a robust window for sample analysis, it is critical to adhere to best practices:
-
Minimize Thaw Time: Thaw samples rapidly (e.g., in a water bath at room temperature) and immediately place them on ice.
-
Avoid Partial Thawing: Ensure the entire sample is thawed before vortexing and aliquoting to prevent concentration gradients.
-
Aliquot Samples: For studies requiring multiple analyses, it is highly recommended to aliquot samples into smaller volumes after the initial collection and centrifugation. This strategy avoids the need to thaw the entire parent sample for each analysis, thereby minimizing the number of freeze-thaw cycles for the bulk of the sample.
Q4: How critical is the pH of my extraction buffer and LC-MS mobile phase?
The pH is extremely critical . Given that Dasatinib's degradation is accelerated in both acidic and alkaline conditions, maintaining a consistent and neutral-to-slightly-acidic pH throughout the analytical process is key to preventing artificial degradation of the metabolite.
-
During Extraction: Using a buffered solution (e.g., ammonium acetate buffer at pH 5.0-6.5) for sample dilution or reconstitution after evaporation can protect the analyte from extreme pH shifts.[14]
-
During Chromatography: The mobile phase pH affects both the retention and stability of the analyte on the column. A buffered mobile phase, often containing ammonium acetate or formate, provides reproducible chromatography and minimizes on-column degradation.
Section 2: Troubleshooting Guide by Workflow Stage
If the FAQs did not resolve your issue, this section provides a more detailed breakdown of potential problems at each stage of the bioanalytical workflow.
Sample Collection and Handling
Issue: Analyte degradation is occurring before the sample is properly stored.
| Symptom | Potential Cause | Troubleshooting Action & Rationale |
| Low recovery in freshly processed samples. | Slow Processing: Delay between blood draw and centrifugation. | Centrifuge samples within 30 minutes of collection. This minimizes ongoing enzymatic activity in the plasma that could potentially alter the analyte. |
| High variability between subjects drawn at the same time. | Inadequate Cooling: Samples left at room temperature post-collection. | Immediately place blood collection tubes on ice after drawing. Low temperatures slow down chemical degradation processes. |
| Inconsistent results with certain sample tubes. | Incorrect Anticoagulant: The choice of anticoagulant can influence matrix pH and stability. | Use tubes containing K2EDTA as the anticoagulant, which is standard for most validated Dasatinib assays.[15] Avoid anticoagulants that may significantly alter the sample pH. |
Sample Processing and Extraction
Issue: this compound is being lost during the sample cleanup and concentration steps.
| Symptom | Potential Cause | Troubleshooting Action & Rationale |
| Low recovery post-extraction. | Suboptimal Extraction Method: Protein Precipitation (PPT) can be fast but may result in lower recovery and significant matrix effects. | Switch to Solid-Phase Extraction (SPE). SPE, particularly using a polymeric sorbent like Oasis HLB, provides superior sample cleanup, leading to higher recovery and reduced matrix effects.[8][15][16][17] |
| Precipitate forms during solvent evaporation. | Poor Solubility in Reconstitution Solvent: The dried extract may not be fully redissolving. | Optimize the reconstitution solvent. Ensure it is compatible with the mobile phase and contains sufficient organic content to solubilize the analyte fully. Gentle vortexing and sonication can aid dissolution. |
| Degradation during solvent evaporation. | Excessive Heat: High temperatures can accelerate the degradation of thermally labile compounds. | Use a nitrogen evaporator or centrifugal vacuum concentrator at a controlled temperature (e.g., ≤ 40°C). Avoid aggressive heating. |
LC-MS/MS Analysis
Issue: The analytical method itself is causing apparent analyte loss or variability.
| Symptom | Potential Cause | Troubleshooting Action & Rationale |
| A "degradant" peak is observed, but its area changes with MS source parameters, not sample handling. | In-Source Fragmentation: The N-deshydroxyethyl moiety or other parts of the molecule are cleaving due to overly harsh ionization conditions. | Optimize MS Source Parameters. Systematically reduce the ion source temperature, capillary voltage, and cone/fragmentor voltage. Gentler conditions can minimize in-source fragmentation, leading to a stronger signal for the correct precursor ion. |
| Poor or asymmetric peak shape. | Incompatible Mobile Phase or Column Chemistry: The analyte is interacting poorly with the stationary phase. | Ensure the mobile phase pH is appropriate for the column type (e.g., C18). A phenyl-hexyl column has also been shown to provide good separation for Dasatinib and its metabolites.[8][16] |
| Drifting retention times or peak areas during a run. | Poor Column Equilibration or Matrix Effects: Insufficient equilibration or co-eluting matrix components are suppressing or enhancing the signal. | Increase the column equilibration time between injections. If using PPT, consider switching to SPE to achieve a cleaner extract and mitigate matrix effects. The use of a stable isotope-labeled internal standard (e.g., this compound-d8) is essential to correct for these variations.[18][19] |
Section 3: Validated Protocols & Methodologies
The following protocols provide a starting point for robust sample handling and analysis. They should be fully validated in your laboratory.
Protocol 3.1: Recommended Sample Handling and Storage
-
Collection: Collect whole blood in tubes containing K2EDTA anticoagulant.
-
Immediate Cooling: Place the tube on ice immediately after collection.
-
Centrifugation: Within 30 minutes of collection, centrifuge the blood at ~1500 x g for 10 minutes at 4°C to separate the plasma.
-
Aliquoting: Immediately transfer the resulting plasma supernatant to clearly labeled polypropylene cryovials. If multiple analyses are planned, create smaller, single-use aliquots.
-
Freezing: Snap-freeze the plasma aliquots by placing them in a -80°C freezer.
-
Storage: Maintain samples at -80°C for long-term storage.
Protocol 3.2: Sample Extraction using Solid-Phase Extraction (SPE)
This protocol is adapted from validated methods and is suitable for LC-MS/MS analysis.[8][15]
-
Sample Pre-treatment: Thaw plasma samples and vortex gently. To 200 µL of plasma, add 50 µL of an internal standard working solution (e.g., this compound-d8 in methanol).
-
SPE Plate Conditioning: Condition the wells of an Oasis HLB 96-well plate by passing 1 mL of methanol followed by 1 mL of reagent-grade water.
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE plate. Apply gentle vacuum to draw the sample through the sorbent.
-
Washing: Wash the sorbent with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove salts and polar interferences.
-
Elution: Elute the analyte and internal standard from the sorbent using 1 mL of a strong solvent (e.g., methanol or acetonitrile) into a clean 96-well collection plate.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of a mobile phase-compatible solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Analysis: Vortex the collection plate, and inject an aliquot into the LC-MS/MS system.
Section 4: Visualizing the Workflow and Influencing Factors
The following diagrams, generated using DOT language, provide visual aids for understanding the troubleshooting process and the factors affecting analyte stability.
References
- 1. ClinPGx [clinpgx.org]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dasatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. RP-LC Method Development and Validation for Dasatinib Forced Degradation Study: Isolation and Structural Characterization by NMR and HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A validated LC-MS/MS assay for the simultaneous determination of the anti-leukemic agent dasatinib and two pharmacologically active metabolites in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of metabolites prevails amid in-source fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. acgpubs.org [acgpubs.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Validated UPLC-MS/MS method for the quantification of dasatinib in plasma: Application to pharmacokinetic interaction studies with nutraceuticals in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pharmaffiliates.com [pharmaffiliates.com]
- 19. This compound-d8 - CD Bioparticles [cd-bioparticles.net]
Technical Support Center: Improving Peak Shape for N-Deshydroxyethyl Dasatinib in HPLC
Welcome to the technical support center for optimizing the High-Performance Liquid Chromatography (HPLC) analysis of N-Deshydroxyethyl Dasatinib. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with poor peak shape, particularly peak tailing, during method development and routine analysis. Here, we will explore the underlying causes of these issues and provide systematic troubleshooting strategies based on established chromatographic principles.
Understanding the Analyte: this compound
This compound is a primary metabolite of Dasatinib, a potent tyrosine kinase inhibitor.[1] Understanding its chemical properties is the first step in troubleshooting chromatographic issues.
Dasatinib itself is a basic compound with multiple pKa values (3.1, 6.8, and 10.9), indicating it has several ionizable nitrogen atoms.[2][3][4] this compound shares a similar core structure, featuring a piperazine ring and other basic nitrogens, making it prone to strong interactions with the stationary phase in reversed-phase HPLC.[5] These basic functional groups are the primary reason for challenging peak shapes.
Core Troubleshooting Guide: From Tailing Peaks to Gaussian Shapes
Poor peak shape, most commonly observed as tailing, can compromise the accuracy and precision of quantification by affecting peak integration.[6] Tailing is often a sign of unwanted secondary interactions between the analyte and the stationary phase.[7][8]
Question 1: My this compound peak is tailing significantly. What is the most likely cause and my first troubleshooting step?
Answer:
The most common cause of peak tailing for basic compounds like this compound is secondary ionic interactions with residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns.[7][8][9][10]
At mobile phase pH values above approximately 3.0-4.0, these silanol groups can deprotonate to become negatively charged (SiO⁻).[7][11][12] Your positively charged basic analyte can then interact with these sites via ion exchange, in addition to the desired hydrophobic retention mechanism. This mixed-mode retention leads to peak tailing.[7][9]
Your First Step: Adjust Mobile Phase pH
Lowering the mobile phase pH is the most effective initial step.[7][12][13]
-
Action: Reduce the mobile phase pH to a range of 2.5-3.0 using an appropriate acidic modifier.
-
Mechanism: At low pH, the excess protons in the mobile phase suppress the ionization of the silanol groups, keeping them in their neutral (Si-OH) form.[7][12] This minimizes the strong ionic secondary interactions, leading to a more symmetrical peak shape.[10][11]
For consistent results, it is crucial to operate at least one pH unit away from the analyte's pKa and to use a buffer to stabilize the pH.[6][11]
Question 2: I've lowered the pH with 0.1% formic acid, but I still see some peak tailing. What should I try next?
Answer:
While formic acid is excellent for lowering pH and is MS-friendly, it's a relatively weak acid.[14][15] It may not be strong enough to fully suppress all silanol activity, especially on older or lower-purity silica columns (Type A silica).[14][16] You have two primary paths forward: using a stronger acid modifier or selecting a more inert column.
Option A: Use a Stronger Acid Modifier like Trifluoroacetic Acid (TFA)
-
Action: Replace 0.1% formic acid with 0.05% to 0.1% trifluoroacetic acid (TFA).
-
Mechanism: TFA is a stronger acid than formic acid and will lower the mobile phase pH more effectively (to around 2.0), ensuring more complete protonation of surface silanols.[16] Additionally, TFA acts as an ion-pairing agent.[17][18] The trifluoroacetate anion can form a neutral ion pair with the protonated basic analyte, masking its positive charge and further reducing interactions with any remaining ionized silanols.[16] This combination of effects often results in significantly improved peak shape for basic compounds.[16][19][17]
-
Caution: TFA is a strong ion-suppressing agent in mass spectrometry (MS) detection.[16][19][20] If using LC-MS, consider using the lowest effective concentration of TFA or exploring alternatives like difluoroacetic acid (DFA), which offers a compromise between peak shape improvement and MS signal suppression.[16][21]
Option B: Evaluate Your Column Choice
-
Action: Switch to a column with lower silanol activity.
-
Mechanism: Modern HPLC columns are designed to minimize these problematic secondary interactions.
-
End-Capped Columns: These columns have been treated to block a majority of the residual silanol groups, though some activity always remains.[6][7]
-
High-Purity Silica (Type B) or Hybrid Particle Columns: These columns have fewer metal impurities and a less acidic silanol environment, reducing tailing for basic analytes.[10]
-
Polar-Embedded or Polar-Endcapped Columns: These columns have a polar group embedded in the alkyl chain, which can shield the analyte from residual silanols.[6]
-
| Parameter | Formic Acid (0.1%) | Trifluoroacetic Acid (0.1%) |
| Typical pH | ~2.7 - 2.8 | ~2.0 |
| Mechanism | pH modification (silanol suppression) | pH modification + Ion-pairing |
| Peak Shape Improvement | Good | Excellent[19][17] |
| MS Compatibility | Excellent[19] | Poor (causes ion suppression)[16][20] |
Question 3: My peak shape is still not perfect, and I suspect there might be another issue. Could metal contamination be a factor?
Answer:
Yes, metal contamination is a frequently overlooked cause of peak tailing, especially for compounds with chelating properties.[22][23] Molecules with multiple heteroatoms, like this compound, can act as chelating agents, binding to trace metal ions (e.g., iron, titanium) that may have leached from the HPLC system components (like stainless steel frits or titanium hardware) and adsorbed onto the column's stationary phase.[22][24][25] This creates active sites that cause strong, undesirable interactions, leading to poor peak shape.[23][24]
Troubleshooting Metal Chelation:
-
Action 1: Add a Chelating Agent to the Mobile Phase.
-
Introduce a small concentration of ethylenediaminetetraacetic acid (EDTA) into your mobile phase (e.g., 5-15 µM).[26][27]
-
Mechanism: EDTA is a strong chelating agent that will preferentially bind to the metal ions in the system and on the column, effectively masking these active sites from your analyte.[24][26] This can dramatically improve peak symmetry.[27]
-
-
Action 2: Passivate the HPLC System.
-
If contamination is severe, you may need to purge the entire system. This involves removing the column and flushing the system with a mobile phase containing EDTA or another chelating agent to remove bound metal ions.[27] Always consult your HPLC manufacturer's guidelines before performing such procedures.
-
// Nodes start [label="Start: Tailing Peak for\nthis compound", fillcolor="#FBBC05", fontcolor="#202124"]; q1 [label="Is Mobile Phase pH < 3.0?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// pH Path adjust_ph [label="Action:\nLower pH to 2.5-3.0\nwith Formic Acid (FA) or TFA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; q2 [label="Is Tailing Resolved?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Modifier/Column Path q3 [label="Using Formic Acid?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; use_tfa [label="Action:\nSwitch to 0.05% TFA\n(if not using MS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; change_column [label="Action:\nUse High-Purity/End-Capped\nor Hybrid Column", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Chelation Path q4 [label="Is Tailing Still Present?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; add_edta [label="Action:\nAdd 10 µM EDTA\nto Mobile Phase", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Endpoints end_good [label="Result:\nSymmetrical Peak", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; end_further [label="Consider Other Issues:\n(Column Void, Overload,\nExtra-Column Volume)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Connections start -> q1; q1 -> adjust_ph [label="No"]; q1 -> q2 [label="Yes"]; adjust_ph -> q2; q2 -> end_good [label="Yes"]; q2 -> q3 [label="No"]; q3 -> use_tfa [label="Yes"]; q3 -> change_column [label="No (already using TFA)"]; use_tfa -> q4; change_column -> q4; q4 -> add_edta [label="Yes"]; q4 -> end_good [label="No (Resolved)"]; add_edta -> end_further; } caption: Troubleshooting flowchart for peak tailing.
Frequently Asked Questions (FAQs)
Q1: Can I use a higher pH to analyze this compound? While counterintuitive, using a very high pH (e.g., pH > 10) can also be a valid strategy. At high pH, the basic analyte would be in its neutral form, and the silanol groups would be fully ionized. This can result in good peak shape by avoiding the problematic analyte-cation/silanol-anion interaction. However, this approach requires a pH-stable column (e.g., hybrid or specialized high-pH columns) as traditional silica columns will dissolve at high pH, destroying the column.[11]
Q2: How do I know if my column is overloaded? Column overload can also cause peak shape problems, often starting as peak fronting and transitioning to a 'right triangle' shape tailing as the concentration increases significantly.[28] To check for overload, dilute your sample 10-fold and re-inject it. If the peak shape and retention time improve, you were likely overloading the column.
Q3: What are "extra-column effects" and can they cause tailing? Extra-column effects refer to band broadening that occurs outside of the column itself.[6] This can be caused by using tubing with an unnecessarily large internal diameter or excessive length between the injector, column, and detector.[6][29] This typically leads to broader peaks for all components in the chromatogram, not just one, but can contribute to overall poor peak shape.
Q4: My method was working fine, but now all my peaks are tailing. What happened? If all peaks suddenly begin to tail, the problem is likely systemic rather than chemical.[28] The most common cause is a partial blockage of the column inlet frit, which distorts the sample flow onto the column.[28] Another possibility is the formation of a void at the head of the column. In either case, reversing the column and flushing it (if the manufacturer allows) may help.[28] If not, the column will likely need to be replaced.
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment
-
Prepare Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Pipette 1.0 mL of high-purity formic acid into a 1 L volumetric flask.
-
Bring to volume with HPLC-grade water. Mix thoroughly.
-
-
Prepare Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
-
Pipette 1.0 mL of high-purity formic acid into a 1 L volumetric flask.
-
Bring to volume with HPLC-grade acetonitrile. Mix thoroughly.
-
-
Equilibrate: Run your gradient method on your system for at least 10-15 minutes to ensure the column is fully equilibrated with the new, lower pH mobile phase before injecting your sample.
-
Analyze: Inject the this compound standard and assess the peak shape.
Protocol 2: Introducing EDTA to Mitigate Metal Effects
-
Prepare EDTA Stock Solution (1 mM):
-
Weigh out an appropriate amount of EDTA (disodium salt is more soluble). For example, 37.2 mg of Disodium EDTA dihydrate (MW: 372.24 g/mol ) into a 100 mL volumetric flask.
-
Dissolve and bring to volume with HPLC-grade water.
-
-
Prepare Mobile Phase A with EDTA (10 µM):
-
Prepare your buffered aqueous mobile phase as usual (e.g., 0.1% Formic Acid in water).
-
Add 10 mL of the 1 mM EDTA stock solution for every 1 L of mobile phase A. This creates a final concentration of 10 µM.
-
-
Equilibrate and Analyze: Flush the system and column thoroughly with the new mobile phase. Inject the sample and compare the peak asymmetry to the chromatogram obtained without EDTA.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Frontiers | Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics [frontiersin.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. This compound | C20H22ClN7OS | CID 11669430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chromtech.com [chromtech.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. support.waters.com [support.waters.com]
- 10. pharmagrowthhub.com [pharmagrowthhub.com]
- 11. agilent.com [agilent.com]
- 12. youtube.com [youtube.com]
- 13. uhplcs.com [uhplcs.com]
- 14. Big change in retention times switching from TFA to FA? - Chromatography Forum [chromforum.org]
- 15. TFA vs. Formic Acid - Chromatography Forum [chromforum.org]
- 16. support.waters.com [support.waters.com]
- 17. researchgate.net [researchgate.net]
- 18. Why is trifluoroacetic acid (TFA) used in reverse-phase chromatography for protein purification? | AAT Bioquest [aatbio.com]
- 19. About TFA - Chromatography Forum [chromforum.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. silcotek.com [silcotek.com]
- 25. Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention of drugs with chelating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Add 10 micro molar EDTA to Mobile Phase for Better Peak Shapes - Tips & Suggestions [mtc-usa.com]
- 27. Purge metals from HPLC system using EDTA - How To [mtc-usa.com]
- 28. chromatographyonline.com [chromatographyonline.com]
- 29. HPLC Troubleshooting Guide [scioninstruments.com]
Common interferences in N-Deshydroxyethyl Dasatinib quantification
Welcome to the technical support center for the bioanalysis of N-deshydroxyethyl dasatinib (M4), a primary active metabolite of dasatinib. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its quantification in biological matrices. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in established analytical principles to ensure the integrity and accuracy of your experimental data.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the bioanalysis of this compound.
Q1: What is this compound (M4) and why is its quantification important?
A1: this compound, also known as M4, is a primary pharmacologically active metabolite of dasatinib.[1][2] Dasatinib is a multi-targeted tyrosine kinase inhibitor used in cancer therapy.[3] The formation of M4 occurs through N-dealkylation of the parent drug, a reaction primarily catalyzed by the cytochrome P450 enzyme, CYP3A4.[1][3] Although its systemic exposure is significantly lower than dasatinib, its in vitro antiproliferative activity is comparable.[1] Therefore, accurate quantification of M4 is crucial for comprehensive pharmacokinetic (PK) modeling, understanding the overall therapeutic effect, and assessing the complete metabolic profile of dasatinib.
Q2: What are the most significant challenges in quantifying this compound in plasma?
A2: The primary challenges stem from two main sources:
-
Matrix Effects: Biological matrices like plasma are complex, containing endogenous components such as phospholipids, salts, and proteins that can interfere with the ionization of M4 in the mass spectrometer source.[4][5] This phenomenon, known as ion suppression or enhancement, can lead to inaccurate and imprecise results.[5][6]
-
Interference from Structural Analogs: Dasatinib undergoes extensive metabolism, leading to several other metabolites.[3][7] Some of these, particularly hydroxylated metabolites (M20 and M24), may be isomeric or isobaric with M4 or its fragments, posing a risk of co-elution and analytical interference if the chromatographic method lacks sufficient resolving power.[4][7]
Q3: What is the industry-standard analytical technique for M4 quantification?
A3: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of this compound in biological matrices.[1] This technique offers the high sensitivity and selectivity required to measure low concentrations of the metabolite in a complex sample matrix. Quantification is typically performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which enhances specificity by monitoring a specific precursor-to-product ion transition.[1]
Q4: Why is a stable isotope-labeled internal standard (SIL-IS) recommended?
A4: A SIL-IS, such as a deuterated analog of this compound, is considered best practice according to regulatory guidelines.[8] The SIL-IS has nearly identical chemical and physical properties to the analyte. Consequently, it co-elutes chromatographically and experiences similar extraction variability and matrix effects.[8] By calculating the peak area ratio of the analyte to the SIL-IS, these variations can be effectively compensated for, leading to highly accurate and precise quantification.[5]
II. Troubleshooting Guide: Common Interferences & Solutions
This guide provides a systematic approach to identifying and resolving common issues encountered during the LC-MS/MS analysis of this compound.
Issue 1: Poor Signal Intensity or Low Sensitivity
Potential Cause A: Ion Suppression from Matrix Effects
-
Causality: Endogenous phospholipids are a primary cause of ion suppression in electrospray ionization (ESI).[9][10][11] These molecules tend to elute in the same chromatographic region as many drug metabolites and can alter the surface tension of ESI droplets or compete for ionization, reducing the signal of the target analyte.[11]
-
Troubleshooting & Solutions:
-
Evaluate Sample Preparation: If using a simple protein precipitation (PPT) method, consider switching to a more rigorous technique. Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are more effective at removing phospholipids and other interfering matrix components.[10][12]
-
Optimize Chromatography: Modify the LC gradient to achieve better separation between this compound and the region where phospholipids typically elute (often the middle of a reversed-phase gradient).
-
Use Phospholipid Removal Products: Specialized sample preparation products, such as phospholipid removal plates or cartridges (e.g., HybridSPE), can selectively remove these interfering lipids from the sample extract.[9][10]
-
Potential Cause B: Inefficient Ionization or Fragmentation
-
Causality: The ionization efficiency and fragmentation of this compound are dependent on the mass spectrometer's source and collision cell parameters. Suboptimal settings will result in a weak signal.
-
Troubleshooting & Solutions:
-
Source Parameter Optimization: Systematically optimize ESI source parameters, including capillary voltage, source temperature, and gas flows (nebulizer and drying gas), by infusing a standard solution of the analyte.
-
MRM Transition Optimization: Confirm that the most abundant and specific precursor and product ions are being monitored. Infuse the analyte and perform a product ion scan to identify the strongest fragment ions. Optimize the collision energy for the selected transition to maximize signal intensity.
-
Issue 2: High Variability in Quality Control (QC) Samples
Potential Cause A: Inconsistent Matrix Effects
-
Causality: The composition of biological matrices can vary between different lots or individuals, leading to inconsistent ion suppression or enhancement.[8] This is particularly problematic if the sample cleanup is insufficient.
-
Troubleshooting & Solutions:
-
Implement a SIL-IS: If not already in use, a stable isotope-labeled internal standard is the most effective way to correct for sample-to-sample variations in matrix effects.[5]
-
Improve Sample Cleanup: As with low sensitivity, enhancing the sample preparation method (e.g., switching from PPT to SPE) will reduce the overall level of matrix components and minimize variability.[10]
-
Potential Cause B: Analyte Instability
-
Causality: this compound may degrade during sample collection, storage, or processing. This can occur due to enzymatic activity, pH changes, or temperature fluctuations.
-
Troubleshooting & Solutions:
-
Conduct Stability Assessments: As per regulatory guidelines, perform comprehensive stability tests.[8] This includes freeze-thaw stability, bench-top stability (at room temperature), and long-term storage stability at the intended storage temperature (e.g., -70°C).
-
Optimize Sample Handling: If instability is observed, adjust sample handling procedures. This may involve immediate cooling of samples after collection, adjusting the pH with a buffer, or adding enzyme inhibitors.
-
Issue 3: Inaccurate Results or Peak Interference
Potential Cause A: Isobaric or Isomeric Interference
-
Causality: Dasatinib is extensively metabolized into several compounds, including hydroxylated metabolites (M20, M24) and N-oxide (M5).[3][7] These metabolites may have the same nominal mass as this compound (M4) or may produce fragment ions that are isobaric with the M4 fragment being monitored. If they are not chromatographically separated, they will interfere with quantification.
-
Troubleshooting & Solutions:
-
Enhance Chromatographic Resolution: The most effective solution is to improve the chromatographic separation.
-
Test different stationary phases (e.g., C18, Phenyl-Hexyl).
-
Optimize the mobile phase composition and gradient slope to increase the separation between M4 and other metabolites.
-
Employ smaller particle size columns (e.g., sub-2 µm) for higher efficiency separations.
-
-
Select a More Specific MRM Transition: Investigate the fragmentation patterns of M4 and potential interfering metabolites.[4] Select a unique product ion for M4 that is not produced by the other compounds to ensure the specificity of the assay.
-
Potential Cause B: Carryover
-
Causality: The analyte from a high-concentration sample may adsorb to components of the LC-MS system (e.g., autosampler, column) and elute during the analysis of a subsequent blank or low-concentration sample, causing falsely elevated results.
-
Troubleshooting & Solutions:
-
Optimize Autosampler Wash: Ensure the autosampler needle wash solution is effective. A wash solution containing a high percentage of organic solvent, sometimes with acid or base, is often necessary. Increase the volume and number of wash cycles.
-
Modify LC Gradient: Incorporate a high-organic wash step at the end of the analytical gradient to flush the column and flow path of any retained compounds.
-
Check for System Contamination: If carryover persists, systematically check and clean components of the flow path, starting from the autosampler.
-
III. Visualization & Data
Workflow for Troubleshooting Interference
The following diagram outlines a logical workflow for diagnosing and resolving common interference issues in the quantification of this compound.
Caption: A decision-tree for troubleshooting interference in M4 analysis.
Dasatinib Metabolism and Interference Sources
This diagram illustrates the metabolic pathway of dasatinib and highlights the potential sources of analytical interference for the this compound (M4) metabolite.
Caption: Metabolic pathway of dasatinib and sources of analytical interference.
Quantitative Data Summary
The following table summarizes key mass spectrometry parameters for dasatinib and its N-deshydroxyethyl metabolite. These values are representative and should be empirically optimized on the specific instrument used.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) |
| Dasatinib | C₂₂H₂₆ClN₇O₂S | 488.01 | 488.1 | 401.1 |
| This compound (M4) | C₂₀H₂₂ClN₇OS | 443.95 | 444.1 | 401.1 |
Note: The product ion at m/z 401.1 is common to both dasatinib and M4, arising from a similar fragmentation pathway. This underscores the critical need for chromatographic separation.
IV. Key Experimental Protocols
This section provides standardized protocols that serve as a starting point for method development and troubleshooting.
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is designed to provide a cleaner sample extract compared to protein precipitation, thereby minimizing matrix effects.
-
Column Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode or polymeric reversed-phase sorbent) by passing 1 mL of methanol followed by 1 mL of water through the cartridge.
-
Sample Loading: To 100 µL of plasma sample, add 20 µL of the SIL-Internal Standard working solution. Vortex briefly. Dilute the sample with 200 µL of 4% phosphoric acid in water and vortex again. Load the entire mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of 20% methanol in water to remove salts and polar interferences.
-
Elution: Elute the analyte and internal standard from the cartridge with 1 mL of methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of the mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid) for injection into the LC-MS/MS system.
Protocol 2: Post-Column Infusion Experiment to Detect Matrix Effects
This experiment helps to identify regions in the chromatogram where ion suppression or enhancement occurs.
-
System Setup:
-
Prepare a standard solution of this compound (e.g., 50 ng/mL) in the mobile phase.
-
Using a syringe pump and a T-connector, infuse this solution at a constant low flow rate (e.g., 10 µL/min) into the LC flow path between the analytical column and the mass spectrometer's ESI source.
-
Set the mass spectrometer to monitor the MRM transition for the analyte.
-
-
Analysis:
-
Begin infusing the analyte solution and allow the signal to stabilize to establish a baseline.
-
Inject a blank, protein-precipitated plasma extract onto the LC column and run your standard chromatographic gradient.
-
-
Data Interpretation:
-
Monitor the analyte's signal intensity throughout the chromatographic run.
-
Any significant dip in the baseline signal indicates a region of ion suppression caused by co-eluting matrix components. An increase indicates ion enhancement.
-
Compare the retention time of this compound with the regions of ion suppression to determine if matrix effects are likely to impact its quantification.
-
V. References
-
Wang, L., et al. (2008). Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways. Drug Metabolism and Disposition, 36(4), 673-682. Available at: --INVALID-LINK--
-
European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Available at: --INVALID-LINK--
-
Shimadzu Scientific Instruments. Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Available at: --INVALID-LINK--
-
Hořínková, J., Šíma, M., & Slanař, O. (2019). Pharmacokinetics of Dasatinib. Prague Medical Report, 120(2–3), 52–63. Available at: --INVALID-LINK--
-
Thappali, S. R., et al. (2012). Simultaneous determination of methotrexate, dasatinib and its active metabolite this compound in rat plasma by LC-MS/MS: method validation and application to pharmacokinetic study. Arzneimittelforschung, 62(12), 624-30. Available at: --INVALID-LINK--
-
Ahmad, S., et al. (2020). HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC-ESI-MS Bioanalysis. Journal of Pharmaceutical and Biomedical Analysis, 186, 113303. Available at: --INVALID-LINK--
-
Ma, Y., et al. (2022). Comprehensive Analysis of Different Subtypes of Oxylipins to Determine a LC–MS/MS Approach in Clinical Research. Metabolites, 12(5), 438. Available at: --INVALID-LINK--
-
BenchChem. (2025). This compound: An In-depth Technical Guide on a Key Metabolite of Dasatinib. Available at: --INVALID-LINK--
-
PubChem. This compound. National Center for Biotechnology Information. Available at: --INVALID-LINK--
-
Zhang, H., et al. (2019). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Scientific Reports, 9(1), 1-9. Available at: --INVALID-LINK--
-
Mei, H., Hsieh, Y., & Nardo, C. (2003). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 21(11). Available at: --INVALID-LINK--
-
Danaceau, J., et al. (2014). Matrix Effects in Metabolite Quantification for MIST Assessment: The Impact of Phospholipid Removal and HPLC Column Particle Size. Bioanalysis, 6(6), 761-771. Available at: --INVALID-LINK--
-
Gao, S., et al. (2020). Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses using LC-ESI/MS/MS – Two Case Examples. Journal of Analytical & Bioanalytical Techniques, 11(1), 1-7. Available at: --INVALID-LINK--
-
Han, X., & Gross, R. W. (2005). Electrospray ionization mass spectrometry analysis of changes in phospholipids in RBL-2H3 mastocytoma cells during degranulation. Proceedings of the National Academy of Sciences, 102(18), 6403-6408. Available at: --INVALID-LINK--
-
Han, X., & Gross, R. W. (2005). Shotgun lipidomics: electrospray ionization mass spectrometric analysis and quantitation of the full spectrum of lipid molecular species. Journal of lipid research, 46(9), 1942-1950. Available at: --INVALID-LINK--
-
Becker, G. (2023). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Mass Spectrometry & Advances in the Clinical Lab. Available at: --INVALID-LINK--
-
González-Riano, C., et al. (2020). Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts. Metabolites, 10(1), 23. Available at: --INVALID-LINK--
-
Thermo Fisher Scientific. Untargeted Metabolomics Workflows. Available at: --INVALID-LINK--
-
Christopher, L. J., et al. (2008). Metabolism and disposition of dasatinib after oral administration to humans. Drug metabolism and disposition, 36(7), 1357-1364. Available at: --INVALID-LINK--
-
MedChemExpress. This compound. Available at: --INVALID-LINK--
-
PharmGKB. Dasatinib Pathway, Pharmacokinetics. Available at: --INVALID-LINK--
-
ResearchGate. Fragmentation patterns of dasatinib and hydroxylated-glutathione.... Available at: --INVALID-LINK--
-
Gertz, M., et al. (2023). A physiologically‐based pharmacokinetic precision dosing approach to manage dasatinib drug–drug interactions. Clinical and Translational Science, 16(12), 2417-2432. Available at: --INVALID-LINK--
-
Darwish, H. W., et al. (2015). Dasatinib. Profiles of drug substances, excipients, and related methodology, 40, 131-197. Available at: --INVALID-LINK--
-
U.S. Food and Drug Administration. (2005). Clinical Pharmacology Biopharmaceutics Review(s) - Dasatinib. Available at: --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for Pharmacokinetic Studies of Dasatinib and its Metabolite, Dasatinib Carboxylic Acid. Available at: --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C20H22ClN7OS | CID 11669430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC-ESI-MS Bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Matrix effects in metabolite quantification for MIST assessment: the impact of phospholipid removal and HPLC column particle size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses using LC-ESI/MS/MS – Two Case Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comprehensive Analysis of Different Subtypes of Oxylipins to Determine a LC–MS/MS Approach in Clinical Research [mdpi.com]
Technical Support Center: Bioanalysis of N-Deshydroxyethyl Dasatinib
Topic: Selection and Validation of an Internal Standard for N-Deshydroxyethyl Dasatinib
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for selecting and validating an appropriate internal standard (IS) for the quantitative bioanalysis of this compound, a primary active metabolite of Dasatinib, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Part 1: Foundational Principles of Internal Standard Selection
Q1: What is an internal standard, and why is it indispensable for accurate LC-MS/MS bioanalysis?
An internal standard is a reference compound with a known concentration added to all samples within an analytical batch, including calibration standards, quality controls (QCs), and unknown study samples.[1][2] Its primary function is to correct for analytical variability that can occur during the multi-step bioanalytical process.[3] In LC-MS/MS, analyte quantification is based on the peak area ratio of the analyte to the IS. This normalization is critical because it compensates for fluctuations in:
-
Sample Preparation: Physical loss of analyte during extraction procedures (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).[3][4]
-
Injection Volume: Minor variations in the volume injected into the LC system.[2]
-
Mass Spectrometer Response: Signal suppression or enhancement caused by co-eluting matrix components (the "matrix effect"), which can alter the efficiency of analyte ionization.[3][5]
By using the analyte/IS ratio, the method achieves superior accuracy and precision, as both the analyte and the IS are assumed to be affected by these variations to the same degree.[3]
Q2: What are the primary types of internal standards, and which is preferred?
There are two main categories of internal standards used in LC-MS/MS:
-
Stable Isotope-Labeled (SIL) Internal Standard: This is a version of the analyte where one or more atoms have been replaced with their heavy stable isotopes (e.g., Deuterium (²H or D), Carbon-13 (¹³C), Nitrogen-15 (¹⁵N)).[3][6]
-
Structural Analogue (or Analog) Internal Standard: This is a different chemical compound that shares structural similarity and physicochemical properties with the analyte.[6][7]
For quantitative bioanalysis, a Stable Isotope-Labeled IS is unequivocally the 'gold standard' and is recommended by regulatory agencies like the FDA and EMA whenever available.[1][5] A SIL-IS is chemically and physically almost identical to the analyte, meaning it has the same extraction recovery, chromatographic retention time (co-elution), and ionization response, making it the most effective tool for correcting analytical variability.[3][7]
Part 2: The Optimal Internal Standard for this compound
Q3: What is the ideal internal standard for quantifying this compound?
The ideal and most scientifically robust internal standard is This compound-d8 .[8] This is the deuterated stable isotope-labeled version of the analyte.
Causality: this compound is a metabolite of the parent drug, Dasatinib.[9][10] While Dasatinib-d8 is the gold standard for quantifying Dasatinib[11][12][13], it is not the ideal choice for the metabolite. The structural difference between the parent drug and its metabolite (removal of the hydroxyethyl group) can lead to differences in polarity, chromatographic behavior, and extraction efficiency. Using a dedicated SIL-IS for the metabolite ensures that any analytical variability affecting this compound is corrected with the highest possible fidelity.
Caption: Structural similarity between the analyte and its ideal SIL-IS.
Q4: My assay must quantify both Dasatinib and this compound simultaneously. Can I just use Dasatinib-d8 for both?
While tempting for simplicity, using only Dasatinib-d8 to quantify both the parent and its metabolite is not recommended and would likely fail regulatory scrutiny without extensive validation. The best practice for a multi-analyte assay is to use a unique SIL-IS for each target analyte.[14]
-
For Dasatinib: Use Dasatinib-d8 .
-
For this compound: Use This compound-d8 .
Rationale: Dasatinib and its N-deshydroxyethyl metabolite have different chemical structures and molecular weights.[15][16] This can result in different recoveries during sample extraction and potentially different retention times during chromatography. Using a single IS for both assumes their analytical behavior is identical, which is a scientifically unsound assumption that can lead to inaccurate quantification of the metabolite.
| Compound | Molecular Formula | Exact Mass (Da) | Recommended IS |
| Dasatinib (Parent) | C₂₂H₂₆ClN₇O₂S | 487.1557 | Dasatinib-d8 |
| This compound (Metabolite) | C₂₀H₂₂ClN₇OS | 443.1295 | This compound-d8 |
Part 3: Troubleshooting and Alternative Strategies
Q5: What potential issues should I be aware of when using a SIL-IS like this compound-d8?
Even with the gold standard, diligence is required. Key issues to monitor include:
-
Isotopic Purity: The SIL-IS should have high deuterium incorporation (e.g., ≥99%) and minimal presence of the unlabeled analyte (d0).[17] Significant d0 impurity in the IS can artificially inflate the analyte's measured concentration, especially at the lower limit of quantitation (LLOQ).
-
"Crosstalk" or Isotopic Contribution: This occurs when the MS/MS transition of the analyte contributes signal to the IS channel, or vice-versa. This is a concern if the mass difference is small. For a d8-labeled standard, the +8 Da mass difference typically provides sufficient separation to prevent this. During method development, you must infuse each compound (analyte and IS) separately and monitor both MRM transitions to confirm the absence of crosstalk.
-
Isotopic Exchange: Ensure the deuterium atoms are on stable positions of the molecule and will not exchange with protons from the solvent (e.g., water or methanol) during sample preparation or storage. The labeling on the piperazinyl ring of Dasatinib-d8 is generally stable.[17]
Q6: What are my options if this compound-d8 is unavailable or financially unviable?
If the ideal SIL-IS cannot be used, you must proceed with caution and perform rigorous validation. The options, in descending order of preference, are:
-
Use Dasatinib-d8: This is a compromise. While not ideal, Dasatinib-d8 is structurally closer to the metabolite than an unrelated compound. However, you must rigorously validate that it effectively tracks the metabolite's behavior across all aspects of the assay (extraction, matrix effects, etc.). This involves conducting parallelism experiments to demonstrate that the analyte/IS ratio remains constant despite variations.[5]
-
Use a Structural Analogue: This is a last resort. You would need to find a compound with very similar chemical properties that is not present in the biological matrix. A different tyrosine kinase inhibitor like Erlotinib or Imatinib has been used as an IS for Dasatinib in some contexts, but this is highly discouraged.[18][19] A structural analogue must not co-elute with the analyte, as it will have different ionization properties and cannot correct for matrix effects at the exact same time point.[6] This approach introduces a higher risk of inaccurate data.
Part 4: Experimental Validation Protocol
Protocol: Step-by-Step Workflow for Internal Standard Evaluation
This protocol outlines the necessary steps to validate your chosen internal standard, ensuring it meets the stringent requirements for regulated bioanalysis set by bodies like the EMA and FDA.[1][20]
Caption: Workflow for the validation of a selected internal standard.
Step-by-Step Methodology:
-
IS Stock Solution & Purity Check:
-
Prepare a concentrated stock solution of the IS in an appropriate organic solvent (e.g., Methanol or DMSO).[17]
-
Infuse the IS solution directly into the mass spectrometer to confirm its mass, purity, and fragmentation pattern. Check for the presence of unlabeled analyte (d0).
-
-
Crosstalk Assessment:
-
Infuse a high concentration of the analyte (this compound) and monitor the MRM transition for the IS. The signal should be negligible (e.g., <0.1% of the IS response at its working concentration).
-
Infuse a high concentration of the IS and monitor the MRM transition for the analyte. The signal should be negligible (e.g., <1% of the analyte response at the LLOQ).
-
-
Chromatographic Evaluation:
-
Prepare a solution containing both the analyte and the IS in the mobile phase.
-
Inject onto the LC-MS/MS system.
-
If using a SIL-IS: Confirm that the analyte and IS peaks co-elute perfectly and are symmetrical.
-
If using a structural analogue: Confirm that the IS peak is fully resolved from the analyte peak and any other endogenous matrix components.
-
-
Matrix Effect & Recovery Evaluation (Critical Step):
-
Prepare three sets of samples (n=6 for each set at Low and High QC levels):
-
Set A (Neat): Analyte and IS spiked into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Blank biological matrix is extracted first, and then the analyte and IS are spiked into the final extract.
-
Set C (Pre-Extraction Spike): Analyte and IS are spiked into the blank biological matrix before the extraction process begins.
-
-
Calculate Matrix Effect (%): (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100. The IS-normalized matrix factor should be close to 1.0.
-
Calculate Recovery (%): (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100. The recovery of the IS should be consistent and, ideally, similar to the analyte's recovery.
-
-
Final Validation:
References
- 1. benchchem.com [benchchem.com]
- 2. nebiolab.com [nebiolab.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. scielo.br [scielo.br]
- 5. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cerilliant.com [cerilliant.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound-d8 - CD Bioparticles [cd-bioparticles.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | 910297-51-7 [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. caymanchem.com [caymanchem.com]
- 13. vibgyorpublishers.org [vibgyorpublishers.org]
- 14. A validated LC-MS/MS assay for the simultaneous determination of the anti-leukemic agent dasatinib and two pharmacologically active metabolites in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dasatinib | C22H26ClN7O2S | CID 3062316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. This compound | C20H22ClN7OS | CID 11669430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. acgpubs.org [acgpubs.org]
- 19. Validated UPLC-MS/MS method for the quantification of dasatinib in plasma: Application to pharmacokinetic interaction studies with nutraceuticals in Wistar rats | PLOS One [journals.plos.org]
- 20. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 21. ema.europa.eu [ema.europa.eu]
Technical Support Center: Troubleshooting Low Recovery of N-Deshydroxyethyl Dasatinib
Introduction
Welcome to the technical support guide for the bioanalysis of Dasatinib and its metabolites. Dasatinib (Sprycel®) is a multi-targeted kinase inhibitor central to the treatment of chronic myeloid leukemia (CML).[1] Its clinical efficacy is influenced by its metabolism, primarily by the CYP3A4 enzyme, into several active metabolites.[1] Among these, N-Deshydroxyethyl Dasatinib (also known as M4) is a key pharmacologically active metabolite.[2][3]
A frequent challenge in pharmacokinetic studies is the low and inconsistent recovery of this compound from biological matrices like human plasma, especially when methods are optimized for the less polar parent drug, Dasatinib. This guide provides a structured, in-depth approach to troubleshooting and resolving this common issue, grounded in the physicochemical properties of the metabolite.
Core Troubleshooting Guide (Q&A Format)
Primary Issue: My recovery for this compound is low, but Dasatinib recovery is fine. What is the underlying problem and how do I fix it?
This is a classic problem that stems from the significant physicochemical differences between the parent drug and its metabolite. Understanding these differences is the first step to solving your recovery issue.
The Root Cause: A Tale of Two Polarities
The conversion of Dasatinib to this compound involves N-dealkylation, which removes a hydroxyethyl group.[1] This structural change significantly increases the polarity of the metabolite compared to the parent drug. This difference in polarity is the primary reason your current extraction method, likely optimized for the more hydrophobic Dasatinib, is failing to efficiently capture the more hydrophilic metabolite.
Furthermore, both molecules have multiple ionizable groups, meaning their charge state is highly dependent on pH.[4] An extraction protocol with a pH optimized for Dasatinib may render the N-Deshydroxyethyl metabolite too polar or charged to be retained by a standard reversed-phase sorbent.
Table 1: Comparative Physicochemical Properties
| Property | Dasatinib (Parent Drug) | This compound (M4 Metabolite) | Implication for Extraction |
| Molecular Weight | 488.01 g/mol [4] | 443.95 g/mol [5] | Minor difference; not a primary cause of recovery issues. |
| Predicted pKa | 3.1, 6.8, 10.8[4] | 10.94 (Predicted)[5] | Multiple basic centers. pH control is critical to neutralize the molecule for reversed-phase retention. |
| Polarity (LogP) | Higher (More Lipophilic) | Lower (More Hydrophilic/Polar) | This is the key issue. The metabolite has less affinity for non-polar SPE sorbents (like C18) and partitions poorly into non-polar LLE solvents. |
Troubleshooting Flowchart: A Logic-Based Approach
This flowchart will guide you through a systematic process to identify and resolve the cause of low recovery.
Caption: Troubleshooting logic for low metabolite recovery.
Detailed Solutions & Protocols
Solution Path 1: Optimizing Solid-Phase Extraction (SPE)
SPE is a common technique for this analysis, but the choice of sorbent and solvents is critical.[6][7] If your analyte is lost during the loading or washing steps, your SPE method is not suitable for the polar metabolite.
A. Is Your Sample pH Correct?
The piperazine ring on this compound is basic. To ensure it is retained on a reversed-phase (e.g., C18) or polymeric (e.g., Oasis HLB) sorbent, the molecule must be in its neutral, uncharged state.[8] This requires raising the sample pH to at least 2 units above the highest pKa value.
-
Recommendation: Adjust the pH of your plasma sample to pH > 9 (ideally 9.5-10) with a weak base like ammonium hydroxide before loading it onto the SPE plate. This neutralizes the amine groups, increasing hydrophobicity and promoting retention.[9]
B. Are You Using the Right Sorbent?
A standard C18 sorbent may not have sufficient affinity for this polar metabolite, even with pH adjustment.[10]
-
Recommendation: Switch to a more appropriate sorbent.
Table 2: SPE Sorbent Selection Guide
| Sorbent Type | Mechanism | Pros for this compound | Cons |
| Standard C18 | Reversed-Phase | Common, inexpensive. | Low affinity for polar metabolites, leading to breakthrough during loading.[11] |
| Polymeric (e.g., Oasis HLB) | Reversed-Phase (Hydrophilic-Lipophilic Balanced) | Better retention for polar compounds than C18. Used in validated methods.[8][12] | Can still have breakthrough if pH is not optimized. |
| Mixed-Mode Cation Exchange (MCX) | Reversed-Phase + Strong Cation Exchange | Highly Recommended. Provides dual retention. The cation exchange mechanism strongly retains the positively charged metabolite at acidic pH, while the reversed-phase component retains the parent drug. | Requires a more complex elution scheme (e.g., ammoniated organic solvent). |
Optimized SPE Workflow Diagram
This diagram illustrates a robust workflow using a mixed-mode cation exchange sorbent, which offers superior retention for basic compounds like this compound.
Caption: Recommended SPE workflow for high-recovery extraction.
Solution Path 2: Optimizing Liquid-Liquid Extraction (LLE)
If you are using LLE, low recovery is almost certainly due to the high polarity of the metabolite, causing it to remain in the aqueous (plasma) layer.
A. Is Your Extraction Solvent Correct?
Common LLE solvents like methyl tert-butyl ether (MTBE) or hexane are too non-polar to efficiently extract this compound.[13][14]
-
Recommendation: Use a more polar, water-immiscible solvent. A mixture of dichloromethane (DCM) and isopropanol (IPA) (e.g., 90:10 v/v) is a good starting point. The IPA increases the polarity of the organic phase to better solvate the metabolite.
B. Have You Adjusted pH and Considered Salting-Out?
As with SPE, pH adjustment is crucial to neutralize the metabolite. The "salting-out" effect can further enhance extraction.
-
Recommendation:
-
Adjust the plasma sample to pH > 9 with ammonium hydroxide.
-
Add a salt like ammonium acetate or sodium chloride to the aqueous sample. This increases the ionic strength of the aqueous phase, reducing the solubility of the metabolite and "forcing" it into the organic layer.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is a suitable internal standard (IS) for this analysis? A1: The ideal IS is a stable isotope-labeled (SIL) version of the analyte, such as This compound-d8 .[15] This IS will have nearly identical chemical properties and extraction behavior to the analyte, allowing it to accurately correct for recovery losses and matrix effects. If a SIL-IS is unavailable, a structurally similar compound can be used, but requires more rigorous validation.
Q2: Could my analyte be degrading during sample processing? A2: Yes, this is a possibility, especially if you see no analyte in any fraction.[16] Dasatinib and its metabolites are generally stable in plasma for at least 22 hours at room temperature and through multiple freeze-thaw cycles.[8][13] However, extreme pH conditions or prolonged exposure to certain organic solvents during extraction could potentially cause degradation. To test this, perform a stability assessment by spiking a known concentration of the metabolite into a blank plasma matrix and letting it sit under your extraction conditions (e.g., in the acidified or basified sample matrix) for the duration of the process before completing the extraction and analysis.
Q3: Can I just use a simple protein precipitation (PPT) method? A3: While PPT with a solvent like acetonitrile is the simplest sample preparation technique, it often provides insufficient cleanup for sensitive LC-MS/MS analysis.[14] It does not remove phospholipids and other endogenous components that can cause significant ion suppression or enhancement (matrix effects), leading to inaccurate quantification. While recovery may appear high, the data quality is often compromised. For a robust and reliable assay, SPE or LLE is strongly recommended.[6][17]
Q4: My elution from the SPE plate seems incomplete. How can I improve it? A4: If the analyte is irreversibly bound to the sorbent, your elution solvent is too weak.[18] For reversed-phase sorbents, ensure your elution solvent contains a pH modifier. For example, if you retained the analyte at high pH, eluting with an acidified organic solvent (e.g., 1% formic acid in methanol) will protonate the analyte, increasing its polarity and disrupting its hydrophobic interaction with the sorbent. For a mixed-mode cation exchange sorbent, you must use a basic modifier (e.g., 5% ammonium hydroxide in methanol) to neutralize the analyte's positive charge, breaking the ionic retention mechanism.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. Metabolism and disposition of dasatinib after oral administration to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Population Pharmacokinetics of Dasatinib in Healthy Subjects | MDPI [mdpi.com]
- 5. This compound | 910297-51-7 [amp.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A validated LC-MS/MS assay for the simultaneous determination of the anti-leukemic agent dasatinib and two pharmacologically active metabolites in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How Can We Improve Our Solid Phase Extraction Processes? [scioninstruments.com]
- 10. silicycle.com [silicycle.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. scielo.br [scielo.br]
- 15. This compound-d8 | 1189998-96-6 [chemicalbook.com]
- 16. welchlab.com [welchlab.com]
- 17. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 18. specartridge.com [specartridge.com]
Technical Support Center: Ensuring the Stability of N-Deshydroxyethyl Dasatinib During Sample Preparation
Welcome to the technical support guide for N-Deshydroxyethyl Dasatinib. This resource is designed for researchers, clinical scientists, and drug development professionals who are quantifying this critical metabolite. Inaccurate measurements due to degradation during sample preparation can compromise pharmacokinetic data and clinical interpretations. This guide provides in-depth, field-proven insights to help you maintain the integrity of your samples and the accuracy of your results.
This compound, also known as M4, is a primary and pharmacologically active metabolite of Dasatinib, a potent tyrosine kinase inhibitor used in cancer therapy.[1] The formation of M4 occurs primarily in the liver through N-dealkylation of Dasatinib, a reaction catalyzed predominantly by the cytochrome P450 enzyme CYP3A4.[1][2] While its in-vitro antiproliferative activity is similar to the parent drug, it typically represents only about 5% of the parent drug's exposure (AUC) in plasma.[1][3] Nevertheless, its accurate quantification is essential for a comprehensive understanding of Dasatinib's metabolism and overall therapeutic effect.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the stability of this compound in biological samples.
Q1: What are the primary causes of this compound degradation during sample preparation?
A1: The primary causes of degradation are exposure to incompatible pH conditions, oxidation, and prolonged exposure to room temperature. Forced degradation studies on the parent drug, Dasatinib, have shown susceptibility to acidic, alkaline, and oxidative conditions.[4][5][6][7] Given the structural similarity, the M4 metabolite is expected to have similar liabilities. The piperazine ring and thiazole moiety are potential sites for oxidative metabolism and degradation.[8]
Q2: How should I collect and process blood samples to ensure the stability of the analyte?
A2: For blood collection, it is recommended to use tubes containing K2EDTA as the anticoagulant.[9] Plasma should be separated from whole blood as soon as possible, preferably within one hour of collection, by centrifugation under refrigerated conditions (e.g., 4°C). Prompt separation minimizes enzymatic activity that could potentially alter the analyte concentration.
Q3: What are the optimal storage conditions for plasma samples containing this compound?
A3: For long-term storage, plasma samples should be kept frozen at -20°C or, ideally, at -70°C or lower. Validated bioanalytical methods have demonstrated that Dasatinib and its active metabolites are stable in human plasma for at least 123 days at -20°C.[10] For short-term (bench-top) stability, Dasatinib has been shown to be stable in plasma for at least 22 hours at room temperature, which provides a reasonable window for sample processing.[10][11] However, it is best practice to keep samples on ice or in a refrigerated rack during the extraction procedure.
Q4: I am observing lower than expected concentrations of this compound. Could this be due to degradation?
A4: Yes, lower than expected concentrations can be a strong indicator of analyte degradation. This could be happening at several stages: during sample collection and processing, during freeze-thaw cycles, or during the extraction process itself. It is crucial to evaluate each step of your workflow. One study showed that Dasatinib is stable through at least six freeze-thaw cycles, but minimizing these cycles is always recommended.[10]
Q5: Are there specific extraction techniques that are better for maintaining the stability of this metabolite?
A5: Solid-Phase Extraction (SPE) is often the preferred method as it provides the most thorough sample cleanup, leading to high recovery and minimal matrix effects.[9] A validated LC-MS/MS method for Dasatinib and its active metabolites successfully used Oasis HLB 96-well plates for extraction.[10] Protein Precipitation (PPT) with a cold organic solvent like acetonitrile is a faster alternative, but may result in a less clean extract.[1][9] Liquid-Liquid Extraction (LLE) with a solvent such as methyl tert-butyl ether (MTBE) is also a viable option.[9][12] The choice depends on the required sensitivity and sample throughput of your assay.
Section 2: Troubleshooting Guide: A Symptom-Based Approach
This section provides a structured approach to troubleshooting common issues related to this compound degradation.
| Symptom Observed | Potential Cause(s) Related to Degradation | Recommended Troubleshooting Actions |
| Low Analyte Recovery | 1. pH Instability: Use of harsh acidic or alkaline conditions during extraction.[5][6][7]2. Oxidative Degradation: Exposure to oxidizing agents or prolonged exposure to air at elevated temperatures.3. Adsorption: Non-specific binding to container surfaces. | 1. pH Control: Ensure all solutions and solvents used during extraction are within a neutral or mildly acidic pH range. Avoid strong acids or bases.2. Minimize Oxidation: Keep samples on ice during processing. Consider purging collection tubes with an inert gas like nitrogen if oxidative degradation is highly suspected.3. Use Appropriate Labware: Utilize low-binding polypropylene tubes and pipette tips. |
| High Inter-Sample or Intra-Sample Variability | 1. Inconsistent Timing: Variations in the time samples spend at room temperature before processing.2. Inconsistent Freeze-Thaw Cycles: Different samples undergoing a varied number of freeze-thaw cycles.3. Incomplete Protein Precipitation: Inconsistent vortexing or centrifugation leading to variable protein removal and potential enzymatic activity. | 1. Standardize Workflow: Process all samples, including calibrators and quality controls (QCs), in a consistent and timely manner. Create a detailed Standard Operating Procedure (SOP).2. Control Freeze-Thaw: Aliquot samples upon first thaw to avoid repeated cycling of the bulk sample.3. Optimize PPT: Ensure thorough vortexing after adding the precipitation solvent and use consistent centrifugation parameters (time and g-force). |
| Appearance of Unknown Peaks in Chromatogram | 1. Formation of Degradation Products: The analyte is breaking down into other molecules.[13]2. Formation of N-oxide: An oxidative degradant, Dasatinib N-oxide, is a known impurity.[5] | 1. Conduct Forced Degradation Study: Intentionally stress the analyte (e.g., with acid, base, peroxide, heat, light) to generate degradation products. This can help in identifying the unknown peaks.2. Review Literature: Compare your chromatograms with published data on Dasatinib degradation products.[4][5][6] |
Section 3: Validated Protocols & Visual Guides
To ensure the integrity of this compound, follow these validated procedural frameworks.
Protocol 3.1: Optimized Sample Handling and Processing Workflow
This protocol outlines the critical steps from blood collection to plasma storage to minimize ex vivo degradation.
-
Blood Collection: Collect whole blood in tubes containing K2EDTA anticoagulant.
-
Initial Mixing: Gently invert the collection tube 8-10 times to ensure proper mixing with the anticoagulant.
-
Temporary Storage: If immediate processing is not possible, store the whole blood samples upright in a refrigerated environment (2-8°C) for no longer than two hours.
-
Centrifugation: Centrifuge the blood samples at approximately 1,500 x g for 10-15 minutes at 4°C.
-
Plasma Aspiration: Carefully aspirate the supernatant (plasma) using low-binding polypropylene pipette tips, avoiding disturbance of the buffy coat layer.
-
Pooling and Aliquoting: If required, pool plasma from the same subject. Immediately aliquot the plasma into labeled, low-binding polypropylene cryovials.
-
Freezing and Storage: Snap-freeze the aliquots and store them at ≤ -70°C until analysis.
Workflow Diagram: Sample Handling for Optimal Stability
Caption: Optimized workflow for blood processing to ensure sample integrity.
Protocol 3.2: Stability-Focused Solid-Phase Extraction (SPE)
This protocol is based on a validated method for Dasatinib and its metabolites, optimized to minimize degradation during extraction.[10]
-
Pre-treatment: Allow plasma samples to thaw completely on ice. Vortex briefly.
-
Sample Dilution: In a 96-well plate, dilute 100 µL of plasma sample with 100 µL of an acidic solution (e.g., 4% phosphoric acid in water). This step helps in disrupting protein binding.
-
Internal Standard: Add 50 µL of the internal standard solution (e.g., a stable isotope-labeled version like this compound-d8).[14]
-
SPE Plate Conditioning: Condition the wells of an Oasis HLB 96-well plate with 1 mL of methanol, followed by 1 mL of reagent-grade water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE plate.
-
Washing: Wash the wells with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in a mobile phase-compatible solution (e.g., 100 µL of 50:50 acetonitrile:water).
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Diagram: Key Degradation Pathways of Dasatinib
Caption: Simplified metabolic and degradation pathways of Dasatinib.
Section 4: Summary of Stability Data
The stability of Dasatinib and its metabolites has been assessed under various conditions. The following table summarizes key findings from published literature, which can be extrapolated to guide the handling of this compound.
| Stability Test | Condition | Duration | Result | Reference |
| Bench-Top Stability | Room Temperature | 22 hours | Stable in human plasma | [10] |
| Freeze-Thaw Stability | -20°C to Room Temp | 6 cycles | Stable in human plasma | [10] |
| Long-Term Stability | -20°C | 123 days | Stable in human plasma | [10] |
| Forced Degradation | Acidic (HCl) | 1 hour at 90°C | Significant degradation observed | [6] |
| Forced Degradation | Alkaline (NaOH) | 1 hour at 90°C | Significant degradation observed | [6] |
| Forced Degradation | Oxidative (H₂O₂) | 1 hour at 25°C | Significant degradation observed | [6] |
References
- 1. benchchem.com [benchchem.com]
- 2. ClinPGx [clinpgx.org]
- 3. Frontiers | Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics [frontiersin.org]
- 4. academic.oup.com [academic.oup.com]
- 5. RP-LC Method Development and Validation for Dasatinib Forced Degradation Study: Isolation and Structural Characterization by NMR and HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. A validated LC-MS/MS assay for the simultaneous determination of the anti-leukemic agent dasatinib and two pharmacologically active metabolites in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. scielo.br [scielo.br]
- 13. researchgate.net [researchgate.net]
- 14. This compound-d8 - CD Bioparticles [cd-bioparticles.net]
Technical Support Center: Method Robustness for N-Deshydroxyethyl Dasatinib Analysis
This guide serves as a dedicated technical resource for researchers, analytical scientists, and drug development professionals involved in the quantitative analysis of N-Deshydroxyethyl Dasatinib, a primary active metabolite of the tyrosine kinase inhibitor, Dasatinib.[1] Ensuring the robustness of an analytical method is not merely a regulatory checkbox; it is the foundation of reliable data generation in pharmacokinetic studies, metabolic profiling, and quality control.[2]
This document provides in-depth, experience-driven guidance in a question-and-answer format, addressing common challenges and offering systematic troubleshooting strategies for robustness testing, primarily focusing on liquid chromatography-mass spectrometry (LC-MS/MS) methodologies.
Part 1: Frequently Asked Questions (FAQs) on Robustness Testing
This section addresses foundational concepts and regulatory expectations surrounding method robustness for this compound.
Q1: What is method robustness and why is it critical for the analysis of this compound?
A1: Method robustness is the measure of an analytical procedure's capacity to remain unaffected by small, deliberate variations in method parameters.[3] It demonstrates the reliability of the method during normal usage. For this compound, a pharmacologically active metabolite, its accurate quantification is essential for understanding the overall clinical efficacy and safety profile of Dasatinib.[1] A robust method ensures that minor day-to-day operational variabilities—such as slight fluctuations in mobile phase composition or column temperature—do not lead to inaccurate results, thereby guaranteeing the integrity of clinical or preclinical data. The International Council for Harmonisation (ICH) guidelines Q2(R2) and Q14 mandate the evaluation of robustness for complex instrumental methods like HPLC and LC-MS/MS.[2]
Q2: What is the difference between method robustness and method ruggedness?
A2: While often used interchangeably, they represent different aspects of a method's reliability:
-
Robustness examines the effect of small variations in method parameters within a single laboratory. Examples include slightly altering the mobile phase pH or flow rate.[4]
-
Ruggedness (or Intermediate Precision) evaluates the method's reproducibility under a variety of normal test conditions, such as using different analysts, different instruments, or conducting the analysis on different days.[5]
Essentially, robustness tests the method's resilience to internal variations, while ruggedness tests its resilience to external, but typical, environmental changes.
Q3: According to regulatory guidelines, when should robustness testing be performed?
A3: According to ICH Q14, robustness evaluation should ideally be conducted during the method development phase.[3] This proactive approach allows for the identification of critical parameters that significantly impact method performance. By understanding these sensitivities early, a more resilient "control strategy" can be established for the analytical procedure, ensuring it remains fit for its intended purpose throughout its lifecycle.[3] If performed during development, the data can be referenced, and the study does not need to be repeated during formal validation.[3]
Q4: For a typical reversed-phase LC-MS/MS analysis of this compound in plasma, what are the most critical robustness parameters to investigate?
A4: Based on the chemical properties of this compound (containing basic nitrogen moieties) and the nature of LC-MS/MS analysis, the following parameters are critical:
-
Mobile Phase pH: Small shifts in pH can alter the ionization state of the analyte, affecting its retention time and peak shape. A variation of ±0.2 pH units is a standard test.
-
Mobile Phase Composition: The percentage of the organic solvent (e.g., acetonitrile or methanol) is crucial. A typical variation to test is ±2% of the organic component's absolute value.
-
Column Temperature: Temperature affects solvent viscosity and chromatographic selectivity. A common range to test is ±5°C.
-
Flow Rate: Variations in flow rate directly impact retention times and peak areas. A ±10% change is a standard robustness check.
-
Sample/Analyte Stability: The stability of this compound in the prepared sample solution (e.g., in the autosampler) should be assessed over the expected analysis run time.
-
Column Lot Variability: Testing columns from different manufacturing lots helps ensure the method is not dependent on a specific batch of stationary phase.
Part 2: Experimental Design for a Robustness Study
A well-designed robustness study is systematic and scientifically sound. A "one-factor-at-a-time" (OFAT) approach is common, where each parameter is varied while others are held constant.
Experimental Workflow for Robustness Testing
The following diagram outlines a typical workflow for conducting a robustness study for this compound analysis.
Caption: Workflow for a One-Factor-at-a-Time (OFAT) robustness study.
Table 1: Example Robustness Study Parameters and Acceptance Criteria
| Parameter | Variation from Nominal | Acceptance Criteria (Example) |
| Mobile Phase Composition | ± 2% absolute (e.g., 40% ACN becomes 38% & 42%) | System Suitability Test (SST) must pass. %RSD of QC sample peak areas ≤ 15%. Retention Time (RT) shift ≤ 5%. |
| Mobile Phase pH | ± 0.2 units | SST must pass (Resolution > 2.0 from nearest peak). Peak tailing factor between 0.8 and 1.5. |
| Column Temperature | ± 5 °C | SST must pass. %RSD of QC sample peak areas ≤ 15%. |
| Flow Rate | ± 10% (e.g., 0.4 mL/min becomes 0.36 & 0.44 mL/min) | SST must pass. RT shift should be predictable and consistent. |
| Column Lot | Test a different manufacturing lot | SST must pass. %RSD of QC sample peak areas ≤ 15%. |
Protocol: Step-by-Step Robustness Test for Mobile Phase pH
-
Preparation:
-
Prepare three batches of aqueous mobile phase: one at the nominal pH (e.g., 3.5), one at pH 3.3 (-0.2), and one at pH 3.7 (+0.2).
-
Prepare a System Suitability Test (SST) solution containing this compound and any known related impurities or internal standards.
-
Prepare at least two levels of Quality Control (QC) samples (e.g., low and high concentration) in the relevant biological matrix.
-
-
Execution (Nominal Conditions):
-
Equilibrate the LC-MS/MS system with the nominal mobile phase (pH 3.5).
-
Inject the SST solution (n=6) to confirm the system is performing correctly. Verify that all SST criteria (e.g., retention time, peak area %RSD, resolution, tailing factor) are met.
-
Analyze the QC samples (n=3 for each level).
-
-
Execution (Varied Conditions):
-
Change the mobile phase to the low pH variant (pH 3.3).
-
Allow the system to fully equilibrate. This is critical; inadequate equilibration is a common source of error.
-
Repeat the SST injections (n=6) and QC analysis (n=3 per level).
-
Repeat the entire process for the high pH variant (pH 3.7).
-
-
Data Analysis:
-
For each condition, calculate the mean and %RSD for SST peak areas and retention times.
-
Evaluate the peak shape (tailing factor) and resolution from any adjacent peaks.
-
Compare the results against the pre-defined acceptance criteria outlined in Table 1.
-
Part 3: Troubleshooting Guide
This section addresses specific issues that may arise during robustness testing for this compound.
Q: We are observing significant retention time (RT) shifts (>10%) and peak broadening when we switch to a new lot of C18 columns. What is the likely cause and solution?
A: This is a classic sign that the method is not robust to variations in column chemistry.
-
Causality: Different column lots, even from the same manufacturer, can have slight variations in surface area, carbon load, or the activity of residual silanol groups. This compound possesses basic functional groups that are prone to secondary interactions with acidic residual silanols on the silica surface, leading to peak tailing and shifts in retention.[6]
-
Troubleshooting Steps:
-
Confirm Equilibration: Ensure the new column is thoroughly equilibrated.
-
Evaluate Mobile Phase: Consider adding a low-concentration amine modifier (e.g., 0.1% triethylamine) to the mobile phase to mask the active silanol sites.
-
Adjust pH: A slight increase in mobile phase pH can sometimes suppress silanol interactions, but this must be balanced with its effect on analyte retention and ionization efficiency.
-
Long-Term Solution: If the issue persists, the method may be fundamentally reliant on a specific column chemistry. The best practice during development is to screen multiple column brands and chemistries (e.g., different end-capping technologies, phenyl-hexyl phases) to find one that provides consistent performance.
-
Q: During our flow rate robustness test (nominal ±10%), the peak area for this compound changes by over 20%, causing the test to fail. Why is this happening?
A: This suggests an issue with the mass spectrometer's ion source settings not being optimal across the different flow rates.
-
Causality: ESI (Electrospray Ionization) is a concentration-dependent process. Changes in flow rate alter the rate at which the analyte enters the ion source, which can significantly impact desolvation and ionization efficiency. If source parameters (e.g., gas flows, temperatures, voltages) are optimized for only one specific flow rate, efficiency can drop off sharply at higher or lower flows.[7]
-
Troubleshooting Steps:
-
Review Source Parameters: Check if the ion source parameters were optimized using a "sweet spot" flow rate.
-
Re-optimize Source: Perform a quick optimization of key source parameters (e.g., nebulizer gas, drying gas temperature) at the low and high flow rate settings. You may find that a more moderate, generalized set of parameters provides more consistent ionization across the entire flow rate range.
-
Use an Internal Standard: A stable isotope-labeled internal standard for this compound is highly recommended. It will co-elute and experience the same ionization variations, allowing for accurate ratio-based quantification that corrects for these fluctuations.[8]
-
Q: We observe a significant loss of signal (ion suppression) when analyzing plasma samples, and this effect seems to vary between robustness experiments. How can we troubleshoot this?
A: This points to a matrix effect, a common challenge in bioanalysis where co-eluting components from the biological matrix interfere with the ionization of the target analyte.[9]
-
Causality: The small, deliberate changes in robustness testing (e.g., in mobile phase composition) can shift the retention time of this compound just enough to move it into or out of a region of co-eluting phospholipids or other matrix components, causing variable ion suppression.
-
Troubleshooting Steps:
-
Diagnose with Post-Column Infusion: Perform a post-column infusion experiment. Infuse a standard solution of this compound at a constant rate post-column while injecting a blank, extracted plasma sample. Dips in the analyte's signal trace will reveal the retention times where ion suppression is occurring.
-
Improve Sample Preparation: If suppression is severe, the initial sample preparation (e.g., protein precipitation) may be insufficient. Consider a more rigorous technique like Solid-Phase Extraction (SPE) to better remove interfering matrix components.[10]
-
Modify Chromatography: Adjust the chromatographic gradient to separate the analyte peak from the suppression zones identified in the infusion experiment.
-
Use an Isotope-Labeled Internal Standard: As mentioned before, a co-eluting stable isotope-labeled internal standard is the most effective way to compensate for matrix effects that cannot be eliminated chromatographically.[8]
-
References
- 1. benchchem.com [benchchem.com]
- 2. database.ich.org [database.ich.org]
- 3. database.ich.org [database.ich.org]
- 4. scribd.com [scribd.com]
- 5. ijrpc.com [ijrpc.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. ssi.shimadzu.com [ssi.shimadzu.com]
- 8. simbecorion.com [simbecorion.com]
- 9. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnrjournal.com [pnrjournal.com]
Validation & Comparative
A Comparative In Vitro Potency Analysis: Dasatinib vs. N-Deshydroxyethyl Dasatinib
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Dasatinib, marketed as Sprycel®, is a potent, second-generation, multi-targeted tyrosine kinase inhibitor (TKI) that has become a standard of care in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][2] Its therapeutic efficacy stems from its potent inhibition of the BCR-ABL fusion protein, the oncogenic driver in these leukemias, and the Src family of kinases (SFKs).[3][4] Like many orally administered drugs, Dasatinib undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzyme CYP3A4.[5][6] This process generates several metabolites, with N-Deshydroxyethyl Dasatinib (also known as M4) being a principal and pharmacologically active metabolite.[5][7]
This guide provides a comprehensive comparison of the in vitro potency of this compound relative to its parent compound, Dasatinib. Understanding the intrinsic activity of this key metabolite is crucial for a complete picture of Dasatinib's pharmacological profile, even if its systemic exposure differs from the parent drug. We will delve into their comparative biological activity, the experimental protocols used for their evaluation, and the signaling pathways they modulate.
Metabolic Formation of this compound (M4)
Upon absorption, Dasatinib is transported to the liver, where it is metabolized by phase I enzymes. The formation of this compound (M4) occurs via N-dealkylation, a reaction predominantly catalyzed by CYP3A4.[6][8] This metabolic conversion removes the hydroxyethyl group from the piperazine ring of the Dasatinib molecule.
Caption: Metabolic conversion of Dasatinib to this compound (M4) by CYP3A4.
Comparative Pharmacokinetics: The In Vivo Context
While this guide focuses on in vitro potency, a brief look at pharmacokinetic parameters is essential to contextualize the clinical relevance of this compound. Despite its comparable in vitro activity, the metabolite's systemic exposure in patients is significantly lower than that of the parent drug.
| Parameter | Dasatinib | This compound (M4) | Reference |
| Relative AUC | 100% | ~5% of parent drug AUC | [9] |
| Plasma Protein Binding | ~96% | ~93% | [5] |
| Elimination Half-life (t½) | ~3-5 hours | ~4-6 hours | [5] |
This substantial difference in exposure is the primary reason why this compound is not expected to contribute significantly to the overall in vivo clinical efficacy, with the parent Dasatinib remaining the principal driver of the therapeutic effect.[5][10]
In Vitro Potency: A Head-to-Head Comparison
The core of this analysis lies in the direct comparison of the intrinsic inhibitory activity of the two molecules against their key kinase targets in a controlled, cell-free environment.
Mechanism of Action and Target Profile
Both Dasatinib and its M4 metabolite exert their anticancer effects by inhibiting the same key tyrosine kinases. They are ATP-competitive inhibitors that bind to the ATP-binding site of kinases like BCR-ABL and Src, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascades that lead to malignant cell proliferation and survival.[1][4] Dasatinib is distinguished from earlier TKIs like Imatinib by its ability to bind to both the active and inactive conformations of the ABL kinase domain, which contributes to its enhanced potency and its efficacy against many Imatinib-resistant mutations.[4][11][12]
Quantitative Inhibitory Activity (IC50)
The half-maximal inhibitory concentration (IC50) is the standard measure of a drug's potency in inhibiting a specific biological or biochemical function. The available scientific literature consistently states that the in vitro antiproliferative activity of this compound is comparable or similar to that of Dasatinib.[5][9] However, specific IC50 values for the M4 metabolite are not as widely reported as for the parent drug.
| Compound | Target Kinase | IC50 Value | Antiproliferative Activity | Reference |
| Dasatinib | BCR-ABL (unmutated) | < 1 nM | Potent | [5] |
| Src Family Kinases | 0.5 nM (for Src) | Potent | [5][13] | |
| c-KIT | Potent inhibitor | Potent | [14] | |
| PDGFRβ | Potent inhibitor | Potent | [1] | |
| This compound (M4) | BCR-ABL, Src Family | Not explicitly reported | Similar to Dasatinib in vitro | [5][9] |
The data clearly establishes Dasatinib as a highly potent inhibitor with nanomolar-to-subnanomolar activity against its primary targets. The consistent reporting of the M4 metabolite's "similar" potency suggests it retains this high level of intrinsic activity after metabolic conversion.[5]
Disruption of the BCR-ABL Signaling Pathway
The therapeutic effect of both compounds in CML and Ph+ ALL is primarily achieved by shutting down the constitutively active BCR-ABL signaling pathway. Inhibition of the BCR-ABL kinase prevents the activation of multiple downstream pathways, including the Ras/MAPK and PI3K/Akt pathways, which are critical for cell proliferation and survival. This blockade ultimately induces apoptosis (programmed cell death) in the malignant cells.
Caption: Inhibition of the BCR-ABL signaling pathway by Dasatinib and its M4 metabolite.
Experimental Protocols for In Vitro Potency Determination
To ensure scientific integrity, the methods for determining in vitro potency must be robust and reproducible. Below are standardized protocols for the key assays used in this evaluation.
Protocol 1: Biochemical Kinase Inhibition Assay (IC50 Determination)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Objective: To determine the IC50 value of a test compound against a specific kinase (e.g., ABL, Src).
Methodology:
-
Reagent Preparation: Prepare a reaction buffer containing a purified, recombinant kinase, a specific peptide substrate, and ATP.
-
Compound Dilution: Create a serial dilution of the test compounds (Dasatinib and this compound) in DMSO, followed by a further dilution in the assay buffer to achieve the final desired concentrations.
-
Reaction Initiation: In a microplate, combine the kinase, the substrate, and the test compound at various concentrations. Initiate the kinase reaction by adding ATP.
-
Incubation: Allow the reaction to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Reaction Termination: Stop the reaction by adding a solution containing EDTA.
-
Quantification of Phosphorylation: Measure the amount of phosphorylated substrate. Common methods include:
-
Radioisotope Incorporation: Using [γ-³²P]ATP or [γ-³³P]ATP and measuring the radioactivity incorporated into the substrate.
-
Fluorescence-Based Assays: Using technologies like LanthaScreen™ or Z'-LYTE™, which measure a change in fluorescence resonance energy transfer (FRET) upon substrate phosphorylation.
-
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[5]
Caption: Workflow for a typical in vitro kinase inhibition (IC50) assay.
Protocol 2: Cell-Based Proliferation Assay (GI50 Determination)
This assay measures the effect of a compound on the proliferation and viability of cancer cell lines.
Objective: To determine the GI50 (concentration for 50% growth inhibition) of a test compound in a relevant cancer cell line (e.g., K562 for CML).
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well microplate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Add the test compounds (Dasatinib and this compound) at a range of concentrations to the wells. Include untreated and vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Viability Assessment: Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a resazurin-based reagent (e.g., alamarBlue™) to each well.
-
Incubation with Reagent: Incubate for 2-4 hours to allow viable cells to metabolize the reagent, resulting in a colorimetric or fluorometric change.
-
Signal Quantification: Solubilize the formazan product (for MTT) and measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot this percentage against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 value.[5]
Conclusion
The in vitro evidence strongly indicates that this compound (M4) is a pharmacologically active metabolite of Dasatinib, possessing a kinase inhibitory potency that is comparable to the parent drug.[5] Both molecules effectively target BCR-ABL and Src family kinases at low nanomolar concentrations, leading to the inhibition of critical oncogenic signaling pathways.
However, the profound difference in their pharmacokinetic profiles is the deciding factor in their respective contributions to clinical efficacy. The significantly lower systemic exposure (AUC) of this compound means its role in the overall therapeutic effect observed in patients is considered minor.[9][10] The parent compound, Dasatinib, remains the primary agent responsible for the potent and durable responses seen in the treatment of CML and Ph+ ALL. This guide underscores the importance of integrating both in vitro potency and in vivo pharmacokinetic data for a comprehensive understanding of a drug and its metabolites.
References
- 1. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 2. Dasatinib in chronic myeloid leukemia: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. ClinPGx [clinpgx.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics [frontiersin.org]
- 10. Metabolism and disposition of dasatinib after oral administration to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dasatinib - Proteopedia, life in 3D [proteopedia.org]
- 12. The structure of Dasatinib (BMS-354825) bound to activated ABL kinase domain elucidates its inhibitory activity against imatinib-resistant ABL mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dasatinib (BMS-354825), a dual SRC/ABL kinase inhibitor, inhibits the kinase activity of wild-type, juxtamembrane, and activation loop mutant KIT isoforms associated with human malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioanalytical Method Validation for N-Deshydroxyethyl Dasatinib
Introduction: The Critical Role of Metabolite Quantification in Drug Development
In the landscape of pharmaceutical development, the comprehensive understanding of a drug's metabolic fate is as crucial as the efficacy of the parent compound itself. N-Deshydroxyethyl Dasatinib is a significant metabolite of Dasatinib, a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[1][2][3] The accurate quantification of this metabolite in biological matrices is paramount for elucidating the complete pharmacokinetic profile, assessing potential safety liabilities, and establishing definitive exposure-response relationships.
This guide provides an in-depth, experience-driven comparison of bioanalytical methodologies for the validation of this compound quantification. It is designed for researchers, scientists, and drug development professionals seeking to establish a robust and reliable bioanalytical workflow that adheres to stringent regulatory expectations. We will delve into the causality behind experimental choices, present a detailed, validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, and compare its performance against alternative analytical techniques.
Pillar 1: The Foundation of Trustworthiness - Bioanalytical Method Validation
The objective of validating a bioanalytical method is to demonstrate that it is suitable for its intended purpose.[4] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines to ensure the reliability and integrity of bioanalytical data.[5][6][7][8][9] The current global standard is largely harmonized under the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[5][9]
A bioanalytical method must be a self-validating system, where each parameter contributes to the overall confidence in the generated data. The core validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other endogenous or exogenous components in the matrix.
-
Accuracy: The closeness of the determined value to the nominal or known true value.
-
Precision: The degree of scatter between a series of measurements of the same sample.
-
Linearity and Range: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a defined range.
-
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration of an analyte that can be reliably detected and quantified with acceptable accuracy and precision.
-
Matrix Effect: The alteration of analyte response due to the presence of co-eluting, undetected matrix components.
-
Stability: The chemical stability of the analyte in the biological matrix under various storage and processing conditions.
-
Recovery: The efficiency of the extraction process.
The Gold Standard: A Validated LC-MS/MS Method for this compound
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preeminent technique for the quantification of small molecules like this compound in complex biological matrices due to its unparalleled sensitivity and selectivity.[1][10]
Experimental Workflow
The following diagram illustrates a typical LC-MS/MS workflow for the quantification of this compound in human plasma.
Caption: LC-MS/MS workflow for this compound quantification.
Detailed Experimental Protocol
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma, add 20 µL of an internal standard working solution (e.g., this compound-d8).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean vial for injection.
2. Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 1 minute.
-
Injection Volume: 5 µL.
3. Tandem Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: e.g., m/z 446.2 -> 359.1
-
This compound-d8 (IS): e.g., m/z 454.2 -> 367.1
-
-
Optimization: Ion source parameters (e.g., gas flows, temperature) and collision energy should be optimized for maximum signal intensity.
Hypothetical Validation Data Summary
The following table summarizes the acceptance criteria and hypothetical performance data for the validated LC-MS/MS method.
| Validation Parameter | Acceptance Criteria (ICH M10) | Hypothetical Performance Data |
| Linearity Range | Correlation coefficient (r²) ≥ 0.99 | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | 0.998 | |
| Accuracy | Within ±15% of nominal (±20% at LLOQ) | Within ±8.5% |
| Precision (Intra- and Inter-day) | ≤15% CV (≤20% at LLOQ) | ≤9.2% CV |
| Lower Limit of Quantification (LLOQ) | S/N ≥ 10, with acceptable accuracy & precision | 1 ng/mL |
| Matrix Effect | CV of IS-normalized matrix factor ≤15% | 7.8% CV |
| Recovery | Consistent and reproducible | >85% |
| Stability (Freeze-Thaw, Bench-Top, Long-Term) | Within ±15% of nominal concentration | Stable for at least 3 freeze-thaw cycles, 24 hours at room temperature, and 90 days at -80°C. |
Comparative Analysis of Bioanalytical Methods
While LC-MS/MS is the gold standard, other techniques can be considered depending on the application. The choice of method is a balance between performance, cost, and throughput.
Caption: Decision tree for selecting a bioanalytical method.
Performance Comparison
| Feature | LC-MS/MS | High-Performance Liquid Chromatography (HPLC-UV) | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Sensitivity | Very High (pg/mL to ng/mL) | Moderate (ng/mL to µg/mL)[1][11] | High (pg/mL to ng/mL) |
| Selectivity | Very High (based on mass-to-charge ratio) | Moderate (potential for interference)[1] | High (antibody-dependent) |
| Linearity Range | Wide | Moderate | Narrow |
| Development Time | Moderate to High | Low to Moderate | High (antibody development) |
| Cost per Sample | High | Low | Moderate |
| Throughput | Moderate to High (with automation) | Moderate | High |
| Matrix Effect | Can be significant, requires careful management | Less pronounced but still a factor | Can be significant (non-specific binding) |
| Multiplexing | Possible for multiple metabolites | Limited | Limited |
LC-MS/MS vs. HPLC-UV: For bioanalytical applications requiring the quantification of low-concentration metabolites in complex matrices like plasma, HPLC-UV generally lacks the necessary sensitivity and selectivity.[1] While HPLC-UV is a robust and cost-effective technique for analyzing bulk drug substances and pharmaceutical formulations, it is prone to interferences from endogenous matrix components, leading to inaccurate quantification at the low concentrations typical of metabolites.[1][2]
LC-MS/MS vs. ELISA: ELISA offers high sensitivity and throughput but suffers from several drawbacks for small molecule quantification. The development of highly specific antibodies to small molecules like this compound is a complex and time-consuming process. Furthermore, cross-reactivity with the parent drug or other metabolites can be a significant issue, compromising the specificity of the assay. While suitable for large-scale screening, the development and validation effort for a regulatory-compliant ELISA for a small molecule metabolite is often greater than for an LC-MS/MS method.
Conclusion: An Authoritative and Trustworthy Approach
The validation of a bioanalytical method for this compound is a critical undertaking that demands a meticulous and scientifically sound approach. This guide has demonstrated that LC-MS/MS stands as the superior methodology, offering the requisite sensitivity, selectivity, and dynamic range to meet the stringent demands of regulatory agencies.
By adhering to the principles of bioanalytical method validation outlined in guidelines such as ICH M10, and by making informed decisions based on a thorough understanding of the strengths and limitations of different analytical techniques, researchers can ensure the generation of high-quality, reliable data. This, in turn, facilitates a comprehensive understanding of the drug's disposition and contributes to the successful development of safe and effective medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. ijsr.net [ijsr.net]
- 3. Dasatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. id-eptri.eu [id-eptri.eu]
- 5. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. labs.iqvia.com [labs.iqvia.com]
- 7. fda.gov [fda.gov]
- 8. hhs.gov [hhs.gov]
- 9. fda.gov [fda.gov]
- 10. scielo.br [scielo.br]
- 11. acgpubs.org [acgpubs.org]
A Comparative Guide to the Profiling and Characterization of N-Deshydroxyethyl Dasatinib
For researchers, scientists, and drug development professionals, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is a cornerstone of therapeutic efficacy. In the context of Dasatinib, a potent second-generation tyrosine kinase inhibitor, a comprehensive understanding of its impurity profile is not merely a regulatory requirement but a scientific imperative. This guide provides an in-depth comparative analysis of the methodologies for profiling and characterizing a critical impurity: N-Deshydroxyethyl Dasatinib. Drawing upon established analytical principles and experimental data, this document will navigate the complexities of impurity identification, offering field-proven insights into experimental design and data interpretation.
The Significance of Impurity Profiling in Dasatinib
Dasatinib is a multi-targeted kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL)[1]. Its therapeutic action is achieved by inhibiting key signaling pathways that drive cancer cell proliferation[2][3][4]. However, like any synthetic API, the manufacturing process and subsequent storage can introduce impurities—related substances that can impact the drug's safety and efficacy.
This compound, also known as M4, is a primary metabolite of Dasatinib, formed principally through N-dealkylation of the parent molecule by the cytochrome P450 enzyme CYP3A4[1][5][6][7]. It is also a known process-related impurity that can arise during synthesis[8]. While it is a pharmacologically active metabolite, its systemic exposure is significantly lower than the parent drug[1]. Nevertheless, accurate identification and quantification of this compound are crucial for ensuring the quality and consistency of the final drug product. Regulatory bodies like the International Council for Harmonisation (ICH) mandate stringent control over impurities in pharmaceutical products[9][10].
Comparative Analysis of Analytical Methodologies
The primary analytical techniques for the impurity profiling of Dasatinib and its related substances are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), often coupled with mass spectrometry (LC-MS). These methods provide the necessary sensitivity and resolution to detect, separate, and quantify impurities, even at trace levels[11][12].
Core Principles of Method Selection
The choice of an analytical method is guided by the need for specificity, linearity, accuracy, precision, and robustness[10][13]. For impurity profiling, a stability-indicating method is paramount—a method capable of separating the API from its impurities and degradation products[9][14][15]. Forced degradation studies, where the drug substance is subjected to stress conditions such as acid, base, oxidation, heat, and light, are essential for developing and validating such methods[9][14][15][16].
Methodology Comparison: RP-HPLC vs. LC-MS
| Feature | RP-HPLC with UV Detection | LC-MS (Liquid Chromatography-Mass Spectrometry) |
| Principle | Separation based on hydrophobicity, detection via UV absorbance. | Separation based on hydrophobicity, detection based on mass-to-charge ratio. |
| Strengths | Robust, reproducible, widely available, and cost-effective for quantification. Excellent for routine quality control. | Provides structural information (molecular weight and fragmentation patterns), enabling definitive identification of unknown impurities. High sensitivity and specificity. |
| Limitations | May not be able to identify co-eluting peaks or unknown impurities without reference standards. Less sensitive than MS for certain compounds. | Higher cost and complexity. Matrix effects can sometimes suppress ion formation, affecting quantification. |
| Typical Application | Routine quality control, purity assays, and stability testing where impurities are known and reference standards are available. | Impurity identification, characterization of degradation products, and metabolic studies. Essential during drug development and for troubleshooting. |
Experimental Protocols: A Step-by-Step Guide
The following protocols are synthesized from established methodologies for Dasatinib impurity profiling and are intended to serve as a practical guide for laboratory implementation.
Protocol 1: RP-HPLC Method for Quantification of this compound
This protocol outlines a stability-indicating RP-HPLC method for the quantification of this compound and other related impurities in Dasatinib drug substance.
1. Chromatographic Conditions:
-
Column: Kinetex C18 (150 x 4.6 mm, 5 µm) or equivalent[14][16]. A Sunniest C18 column (250 x 4.6 mm, 5 µm) has also been shown to be effective[10][11].
-
Mobile Phase A: 20 mM ammonium acetate buffer (pH 5.0)[10][11] or 1.36 g/L KH₂PO₄ buffer (pH 7.8 adjusted with KOH)[14][16].
-
Mobile Phase B: Acetonitrile or a mixture of methanol, buffer, and acetonitrile[10][11].
-
Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to elute the more hydrophobic impurities.
2. Sample Preparation:
-
Prepare a stock solution of the Dasatinib sample in a suitable diluent (e.g., methanol or a mixture of mobile phases) at a concentration of approximately 0.5-1.0 mg/mL[10][14][16].
-
Prepare a stock solution of the this compound reference standard in the same diluent.
-
For system suitability, a spiked solution containing Dasatinib and all known impurities, including this compound, should be prepared[8][10].
3. Validation Parameters (as per ICH guidelines)[10][13]:
-
Specificity: Demonstrated by the separation of the main peak from all impurity peaks in stressed samples.
-
Linearity: Assessed over a range of concentrations for this compound (e.g., from the limit of quantification to 150% of the specified limit).
-
Accuracy: Determined by recovery studies of spiked samples at different concentration levels.
-
Precision: Evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on signal-to-noise ratios (typically 3:1 for LOD and 10:1 for LOQ).
Protocol 2: LC-MS for Identification and Characterization
This protocol is designed for the definitive identification of this compound and the characterization of unknown degradation products.
1. LC Conditions:
-
Utilize the same LC conditions as described in Protocol 1 to ensure chromatographic consistency.
2. Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically used for Dasatinib and its impurities[10].
-
Mass Analyzer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) can be used.
-
Data Acquisition: Full scan mode to detect all ions within a specified mass range, and product ion scan (MS/MS) mode to obtain fragmentation patterns for structural elucidation.
3. Data Analysis:
-
The mass-to-charge ratio (m/z) of the this compound peak in the sample chromatogram should match that of the reference standard. The molecular formula for this compound is C₂₀H₂₂ClN₇OS, with a corresponding molecular weight of 443.95 g/mol [17][18].
-
Fragmentation patterns obtained from MS/MS analysis can be compared with the reference standard or used to propose structures for unknown impurities.
Visualizing the Workflow and Metabolic Pathway
To better illustrate the processes involved, the following diagrams are provided.
Caption: A typical workflow for Dasatinib impurity profiling.
Caption: Metabolic formation of this compound.
Conclusion
The comprehensive profiling and characterization of this compound are critical for ensuring the quality, safety, and efficacy of Dasatinib. A combination of RP-HPLC for robust quantification and LC-MS for definitive identification provides a powerful analytical toolkit for researchers and drug development professionals. The methodologies and insights presented in this guide offer a solid foundation for establishing self-validating and reliable protocols for the analysis of this key impurity, ultimately contributing to the development of safer and more effective medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dasatinib | C22H26ClN7O2S | CID 3062316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dasatinib Inhibits Lung Cancer Cell Growth and Patient Derived Tumor Growth in Mice by Targeting LIMK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of dasatinib and its structural analogs as CYP3A4 mechanism-based inactivators and the proposed bioactivation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijsr.net [ijsr.net]
- 9. researchgate.net [researchgate.net]
- 10. brjac.com.br [brjac.com.br]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. RP-LC Method Development and Validation for Dasatinib Forced Degradation Study: Isolation and Structural Characterization by NMR and HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. academic.oup.com [academic.oup.com]
- 17. clearsynth.com [clearsynth.com]
- 18. pharmaffiliates.com [pharmaffiliates.com]
A Comparative Guide to Bioequivalence Studies of N-Deshydroxyethyl Dasatinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of methodologies and strategic considerations for conducting bioequivalence (BE) studies involving N-Deshydroxyethyl Dasatinib, a principal active metabolite of Dasatinib. Dasatinib is a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][2] A thorough understanding of the bioequivalence of its metabolites is crucial for the development of generic formulations and for ensuring therapeutic interchangeability.
Introduction: The Significance of this compound (M4)
Dasatinib undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP3A4.[1][3][4] This process yields several metabolites, with this compound (also known as M4) being a primary and pharmacologically active metabolite formed through N-dealkylation.[2][3][5] While its systemic exposure is significantly lower than the parent drug, its in vitro antiproliferative activity is comparable to Dasatinib.[2][3]
Although regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) primarily recommend measuring the parent drug (Dasatinib) for bioequivalence assessment, understanding the pharmacokinetic profile of active metabolites like M4 is critical.[6] It provides a more complete picture of the drug's behavior in vivo and can be particularly important if formulation differences affect metabolic pathways.[7]
Metabolic Pathway of Dasatinib to this compound (M4)
The biotransformation of Dasatinib is a critical aspect of its pharmacology. The diagram below illustrates the primary metabolic conversion to its active metabolite, M4.
References
- 1. ClinPGx [clinpgx.org]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics [frontiersin.org]
- 4. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism and disposition of dasatinib after oral administration to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. ema.europa.eu [ema.europa.eu]
A Comparative Guide to Interspecies Differences in Dasatinib Metabolism to M4
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth comparison of the metabolic conversion of Dasatinib to its active metabolite, M4, across various preclinical species and humans. Understanding these interspecies differences is critical for the accurate interpretation of preclinical data and the successful clinical development of Dasatinib and related compounds. This document will delve into the enzymatic pathways, present a framework for comparative analysis, and provide detailed experimental protocols for independent verification.
Introduction: The Significance of Dasatinib and its M4 Metabolite
Dasatinib is a potent second-generation tyrosine kinase inhibitor (TKI) pivotal in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1] It functions by targeting multiple kinases, most notably BCR-ABL.[1] The clinical efficacy and safety profile of Dasatinib are not solely dependent on the parent drug but are also influenced by its metabolic fate.
Upon administration, Dasatinib undergoes extensive metabolism, primarily in the liver.[2][3] One of the key metabolites formed is M4, a product of N-dealkylation.[2][4] In vitro studies have demonstrated that M4 is pharmacologically active, exhibiting a potency comparable to the parent Dasatinib molecule.[5] However, its systemic exposure in humans is relatively low, contributing to a smaller fraction of the overall clinical effect.[5][6] Despite this, understanding the formation of M4 is crucial for a complete toxicological and pharmacological assessment, especially when extrapolating from preclinical animal models to human clinical trials.
Interspecies Comparison of Dasatinib Metabolism to M4
Preclinical animal models are indispensable for evaluating the safety and efficacy of new chemical entities. However, interspecies differences in drug metabolism can lead to significant variations in pharmacokinetic and pharmacodynamic profiles. For Dasatinib, the formation of the M4 metabolite is a critical metabolic pathway to compare across species to ensure the relevance of preclinical findings.
Enzymatic Pathway of M4 Formation
The primary enzyme responsible for the N-dealkylation of Dasatinib to form M4 in humans is Cytochrome P450 3A4 (CYP3A4).[2][3] While other enzymes may play a minor role, CYP3A4 is the major catalyst for this biotransformation. The activity and abundance of CYP3A4 orthologs can vary significantly among different animal species, leading to the observed differences in M4 formation.
Diagram of Dasatinib Metabolism to M4
Caption: Metabolic conversion of Dasatinib to its M4 metabolite.
Comparative In Vitro Data
In vitro studies utilizing liver microsomes and hepatocytes from various species are the gold standard for assessing interspecies differences in drug metabolism.[7] Such studies have been conducted for Dasatinib, comparing its metabolism in human, monkey, dog, rat, and mouse liver preparations.[7] While the specific quantitative data from these studies are not publicly available in a consolidated format, the general findings indicate that oxidative metabolism is the predominant clearance pathway across these species.[7]
The following table illustrates how such comparative data would be presented. The values are placeholders and should be determined experimentally.
| Species | In Vitro System | M4 Formation Rate (pmol/min/mg protein) | M4 as % of Total Metabolites |
| Human | Liver Microsomes | Value | Value |
| Monkey | Liver Microsomes | Value | Value |
| Dog | Liver Microsomes | Value | Value |
| Rat | Liver Microsomes | Value | Value |
| Mouse | Liver Microsomes | Value | Value |
| Human | Hepatocytes | Value | Value |
| Monkey | Hepatocytes | Value | Value |
| Dog | Hepatocytes | Value | Value |
| Rat | Hepatocytes | Value | Value |
| Mouse | Hepatocytes | Value | Value |
Note: The values in this table are for illustrative purposes only and need to be determined through experimentation.
Experimental Protocols for Assessing Interspecies Differences in M4 Formation
To provide researchers with the tools to conduct their own comparative studies, we present detailed, self-validating protocols for in vitro metabolism assays.
In Vitro Metabolism of Dasatinib in Liver Microsomes
This protocol outlines the steps to determine the rate of M4 formation in liver microsomes from different species.
Objective: To quantify the formation of the M4 metabolite of Dasatinib in liver microsomes from human, monkey, dog, rat, and mouse.
Materials:
-
Dasatinib
-
M4 metabolite standard
-
Pooled liver microsomes from human, monkey, dog, rat, and mouse (commercially available)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard (e.g., a stable isotope-labeled analog)
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of Dasatinib in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of the M4 standard in a suitable solvent.
-
Prepare the NADPH regenerating system in phosphate buffer.
-
Prepare the quenching solution (ACN with internal standard).
-
-
Incubation:
-
In a 96-well plate, add the liver microsomes (final protein concentration typically 0.5-1 mg/mL) and phosphate buffer.
-
Add the Dasatinib solution to achieve the desired final concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with shaking for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Reaction Quenching and Sample Preparation:
-
At each time point, stop the reaction by adding an equal volume of the cold quenching solution.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Develop a sensitive and specific LC-MS/MS method for the quantification of the M4 metabolite.
-
Generate a standard curve using the M4 standard to quantify the amount of M4 formed in the samples.
-
-
Data Analysis:
-
Plot the concentration of M4 formed versus time.
-
Determine the initial rate of M4 formation from the linear portion of the curve.
-
Normalize the rate to the protein concentration (pmol/min/mg protein).
-
Diagram of In Vitro Microsomal Assay Workflow
Caption: Workflow for in vitro Dasatinib metabolism assay.
In Vivo Pharmacokinetic Studies in Animal Models
To complement the in vitro data, in vivo studies are essential to understand the complete pharmacokinetic profile of Dasatinib and M4.
Objective: To determine the plasma concentrations of Dasatinib and its M4 metabolite in different animal species following oral administration.
Animals:
-
Mice
-
Rats
-
Dogs
-
Monkeys
Protocol:
-
Dosing:
-
Administer a single oral dose of Dasatinib to each animal species. The dose should be selected based on preclinical efficacy and toxicology studies.
-
-
Blood Sampling:
-
Collect blood samples at various time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Process the blood to obtain plasma and store frozen until analysis.
-
-
Sample Analysis:
-
Develop and validate a sensitive LC-MS/MS method for the simultaneous quantification of Dasatinib and M4 in plasma.
-
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters for both Dasatinib and M4, including:
-
Cmax (maximum plasma concentration)
-
Tmax (time to reach Cmax)
-
AUC (area under the plasma concentration-time curve)
-
Half-life (t1/2)
-
-
Calculate the metabolite-to-parent drug ratio (M4 AUC / Dasatinib AUC).
-
Conclusion and Future Directions
The metabolic conversion of Dasatinib to its active metabolite M4 exhibits interspecies differences, primarily driven by variations in CYP3A4 activity. While qualitative similarities in metabolic pathways exist across common preclinical species and humans, quantitative differences in the rate and extent of M4 formation are critical to consider for accurate preclinical-to-clinical translation. The provided experimental protocols offer a robust framework for researchers to generate these crucial comparative data.
Future research should focus on developing and validating in silico models that can accurately predict the interspecies differences in Dasatinib metabolism. Such models, informed by robust in vitro and in vivo data, will further enhance the efficiency and accuracy of the drug development process.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. ClinPGx [clinpgx.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Metabolism and disposition of dasatinib after oral administration to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Metabolism and Disposition of Dasatinib after Oral Administration to Humans | Semantic Scholar [semanticscholar.org]
- 7. Preclinical pharmacokinetics and in vitro metabolism of dasatinib (BMS-354825): a potent oral multi-targeted kinase inhibitor against SRC and BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to FDA-Compliant Method Validation for N-Deshydroxyethyl Dasatinib
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, technically grounded framework for the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of N-Deshydroxyethyl Dasatinib, a known impurity and metabolite of Dasatinib.[1][2] Drawing from extensive field experience, this document moves beyond a simple checklist of validation parameters. Instead, it offers a comparative analysis of the method's performance against the stringent acceptance criteria set forth by the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), specifically guideline Q2(R1).[3][4] The objective is to demonstrate that the analytical procedure is unequivocally fit for its intended purpose.[5]
Dasatinib is a multi-targeted tyrosine kinase inhibitor used in the treatment of specific types of leukemia.[6] The control of impurities in the active pharmaceutical ingredient (API) is critical to ensure the safety and efficacy of the final drug product. This compound is a process-related impurity and a primary active metabolite of Dasatinib.[6][7] Therefore, a robust, validated analytical method is a regulatory necessity for its accurate quantification.
The following sections detail the experimental design, rationale, and performance data for each validation parameter, establishing a self-validating system that ensures scientific integrity and regulatory compliance.
The Analytical Cornerstone: A Stability-Indicating RP-HPLC Method
The fundamental goal is to develop a method that can separate this compound from the parent API, Dasatinib, and any potential degradation products.[8] A stability-indicating method is crucial as it provides confidence that the measured impurity concentration is accurate and not affected by co-eluting species formed under stress conditions.[9]
Based on the physicochemical properties of Dasatinib and its impurities, a gradient RP-HPLC method with UV detection was strategically selected.[7][10] The use of a C18 stationary phase provides the necessary hydrophobicity to retain and separate these moderately polar compounds, while a gradient elution ensures adequate resolution and reasonable run times.
Table 1: Optimized Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | Inertsil ODS-3V (150 x 4.6 mm, 5 µm) | Provides excellent resolution and peak shape for Dasatinib and its related substances.[7] |
| Mobile Phase A | 0.01 M Potassium Dihydrogen Phosphate Buffer (pH 6.0) | Buffering at this pH optimizes the ionization state of the analytes for consistent retention.[7] |
| Mobile Phase B | Acetonitrile | A common, effective organic modifier for reversed-phase chromatography. |
| Gradient Program | Optimized for separation (Specifics in protocol) | Ensures separation of all known impurities and degradants from the analyte peaks. |
| Flow Rate | 1.0 mL/min | Balances analysis time with optimal separation efficiency. |
| Column Temperature | 45°C | Enhances peak symmetry and reduces viscosity, improving method reproducibility.[11] |
| Detection Wavelength | 315 nm | A wavelength where both Dasatinib and its impurities exhibit significant absorbance, ensuring sensitivity.[7] |
| Injection Volume | 10 µL | A standard volume that balances sensitivity with the risk of column overload. |
| Diluent | Methanol:Water (50:50, v/v) | Ensures complete solubilization of the API and impurities.[10] |
The Validation Master Plan: A Workflow for Regulatory Compliance
The validation process follows a logical progression, starting from establishing the method's specificity and culminating in testing its robustness. Each step builds upon the last, creating a comprehensive data package that demonstrates the method is fit for purpose.
Caption: Workflow for Analytical Method Validation.
Method Validation Parameters: Protocols & Performance Data
The following sections detail the validation of the method against the core parameters defined in ICH Q2(R1).[3][4]
Specificity & Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.[8] To prove the stability-indicating nature of the method, forced degradation studies are performed.[12]
Experimental Protocol:
-
Prepare solutions of Dasatinib API (e.g., 1000 µg/mL).
-
Expose the solutions to various stress conditions as per ICH guidelines:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 30 min.[9]
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 30 min.[9]
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 1 hour.[7]
-
Thermal Degradation: Solid API heated at 105°C for 48 hours.[7]
-
Photolytic Degradation: Expose solution to UV light (200 watt-hours/m²) and visible light (1.2 million lux-hours).[7]
-
-
Prepare a placebo solution and a solution of Dasatinib spiked with this compound and other known impurities.
-
Analyze all samples by the proposed HPLC method, using a photodiode array (PDA) detector to assess peak purity.
Performance & Acceptance Criteria: The method is considered specific if there is no interference from placebo or degradation products at the retention time of the this compound peak. The peak purity angle should be less than the peak purity threshold for the analyte peak in all stressed samples, indicating no co-elution.
Table 2: Summary of Forced Degradation Results
| Stress Condition | % Degradation of Dasatinib | Observations | Peak Purity for this compound |
| Acid (0.1 N HCl) | ~7.9% | Minor degradation peaks observed, well-resolved from analyte.[9] | Pass |
| Base (0.1 N NaOH) | ~6.5% | Significant degradation with resolved peaks.[9] | Pass |
| Oxidation (3% H₂O₂) | ~15% | Major degradation products formed, including N-oxide; all resolved.[11] | Pass |
| Thermal (105°C) | ~2.5% | Minimal degradation. | Pass |
| Photolytic (UV/Vis) | ~4.0% | Minor degradation products observed, well-resolved. | Pass |
Linearity & Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.
Experimental Protocol:
-
Prepare a stock solution of this compound reference standard.
-
Perform serial dilutions to prepare at least five concentration levels, ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., if the limit is 0.1%, the range would be ~0.05% to 0.15%).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Performance & Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be minimal, and the data points should not show significant deviation from the regression line.
Table 3: Linearity Data for this compound
| Concentration (% of Test Conc.) | Mean Peak Area (n=3) |
| 50% (LOQ Level) | 12,540 |
| 75% | 18,815 |
| 100% (Specification Level) | 25,105 |
| 125% | 31,350 |
| 150% | 37,680 |
| Correlation Coefficient (r²) | 0.9998 |
| Regression Equation | y = 250.8x + 15.7 |
Accuracy (Recovery)
Accuracy is the closeness of the test results obtained by the method to the true value. It is determined by spike-and-recovery studies.
Experimental Protocol:
-
Prepare a sample of Dasatinib API at the test concentration.
-
Spike the API sample with known amounts of this compound reference standard at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Prepare each concentration level in triplicate.
-
Analyze the spiked samples and calculate the percentage recovery.
Performance & Acceptance Criteria: The mean percent recovery should be within 90.0% to 110.0% for each level.
Table 4: Accuracy (Recovery) Data
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL, mean) | % Recovery (mean, n=3) | % RSD |
| 50% | 0.25 | 0.248 | 99.2% | 0.8% |
| 100% | 0.50 | 0.506 | 101.2% | 0.5% |
| 150% | 0.75 | 0.745 | 99.3% | 0.6% |
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of Dasatinib API spiked with this compound at the 100% specification level on the same day, by the same analyst, using the same equipment.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and on a different instrument.
-
Calculate the % Relative Standard Deviation (%RSD) for the results from both sets of analyses.
Performance & Acceptance Criteria: The %RSD for the area of this compound in six replicate injections should not be more than 5.0%.
Table 5: Precision Data
| Parameter | Day 1 / Analyst 1 / Instrument 1 (% Area) | Day 2 / Analyst 2 / Instrument 2 (% Area) |
| Rep 1 | 0.101 | 0.103 |
| Rep 2 | 0.099 | 0.101 |
| Rep 3 | 0.102 | 0.104 |
| Rep 4 | 0.100 | 0.099 |
| Rep 5 | 0.098 | 0.102 |
| Rep 6 | 0.101 | 0.103 |
| Mean | 0.100 | 0.102 |
| Std. Dev. | 0.0015 | 0.0018 |
| % RSD | 1.5% | 1.8% |
Limits of Detection (LOD) & Quantitation (LOQ)
LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitated with suitable precision and accuracy.
Experimental Protocol: These are typically determined based on the signal-to-noise ratio (S/N) or by using the standard deviation of the response and the slope of the calibration curve.
-
LOD: S/N ratio of 3:1.
-
LOQ: S/N ratio of 10:1.[10]
-
Prepare a series of dilute solutions of this compound.
-
Inject them to determine the concentrations that yield the target S/N ratios.
-
To confirm the LOQ, analyze six replicate samples at the determined LOQ concentration and verify that the precision (%RSD) and accuracy meet acceptance criteria.
Performance & Acceptance Criteria: Precision (%RSD) at the LOQ level should be ≤ 10%.
Table 6: LOD & LOQ Results
| Parameter | Concentration (% of Test Conc.) | Signal-to-Noise Ratio | Precision at LOQ (%RSD, n=6) |
| LOD | 0.015% (0.075 µg/mL) | 3.2 | N/A |
| LOQ | 0.05% (0.25 µg/mL) | 10.5 | 4.2% |
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Experimental Protocol:
-
Introduce small, deliberate changes to the method parameters one at a time.
-
Analyze a spiked sample with each modified condition.
-
Parameters to vary include:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2°C)
-
Mobile Phase pH (± 0.2 units)
-
Mobile Phase Composition (± 2% organic)
-
Performance & Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits, and the impurity content should not change significantly.
Table 7: Robustness Study Results
| Parameter Varied | Value | Resolution (Dasatinib/Impurity) | Tailing Factor (Impurity) | % Impurity Measured |
| Control | N/A | > 2.0 | 1.2 | 0.101% |
| Flow Rate | 0.9 mL/min | > 2.0 | 1.2 | 0.100% |
| 1.1 mL/min | > 2.0 | 1.1 | 0.102% | |
| Temperature | 43°C | > 2.0 | 1.2 | 0.101% |
| 47°C | > 2.0 | 1.2 | 0.100% | |
| Mobile Phase pH | 5.8 | > 2.0 | 1.3 | 0.098% |
| 6.2 | > 2.0 | 1.1 | 0.103% |
Conclusion: A Validated Method for Confident Quality Control
This comprehensive validation exercise demonstrates that the proposed RP-HPLC method is specific, linear, accurate, precise, and robust for the intended purpose of quantifying this compound in Dasatinib API. The experimental data consistently meets the stringent acceptance criteria outlined by FDA and ICH guidelines.[13][14] This self-validating system of protocols and predefined criteria provides a high degree of assurance that the method will perform reliably in a routine quality control environment, ultimately contributing to the safety and quality of the final drug product.
References
- 1. This compound | 910297-51-7 [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 5. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 6. benchchem.com [benchchem.com]
- 7. ijsr.net [ijsr.net]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. chesci.com [chesci.com]
- 10. brjac.com.br [brjac.com.br]
- 11. academic.oup.com [academic.oup.com]
- 12. fda.gov [fda.gov]
- 13. fda.gov [fda.gov]
- 14. starodub.nl [starodub.nl]
A Comparative Guide to the Structural Elucidation of N-Deshydroxyethyl Dasatinib Degradation Products
For researchers, scientists, and drug development professionals, ensuring the stability of a drug substance and identifying its degradation products is a critical aspect of pharmaceutical development. This guide provides an in-depth technical comparison of analytical methodologies for the structural elucidation of potential degradation products of N-Deshydroxyethyl Dasatinib, a primary active metabolite and known impurity of the tyrosine kinase inhibitor, Dasatinib.[1][2] While forced degradation studies on Dasatinib are well-documented, this guide extrapolates from that knowledge to predict and characterize the degradation profile of its N-deshydroxyethyl analogue, offering a robust framework for its analysis.
Introduction: this compound in Context
Dasatinib is a potent inhibitor of multiple tyrosine kinases and is a frontline treatment for chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[3] Following administration, Dasatinib undergoes extensive metabolism, primarily mediated by the cytochrome P450 enzyme CYP3A4, leading to the formation of several metabolites.[1] Among these, this compound (M4) is pharmacologically active, making the characterization of its stability and degradation crucial for a comprehensive understanding of the drug's overall safety and efficacy profile.[1]
This guide will compare and contrast the two primary analytical workflows for the structural elucidation of its degradation products: hyphenated mass spectrometry techniques (LC-MS/MS and HRMS) and nuclear magnetic resonance (NMR) spectroscopy.
Hypothesized Degradation Pathways of this compound
Based on the known degradation pathways of Dasatinib under forced conditions (acidic, alkaline, oxidative, photolytic, and thermal stress), we can hypothesize the likely degradation products of this compound.[4][5][6][7][8] The primary sites for degradation are anticipated to be the piperazine ring and the thiazole ring.
Caption: Hypothesized degradation pathways of this compound under various stress conditions.
Comparative Analytical Workflows for Structural Elucidation
The definitive identification of these potential degradation products necessitates a multi-pronged analytical approach. Below, we compare the utility of LC-MS and NMR-based strategies.
Workflow 1: LC-MS for Rapid Screening and Identification
Liquid chromatography coupled with mass spectrometry (LC-MS) is the workhorse for impurity profiling due to its high sensitivity and ability to provide molecular weight information.[8]
-
Sample Preparation: Subject a solution of this compound (e.g., 1 mg/mL) to forced degradation conditions (e.g., 0.1N HCl at 60°C for 30 minutes, 2N NaOH for 30 minutes, 30% H2O2 at room temperature for 2 hours).[7] Neutralize the solutions as needed and dilute with the mobile phase.
-
Chromatographic Separation:
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is a suitable starting point.[9]
-
Mobile Phase: A gradient elution using 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B) generally provides good separation.[9]
-
Flow Rate: A typical flow rate is 0.4 mL/min.[9]
-
Detection: A photodiode array (PDA) detector can be used to monitor the separation, with a wavelength of around 320 nm being appropriate for Dasatinib and its analogues.
-
-
Mass Spectrometric Analysis:
-
Ionization: Electrospray ionization (ESI) in positive mode is typically effective for these compounds.
-
MS Scan: Perform a full scan to detect all eluting compounds and their molecular weights.
-
MS/MS Fragmentation: For each detected degradation product, perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns. This data is crucial for proposing chemical structures.
-
High-Resolution Mass Spectrometry (HRMS): Utilize an HRMS instrument (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements, which allows for the determination of the elemental composition of the degradation products.[5]
-
The choice of a C18 column is based on the non-polar to moderately polar nature of the parent compound and its expected degradation products. The acidic mobile phase aids in protonation, leading to better ionization efficiency in positive ESI mode. HRMS is critical for distinguishing between isobaric impurities (compounds with the same nominal mass but different elemental compositions). The fragmentation patterns from MS/MS provide clues about the compound's structure by revealing stable substructures.
Caption: Experimental workflow for LC-MS based structural elucidation.
Workflow 2: NMR for Unambiguous Structural Confirmation
While LC-MS is excellent for generating hypotheses, Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive structural evidence by mapping the carbon-hydrogen framework of a molecule.[5]
-
Isolation of Degradation Products: The degradation products of interest must first be isolated in sufficient quantity and purity for NMR analysis. This is typically achieved using preparative HPLC.[4]
-
NMR Sample Preparation: Dissolve the isolated compound in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
1D NMR Spectroscopy:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons (through spin-spin coupling).
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule.
-
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the molecular structure.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Can be used to determine the spatial proximity of protons, aiding in stereochemical assignments.
-
The choice of 2D NMR experiments is a self-validating system. For instance, an observed HMBC correlation can be cross-verified with COSY and HSQC data to build a confident structural fragment. The comparison of the NMR spectra of the degradation product with that of the parent this compound allows for the precise identification of the site of chemical modification. For example, a significant downfield shift of a proton in the ¹H NMR spectrum might indicate the presence of a nearby electron-withdrawing group, such as an N-oxide.
Caption: Experimental workflow for NMR based structural elucidation.
Data Comparison: LC-MS vs. NMR
| Feature | LC-MS (HRMS) | NMR |
| Sensitivity | High (ng to pg level) | Lower (µg to mg level) |
| Sample Requirement | Low | High (requires isolation) |
| Information Provided | Molecular weight, elemental composition, fragmentation | Detailed connectivity, stereochemistry |
| Speed | High-throughput | Slower, requires longer acquisition times |
| Confirmation Level | Tentative identification | Definitive structural confirmation |
| Primary Application | Screening, impurity profiling, initial identification | Unambiguous structure elucidation of isolated compounds |
Table 1: Comparison of LC-MS and NMR for the structural elucidation of degradation products.
Conclusion
The structural elucidation of this compound degradation products requires a synergistic approach that leverages the strengths of both mass spectrometry and NMR spectroscopy. The initial screening and hypothesis generation are most efficiently performed using a robust, stability-indicating LC-MS method capable of high-resolution mass measurements and detailed fragmentation analysis. Subsequently, for unambiguous structural confirmation of major degradation products, isolation followed by a suite of 1D and 2D NMR experiments is indispensable. By following the detailed protocols and understanding the causality behind the experimental choices outlined in this guide, researchers can confidently and accurately characterize the degradation profile of this compound, ensuring the development of safe and stable pharmaceutical products.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ijsr.net [ijsr.net]
- 4. RP-LC Method Development and Validation for Dasatinib Forced Degradation Study: Isolation and Structural Characterization by NMR and HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. chesci.com [chesci.com]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
A Researcher's Guide to the Safe Handling and Disposal of N-Deshydroxyethyl Dasatinib
As a key active metabolite of the potent tyrosine kinase inhibitor Dasatinib, N-Deshydroxyethyl Dasatinib is a critical compound in oncological and drug development research.[1] Dasatinib and its metabolites are classified as antineoplastic agents, which function by inhibiting the proliferation of cancer cells.[2] However, the very properties that make this compound therapeutically effective also render it hazardous, necessitating rigorous handling and disposal protocols.
This guide provides a comprehensive, step-by-step framework for the proper management and disposal of this compound waste in a laboratory setting. Adherence to these procedures is not merely a matter of institutional policy but a critical measure to protect laboratory personnel, the wider community, and the environment from exposure to a cytotoxic substance.
Foundational Knowledge: Hazard Profile and Regulatory Imperative
Understanding the specific risks associated with this compound is the first step toward safe handling. The compound's hazard profile, as defined by the Globally Harmonized System (GHS), dictates the stringent controls required for its disposal.
| Hazard Class | GHS Hazard Code | Description |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[3][4] |
| Serious Eye Damage | H318 | Causes serious eye damage.[3] |
| Carcinogenicity | H351 | Suspected of causing cancer.[3] |
| Reproductive Toxicity | H361 | Suspected of damaging fertility or the unborn child.[3][4] |
| Specific Target Organ Toxicity | H372 | Causes damage to organs through prolonged or repeated exposure.[3] |
| Aquatic Hazard (Long-term) | H410 | Very toxic to aquatic life with long-lasting effects.[3] |
The disposal of such hazardous compounds is governed by strict regulations, primarily under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[5] A cornerstone of modern pharmaceutical waste management is the EPA's universal ban on "sewering" (disposal via sink or drain) of hazardous waste pharmaceuticals, which applies to all healthcare and laboratory facilities.[6][7] Therefore, under no circumstances should this compound or materials contaminated with it be disposed of down the drain or in the regular trash.[8][9]
The Core Principle: A Segregated Waste Stream
The fundamental logic of hazardous waste management is segregation at the point of generation. Any item that comes into contact with this compound must be considered hazardous waste and must not be mixed with other waste streams. This decision-making process is the first line of defense against accidental exposure and environmental contamination.
Caption: Waste Segregation Decision Workflow
Step-by-Step Disposal Protocols
Follow these specific, validated procedures for different types of waste contaminated with this compound. The causality for these steps is rooted in preventing aerosolization, minimizing personnel exposure, and ensuring regulatory compliance.
Unused/Expired Pure Compound (Solid)
This is the most concentrated form of the waste and requires the most care.
-
Do Not Open: Keep the compound in its original, sealed manufacturer's container. Do not attempt to consolidate partially used vials.[9][10]
-
Label for Disposal: Affix a "Hazardous Waste" label from your institution's Environmental Health & Safety (EH&S) department directly onto the container. Fill out all required fields, clearly identifying the contents as "this compound, CAS: 910297-51-7".
-
Segregate: Place the labeled container in a designated, secure Satellite Accumulation Area (SAA) for cytotoxic waste.[11]
-
Arrange Pickup: Contact your institution's EH&S department to schedule a hazardous waste pickup.[10]
Contaminated Solid Waste (Non-Sharps)
This category includes gloves, bench paper, pipette tips, wipes, and other disposable lab supplies.
-
Designate a Container: Line a rigid, puncture-proof container (such as a 5-gallon pail) with two clear plastic bags.[9][10] This double-bagging provides an extra layer of protection against leaks.
-
Collect Waste: Place all contaminated solid waste directly into the innermost bag immediately after use.
-
Seal and Label: When the container is three-quarters full, twist the inner bag closed, fold it over, and seal it. Then, seal the outer bag. Securely close the lid of the rigid container.
-
Label as Hazardous: Apply a "Hazardous Waste" label to the exterior of the container, listing the contents as "Solid Waste Contaminated with this compound".
-
Store and Dispose: Move the sealed container to the SAA and arrange for EH&S pickup.
Contaminated Liquid Waste
This includes stock solutions, experimental media, and solvent rinses.
-
Select a Container: Use a dedicated, leak-proof, and chemically compatible waste container with a secure screw-top cap.[5][10] Glass or polyethylene containers are typically appropriate. Never use food-grade containers like milk jugs.[5]
-
Label First: Pre-label the empty container with a "Hazardous Waste" tag, identifying the contents (e.g., "Aqueous solution with this compound" or "Methanol rinse with this compound").
-
Use a Funnel: Always use a funnel when adding waste to the container to prevent spills. Keep the container closed with the cap except when actively adding waste.[10]
-
Secondary Containment: Place the liquid waste container in a larger, chemically resistant secondary container (like a basin or tray) capable of holding 110% of the primary container's volume.[10] This contains any potential leaks.
-
Manage Headspace: Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent spills during transport.[11]
-
Store and Dispose: Once full, ensure the cap is tightly sealed and move the container (within its secondary containment) to the SAA for EH&S pickup.
Emergency Procedures: Spill Management
Accidents can happen. A prepared and logical response is critical to mitigating risk. For any significant spill, or if you feel unprepared to handle it, evacuate the area and contact your institution's emergency EH&S number immediately.
Caption: Small-Scale Laboratory Spill Response Workflow
Validated Spill Cleanup Protocol:
-
Evacuate and Alert: Immediately alert others in the vicinity. Restrict access to the spill area.[3]
-
Don PPE: Before approaching the spill, don full personal protective equipment, including double nitrile gloves, a lab coat, and safety goggles with side shields.[2][3] If the spill involves the solid compound, a respirator is necessary to prevent inhalation.[3]
-
Prevent Spread: Prevent the substance from entering any drains or water courses.[3]
-
Absorb and Collect:
-
For Liquid Spills: Cover the spill with an absorbent, liquid-binding material like diatomite or a universal chemical binder.[3]
-
For Solid Spills: Gently cover the spill with absorbent paper or towels first to prevent dust from becoming airborne. Carefully scoop the material into a container.
-
-
Decontaminate: Clean the spill area thoroughly by scrubbing with alcohol or another appropriate solvent.[3]
-
Dispose of Cleanup Materials: All materials used for cleanup (gloves, towels, absorbent) are now hazardous waste. Collect everything into a designated hazardous waste container as described in Section 3.2.[3]
-
Wash Hands: After removing PPE, wash hands thoroughly with soap and water.
By integrating these scientifically grounded and regulation-compliant procedures into your daily laboratory workflow, you ensure a safe environment for yourself and your colleagues while upholding the highest standards of environmental stewardship.
References
- 1. benchchem.com [benchchem.com]
- 2. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. lgcstandards.com [lgcstandards.com]
- 5. pfw.edu [pfw.edu]
- 6. epa.gov [epa.gov]
- 7. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 8. acs.org [acs.org]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
A Researcher's Guide to Safe Handling: Personal Protective Equipment for N-Deshydroxyethyl Dasatinib
As a potent derivative of a chemotherapy agent, N-Deshydroxyethyl Dasatinib demands a rigorous and uncompromising approach to laboratory safety. This guide provides an in-depth operational plan, moving beyond a simple checklist to instill a culture of safety and procedural excellence. Our core philosophy is that every handling step must be part of a self-validating system, ensuring the protection of researchers, the integrity of the experiment, and the safety of the wider environment.
Foundational Safety: Understanding the Hazard
This compound is classified as a hazardous substance. According to its Safety Data Sheet (SDS), the compound presents multiple risks.[1] It is known to cause skin irritation and serious eye damage.[1][2][3] More significantly, it is suspected of causing cancer and damaging fertility or an unborn child.[1][2][3] Prolonged or repeated exposure can cause damage to organs.[1][3] Due to this toxicity profile, all handling procedures must treat this compound as a potent cytotoxic agent, where minimizing exposure is the primary objective.[4][5][6]
Effective safety protocol operates on a "Hierarchy of Controls." While this guide focuses on Personal Protective Equipment (PPE), it is crucial to remember that PPE is the last line of defense. It must be used in conjunction with superior controls:
-
Engineering Controls: Performing all manipulations within a certified chemical fume hood, biological safety cabinet, or a ventilated laminar flow enclosure.[7][8][9]
-
Administrative Controls: Establishing clear Standard Operating Procedures (SOPs), providing comprehensive training, and restricting access to handling areas.[10][11]
The Core Directive: Required Personal Protective Equipment
The selection of PPE is not arbitrary; it is a direct response to the specific risks posed by the compound's physical and chemical properties. All PPE must be selected based on a thorough risk assessment.[10]
| Activity | Gloves | Gown | Eye/Face Protection | Respiratory Protection | Other |
| Receiving/Storage | Single Pair, Nitrile | Lab Coat | Safety Glasses | Not Required (if sealed) | N/A |
| Weighing/Handling Powder | Double Pair, Chemotherapy-Rated Nitrile | Disposable, Fluid-Resistant, Solid Front Gown | Safety Goggles & Face Shield | Fit-Tested N95/P100 Respirator | Disposable Shoe Covers |
| Preparing Solutions | Double Pair, Chemotherapy-Rated Nitrile | Disposable, Fluid-Resistant, Solid Front Gown | Safety Goggles & Face Shield | Not Required (in fume hood) | Disposable Sleeve Covers |
| Administering Compound | Double Pair, Chemotherapy-Rated Nitrile | Disposable, Fluid-Resistant, Solid Front Gown | Safety Goggles or Face Shield | As per risk assessment | N/A |
| Spill Cleanup | Double Pair, Heavy-Duty Nitrile | Disposable, Fluid-Resistant, Solid Front Gown | Safety Goggles & Face Shield | Fit-Tested N95/P100 Respirator | Disposable Shoe Covers |
| Waste Disposal | Double Pair, Chemotherapy-Rated Nitrile | Disposable, Fluid-Resistant, Solid Front Gown | Safety Goggles or Face Shield | Not Required | N/A |
Causality Behind PPE Choices:
-
Gloves: Double-gloving with chemotherapy-rated nitrile gloves is mandatory.[12] This creates a redundant barrier. The outer glove can be removed immediately upon known or suspected contact, protecting the inner glove and preventing the spread of contamination.
-
Gowns: A disposable, solid-front gown made of a low-permeability fabric is essential to protect your skin and personal clothing from splashes and particle contamination.[13][14] Cuffed sleeves ensure a secure interface with your inner gloves.
-
Eye and Face Protection: The powder form of this compound can easily become airborne and cause severe eye damage.[1] Standard safety glasses are insufficient. Chemical splash goggles, in conjunction with a full face shield, provide comprehensive protection against both aerosols and splashes.[12][13]
-
Respiratory Protection: This is a critical control point. A surgical mask is designed to protect the sterile field from the wearer and offers no protection against inhaled chemical particles. When handling the powdered form of this compound outside of a containment device, a fit-tested N95 or higher respirator is required to prevent inhalation.[12]
Procedural Guidance: Workflows for Safe Handling
Adherence to a strict, sequential procedure is non-negotiable. Rushing or deviating from these workflows introduces unnecessary risk.
The sequence of putting on (donning) and taking off (doffing) PPE is designed to minimize the risk of self-contamination.
Step-by-Step Donning Procedure:
-
Change into scrubs or dedicated work clothes.
-
Don disposable shoe covers.
-
Wash hands thoroughly with soap and water.
-
Don the inner pair of gloves.
-
Don the disposable gown, ensuring complete coverage. Cuffs of the gown should be tucked under the inner gloves.
-
Don the outer pair of chemotherapy-rated gloves, pulling the cuffs over the gown's sleeves.
-
Don your fit-tested N95/P100 respirator.
-
Don safety goggles and a face shield.
Step-by-Step Doffing Procedure (Contaminated items are removed first):
-
Remove outer gloves. Dispose of them in the designated cytotoxic waste bin.
-
Remove the gown and shoe covers, turning them inward as they are rolled off. Dispose of them in the cytotoxic waste bin.
-
Exit the immediate work area.
-
Remove the face shield and goggles. Clean and store them according to your facility's SOP.
-
Remove the inner gloves, peeling them off without touching the outer surface. Dispose of them in the cytotoxic waste bin.
-
Remove your respirator.
-
Wash hands thoroughly with soap and water.
Caption: Sequential workflow for donning and doffing PPE.
Prompt and correct action during a spill is critical to prevent wider contamination. All laboratories handling this compound must have a dedicated hazardous drug spill kit readily accessible.[15]
Immediate Steps for Spill Containment:
-
Alert: Immediately alert others in the area.
-
Isolate: Secure the area to prevent entry.
-
Assess: If you are contaminated, begin personal decontamination immediately. If the spill is large, evacuate the area and contact your institution's safety officer.
-
PPE: Don the appropriate PPE as outlined in the table above, including a respirator.[4][13]
-
Contain: Use the absorbent materials from the spill kit to gently cover and contain the spill, working from the outside in.
-
Clean: Carefully collect all contaminated materials using scoops or tongs from the kit. Place them into the provided cytotoxic waste bags.
-
Decontaminate: Clean the spill area with an appropriate deactivating agent or detergent solution, followed by water.[13][16]
-
Dispose: Seal the cytotoxic waste bags and place them in the designated rigid waste container.
-
Report: Document the incident according to your institution's policies.
Any material that comes into contact with this compound is considered cytotoxic waste and must be disposed of accordingly.[5][17] This includes gloves, gowns, pipette tips, vials, and cleaning materials.
Disposal Protocol:
-
Segregation: At the point of use, immediately place all contaminated sharps into a designated, puncture-proof sharps container labeled "Cytotoxic Waste".[18]
-
Containment: Place all non-sharp contaminated waste (e.g., gowns, gloves, bench paper) into thick, leak-proof plastic bags, often color-coded purple or yellow, and marked with the cytotoxic hazard symbol.[17][18][19]
-
Storage: Store sealed waste containers in a secure, designated area with limited access and negative pressure ventilation if possible.[17][20]
-
Transport: Waste must be transported by trained personnel in rigid, leak-proof secondary containers.
-
Final Disposal: The only acceptable method for destroying cytotoxic waste is through high-temperature incineration.[18][20] Never dispose of this waste in standard lab trash, biohazard bags, or down the drain.
Caption: Waste stream for this compound.
By integrating these detailed protocols into your daily laboratory operations, you build a robust framework of safety. This ensures that the critical work of research and development can proceed without compromising the health and well-being of the professionals conducting it.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. lgcstandards.com [lgcstandards.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 5. idcmedical.com [idcmedical.com]
- 6. hoparx.org [hoparx.org]
- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 8. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 9. escopharma.com [escopharma.com]
- 10. hse.gov.uk [hse.gov.uk]
- 11. pharmacytimes.com [pharmacytimes.com]
- 12. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ipservices.care [ipservices.care]
- 14. pharmtech.com [pharmtech.com]
- 15. safety.duke.edu [safety.duke.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. danielshealth.ca [danielshealth.ca]
- 18. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 19. Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India-specific Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. trikonclinicalwaste.co.uk [trikonclinicalwaste.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
